molecular formula C36H54N6O14 B12367980 Me-Tet-PEG9-NHS

Me-Tet-PEG9-NHS

Cat. No.: B12367980
M. Wt: 794.8 g/mol
InChI Key: MESSTSPLSVJMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me-Tet-PEG9-NHS is a useful research compound. Its molecular formula is C36H54N6O14 and its molecular weight is 794.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H54N6O14

Molecular Weight

794.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H54N6O14/c1-29-38-40-36(41-39-29)31-4-2-30(3-5-31)28-37-32(43)8-10-47-12-14-49-16-18-51-20-22-53-24-26-55-27-25-54-23-21-52-19-17-50-15-13-48-11-9-35(46)56-42-33(44)6-7-34(42)45/h2-5H,6-28H2,1H3,(H,37,43)

InChI Key

MESSTSPLSVJMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG9-NHS, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Structure and Properties

This compound, systematically named Methyl-tetrazine-PEG9-N-hydroxysuccinimidyl ester, is a molecule designed for the covalent attachment of a tetrazine moiety to biomolecules.[1] Its structure is characterized by three key functional components: a methyl-tetrazine ring, a nine-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.

The methyl-tetrazine group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO).[2][3] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[3][4]

The NHS ester is an amine-reactive functional group that readily couples with primary amines (-NH2) on biomolecules, such as the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7-9.

The PEG9 spacer is a hydrophilic chain of nine ethylene glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and can minimize steric hindrance between the conjugated biomolecule and the tetrazine moiety.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C36H54N6O14
Molecular Weight 794.86 g/mol
Purity >97% (HPLC-UV)
PEG Units 9

Experimental Protocols

The use of this compound involves a two-stage process: first, the conjugation of the linker to a primary amine-containing biomolecule via the NHS ester, and second, the bioorthogonal reaction of the introduced tetrazine with a TCO-modified molecule.

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the general steps for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at an optimal pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 5 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Storage: Store the tetrazine-modified protein under conditions optimal for the unmodified protein.

Protocol 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol describes the reaction of the tetrazine-modified biomolecule with a TCO-containing molecule.

Materials:

  • Tetrazine-modified biomolecule (from Protocol 1)

  • TCO-modified molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-modified and TCO-modified molecules in a suitable reaction buffer.

  • Ligation Reaction: Mix the two solutions. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing molecule is often recommended.

  • Incubation: The reaction is typically complete within 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic color or by analyzing the reaction mixture using techniques like SDS-PAGE or mass spectrometry.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the construction of ADCs. The general mechanism of action for an ADC involves its binding to a target antigen on a cancer cell, internalization, and subsequent release of a cytotoxic payload.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized ADC Mechanism of Action.

Experimental Workflow for ADC Construction and Evaluation

The development of an ADC using this compound follows a logical workflow from initial conjugation to functional testing.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Antibody Antibody Tet_Ab Tetrazine-Antibody Antibody->Tet_Ab Linker This compound Linker->Tet_Ab Payload TCO-Payload ADC ADC Payload->ADC Tet_Ab->ADC DAR DAR Determination (HIC/MS) ADC->DAR Binding Antigen Binding (ELISA/Flow) ADC->Binding Internalization Internalization Assay ADC->Internalization Cytotoxicity Cytotoxicity Assay ADC->Cytotoxicity

Caption: ADC Development Workflow.

References

An In-Depth Technical Guide to the Mechanism and Application of Me-Tet-PEG9-NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for the heterobifunctional linker, Me-Tet-PEG9-NHS. This reagent is a valuable tool in bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to advanced bioimaging.[1][2][3]

Molecular Structure and Components:

This compound is comprised of three key functional components:

  • Methyl-Tetrazine (Me-Tet): An aromatic ring system that serves as a highly reactive diene in bioorthogonal "click chemistry" reactions.

  • Polyethylene Glycol (PEG9): A nine-unit polyethylene glycol spacer that is hydrophilic, enhancing the water solubility and biocompatibility of the resulting conjugate.[1]

  • N-Hydroxysuccinimide (NHS) Ester: A reactive group that efficiently couples with primary amines on biomolecules to form stable amide bonds.[4]

ComponentChemical FormulaMolecular Weight ( g/mol )Key Function
This compoundC36H54N6O14794.86A heterobifunctional linker for two-step bioconjugation.
Methyl-TetrazinePart of the overall structure-Participates in the inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene (e.g., TCO) for rapid and specific ligation.
PEG9 SpacerPart of the overall structure-Increases solubility in aqueous buffers and reduces potential immunogenicity of the conjugate.
NHS EsterPart of the overall structure-Reacts with primary amines (e.g., lysine residues on proteins) to form a stable covalent amide bond.

Core Mechanism of Action

The utility of this compound lies in its ability to facilitate a two-step bioconjugation strategy. This approach allows for the controlled and specific labeling of a biomolecule, followed by a highly efficient and bioorthogonal "click" reaction to attach a second molecule of interest.

Step 1: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the NHS ester moiety of this compound with primary amines present on the target biomolecule, such as the ε-amino group of lysine residues or the N-terminus of a protein. This reaction proceeds via nucleophilic attack of the amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a pH between 7.2 and 9.0 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.

Step 2: Bioorthogonal Ligation via Inverse Electron Demand Diels-Alder (iEDDA) Reaction

Once the biomolecule is functionalized with the methyl-tetrazine group, it is ready for the second step of the conjugation. The tetrazine ring is an electron-poor diene that rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This [4+2] cycloaddition is known as an inverse electron demand Diels-Alder (iEDDA) reaction. A key advantage of this reaction is its bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups. The iEDDA reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than other click chemistry reactions.

cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal iEDDA Reaction Protein Protein Tetrazine_Protein Tetrazine-Modified Protein Protein->Tetrazine_Protein + This compound (pH 7.2-9.0) MeTetPEG9NHS This compound MeTetPEG9NHS->Tetrazine_Protein NHS_leaving_group NHS Tetrazine_Protein->NHS_leaving_group releases Conjugate Stable Bioconjugate Tetrazine_Protein->Conjugate + TCO-Modified Molecule TCO_Molecule TCO-Modified Molecule TCO_Molecule->Conjugate

Caption: General workflow for bioconjugation using this compound.

Quantitative Data

The efficiency of the bioconjugation process is dependent on the reaction kinetics of both the NHS ester acylation and the iEDDA click reaction.

Table 1: Reaction Parameters for NHS Ester Conjugation

ParameterTypical Range/ValueNotes
pH 7.2 - 9.0A slightly alkaline pH is required to deprotonate primary amines, increasing their nucleophilicity.
Molar Excess of Reagent 5- to 20-fold molar excess over the biomolecule.The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.
Reaction Time 30 - 60 minutes at room temperature, or 2 hours on ice.Reaction progress can be monitored by analytical techniques to determine the optimal time.
Quenching Addition of a primary amine-containing buffer (e.g., Tris).Quenching stops the reaction by consuming any unreacted NHS ester.

Table 2: Kinetics of the Inverse Electron Demand Diels-Alder (iEDDA) Reaction

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Tetrazine and trans-cyclooctene (TCO)Up to 10⁶The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions currently known. The specific rate can vary depending on the substituents on both the tetrazine and TCO.
Tetrazine and Norbornene~2.0 - 4.6While still effective, the reaction with norbornene is significantly slower than with TCO.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling. Optimization may be required for specific applications.

Protocol 1: Protein Modification with this compound

  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).

cluster_workflow Experimental Workflow: Protein Modification Start Start Protein_Prep Prepare Protein in Amine-Free Buffer Start->Protein_Prep Reagent_Prep Prepare this compound in DMSO/DMF Reaction Combine Protein and Reagent (10-20x Molar Excess) Protein_Prep->Reaction Reagent_Prep->Reaction Incubate Incubate (30-60 min RT or 2h on ice) Reaction->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Labeled Protein (Desalting Column/Dialysis) Quench->Purify End End Purify->End

Caption: Workflow for modifying a protein with this compound.

Protocol 2: iEDDA Ligation of Tetrazine-Modified Protein with a TCO-Containing Molecule

  • Reactant Preparation: Prepare the tetrazine-modified protein in a suitable buffer (e.g., PBS). Prepare a stock solution of the TCO-containing molecule in an appropriate solvent (e.g., DMSO).

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the solution of the tetrazine-modified protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using fluorescent TCO derivatives. The reaction is often complete within 30 minutes due to the fast kinetics.

  • Analysis: The resulting bioconjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation. For SDS-PAGE analysis, mix the labeled protein solution with 4X SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and then load onto the gel.

Mandatory Visualizations

Signaling Pathway: Chemical Reaction Mechanism

G cluster_reaction1 NHS Ester Reaction cluster_reaction2 iEDDA Reaction R-NH2 Primary Amine (on Protein) Intermediate1 Tetrahedral Intermediate R-NH2->Intermediate1 + MeTetPEG9NHS This compound MeTetPEG9NHS->Intermediate1 Product1 Amide Bond Formation (Tetrazine-Labeled Protein) Intermediate1->Product1 NHS NHS Leaving Group Intermediate1->NHS releases Intermediate2 [4+2] Cycloaddition Intermediate Product1->Intermediate2 + TCO-Molecule Product2 Dihydropyridazine Adduct Intermediate2->Product2 N2 N₂ Gas Intermediate2->N2 releases TCO TCO-Molecule TCO->Intermediate2

Caption: Chemical mechanism of the two-step bioconjugation process.

References

Me-Tet-PEG9-NHS: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Me-Tet-PEG9-NHS, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, provides step-by-step experimental methodologies, and visualizes the conjugation workflow.

Core Chemical Properties

This compound is a versatile chemical tool featuring a methyl-tetrazine group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The polyethylene glycol (PEG) spacer, consisting of nine repeating units, enhances solubility and biocompatibility of the resulting conjugates[1][2].

Quantitative data for this compound, as compiled from various suppliers, is presented below. It is important to note the minor discrepancies in molecular weight and formula, which may arise from different salt forms or manufacturing processes. Researchers should refer to the certificate of analysis for lot-specific information.

PropertyValueSource
Molecular Formula C36H54N6O14[3]
C35H52N6O14[4]
Molecular Weight 794.86 g/mol [3]
780.82 g/mol
CAS Number 2143955-78-4
Physical State Red solid to red oil
Purity >97% (HPLC-UV)
>95% (HPLC)
Solubility Soluble in THF, DCM, DMF, and DMSO
Storage Conditions Store at -20°C, protected from light and moisture. Shipped at ambient temperature.

Experimental Protocols

Preparation of a Tetrazine-Modified Antibody using this compound

This protocol outlines the conjugation of this compound to an antibody via its primary amine groups.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the reaction buffer (0.1 M Sodium bicarbonate, pH 8.3-8.5) to the antibody solution to achieve the desired final reaction pH.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic wavelength (around 520-540 nm). The purified tetrazine-modified antibody is now ready for the subsequent ligation step.

TCO-Tetrazine Ligation for Bioconjugate Formation

This protocol describes the bioorthogonal reaction between the tetrazine-modified antibody and a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized molecule (e.g., a cytotoxic drug, fluorescent probe)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody and the TCO-functionalized molecule in PBS, pH 7.4. A 1:1 to 1:1.5 molar ratio of tetrazine to TCO is typically used.

  • Ligation Reaction: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification: If necessary, purify the final antibody conjugate from any unreacted TCO-molecule using size-exclusion chromatography.

  • Characterization: The final conjugate can be characterized by various methods, including:

    • UV-Vis Spectroscopy: To confirm the conjugation and determine the final concentration.

    • SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR).

Quality Control and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of this compound and the final bioconjugate.

  • Method: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be employed.

    • For this compound, an RP-HPLC method with a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid can be used for purity analysis.

    • For the final conjugate, SEC-HPLC is useful for detecting and quantifying aggregation.

  • Detection: UV detection at 280 nm for the antibody and at the characteristic absorbance wavelength of the conjugated molecule.

Mass Spectrometry (MS):

  • Purpose: To confirm the identity and determine the molecular weight of the final conjugate, and to calculate the drug-to-antibody ratio (DAR).

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for large biomolecules like antibodies and their conjugates. The sample is typically desalted before analysis.

  • Data Analysis: The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of conjugated molecules. Deconvolution of the raw data will provide the molecular weights of the different species, allowing for the calculation of the average DAR.

NMR Spectroscopy:

  • Purpose: To confirm the structure of the this compound linker.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazine ring, the protons of the PEG spacer (typically a broad singlet around 3.6 ppm), and the protons of the NHS ester.

  • 13C NMR: The carbon NMR spectrum will show signals for the carbons in the tetrazine ring, the repeating ethylene glycol units of the PEG spacer (around 70 ppm), and the carbonyl carbon of the NHS ester.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates the overall workflow for creating an ADC using this compound and TCO-tetrazine ligation.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: TCO Ligation mAb Monoclonal Antibody (mAb) reaction1 NHS Ester Reaction (pH 8.3-8.5) mAb->reaction1 linker This compound linker->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 mAb_Tet Tetrazine-Modified mAb reaction2 TCO-Tetrazine Ligation (pH 7.4) mAb_Tet->reaction2 purification1->mAb_Tet TCO_drug TCO-Drug Conjugate TCO_drug->reaction2 purification2 Purification (SEC) reaction2->purification2 ADC Antibody-Drug Conjugate (ADC) purification2->ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of this compound Functionalities

This diagram shows the relationship between the different functional components of the this compound linker and their respective reaction partners.

Linker_Functionality cluster_reactants Reaction Partners cluster_reactions Reactions linker Me-Tetrazine PEG9 Spacer NHS Ester IEDDA Inverse Electron-Demand Diels-Alder (iEDDA) linker:f0->IEDDA Acylation Nucleophilic Acyl Substitution linker:f2->Acylation TCO Trans-cyclooctene (TCO) on Drug/Probe TCO->IEDDA Amine Primary Amine (e.g., Lysine) on Antibody Amine->Acylation

Caption: Functional components of this compound.

References

The Strategic Role of the PEG9 Spacer in Me-Tet-PEG9-NHS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The Me-Tet-PEG9-NHS linker is a sophisticated, heterobifunctional reagent designed for precision bioconjugation. This guide delves into the core of this linker's architecture, focusing on the pivotal role of the polyethylene glycol (PEG) spacer, specifically the discrete nine-unit PEG9 chain.

Introduction to this compound Architecture

This compound is an ADC linker comprised of three key functional components:

  • Methyl-Tetrazine (Me-Tet): A bioorthogonal reactive group that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1] This "click chemistry" reaction is exceptionally fast and specific, allowing for efficient conjugation in complex biological media without the need for a catalyst.[2]

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the lysine residues of antibodies and other proteins.[3]

  • PEG9 Spacer: A discrete polyethylene glycol chain consisting of nine repeating ethylene glycol units. This component serves as the bridge between the antibody-reactive NHS ester and the payload-reactive tetrazine group.

The strategic placement of the PEG9 spacer is fundamental to the overall performance of the resulting bioconjugate.

Core Functions of the PEG9 Spacer

The incorporation of a discrete PEG9 spacer into the Me-Tet-NHS linker imparts several advantageous properties that address common challenges in bioconjugate development.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced efficacy, and rapid clearance from circulation. The hydrophilic nature of the PEG9 spacer counteracts this hydrophobicity, significantly improving the water solubility of the entire ADC construct.[4][5] This enhanced solubility is crucial for manufacturability, formulation, and preventing aggregation-induced immunogenicity.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutics. The PEG9 spacer creates a "hydration shell" around the conjugate, which increases its hydrodynamic volume. This steric shielding effect leads to:

  • Longer Circulation Half-Life: Reduced renal clearance and protection from enzymatic degradation.

  • Increased Overall Exposure (AUC): The prolonged time in circulation allows for greater opportunity for the ADC to reach its target site.

  • Reduced Immunogenicity: The PEG spacer can mask potentially immunogenic epitopes on the payload or linker, lowering the risk of an undesirable immune response.

Optimal Spacing and Steric Hindrance Mitigation

The defined length of the PEG9 spacer provides critical spatial separation between the large antibody molecule and the often-bulky payload. This separation is crucial for:

  • Preserving Antibody Function: Preventing the payload from sterically hindering the antibody's antigen-binding site (Fab region), thus maintaining its targeting capability.

  • Ensuring Payload Activity: Allowing the payload to be accessible to its intracellular target once the ADC is internalized by the cancer cell.

The length of the PEG spacer is a critical optimization parameter. While a very short linker might not provide sufficient separation, an excessively long one could potentially wrap around and interfere with the conjugate's function.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer has a significant and measurable impact on the properties of an ADC. While data specifically for PEG9 is often bracketed by studies on similar lengths, the trends observed provide a clear rationale for its use. A study on PEGylated glucuronide-MMAE linkers demonstrated a direct correlation between PEG chain length and improved pharmacokinetic parameters, with benefits appearing to plateau around the PEG8-PEG12 length.

Table 1: Comparative Pharmacokinetic Data of ADCs with Varying PEG Spacer Lengths

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker 8 units 280 9,800 6.1
ADC with PEG12 Linker 12 units 280 10,000 6.0
ADC with PEG24 Linker24 units29010,0005.8
Non-binding IgG ControlN/A33012,0005.3
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.

As shown in the table, increasing the PEG spacer length from 2 to 8 units dramatically improves mean residence time and AUC while decreasing clearance. The properties of a PEG9-containing ADC would be expected to fall within the optimal range demonstrated by the PEG8 and PEG12 linkers.

While improving pharmacokinetics, longer PEG chains can sometimes slightly decrease the immediate in vitro potency, likely due to steric effects on cell penetration or payload release. However, this is often compensated for by superior in vivo efficacy driven by the improved PK profile.

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Spacers

ConjugatePEG SpacerIC50 (nM) on SKOV-3 cells
Affibody-MMAENo PEG~5
HP4KM4 kDa31.9
HP10KM10 kDa111.3
Data from a study on affibody-based drug conjugates, demonstrating a potential trade-off between linker length and immediate in vitro potency.

Experimental Protocols and Workflows

The use of this compound involves a two-stage conjugation process. The following are generalized protocols for key experiments.

Stage 1: Antibody-Linker Conjugation (NHS Ester Reaction)

This protocol details the conjugation of the this compound linker to the primary amines of an antibody.

Materials:

  • Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the linker in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove unreacted linker and byproducts using a desalting column or dialysis to obtain the purified Tetrazine-modified antibody.

cluster_0 Stage 1: NHS Ester Conjugation Antibody_in_PBS Antibody in PBS (pH 7.2-8.0) Mix Add Linker to Antibody (20x molar excess) Antibody_in_PBS->Mix Prepare_Linker Dissolve this compound in DMSO Prepare_Linker->Mix Incubate Incubate (1 hr, RT) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Tet_Antibody Tetrazine-Modified Antibody Purify->Tet_Antibody cluster_1 Stage 2: Tetrazine-TCO Ligation Tet_Antibody Tetrazine-Modified Antibody Ligation Mix Antibody and Payload (1:1.5 molar ratio) Tet_Antibody->Ligation TCO_Payload TCO-Modified Payload TCO_Payload->Ligation Incubate_Ligation Incubate (1 hr, RT) Ligation->Incubate_Ligation Purify_ADC Purify via SEC (Optional) Incubate_Ligation->Purify_ADC Final_ADC Final Antibody-Drug Conjugate Purify_ADC->Final_ADC cluster_adc Antibody-Drug Conjugate cluster_cell Target Cancer Cell Antibody Antibody PEG9 PEG9 Spacer Antibody->PEG9 Amide Bond Receptor Target Antigen (Receptor) Antibody->Receptor 1. Binding Payload Payload PEG9->Payload Dihydropyridazine Bond Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Released_Payload->DNA_Damage 5. Cytotoxicity

References

An In-depth Technical Guide to the Function of the NHS Ester in Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecule Methyl-Tetrazine-PEG9-N-hydroxysuccinimide ester (Me-Tet-PEG9-NHS) is a heterobifunctional crosslinker critical in the field of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its architecture consists of three key components: a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG9) spacer for enhancing solubility and providing spatial separation, and a N-hydroxysuccinimide (NHS) ester.[1][2] This guide focuses specifically on the core function of the NHS ester moiety, providing a detailed overview of its reaction mechanism, optimal conditions, and practical application.

Core Function: Covalent Ligation to Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[] Its primary role within the this compound molecule is to form a stable, covalent amide bond with primary aliphatic amines.[4][5] In the context of drug development and research, the most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group found on proteins, antibodies, and peptides.

This reaction enables the stable attachment of the Tetrazine-PEG9 portion of the linker to a biomolecule of interest. Once conjugated, the tetrazine group is available for a highly specific and rapid secondary reaction with a trans-cyclooctene (TCO)-modified molecule, a process known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA). Therefore, the NHS ester serves as the essential initiator, covalently anchoring the linker to the protein scaffold.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conjugation chemistry of an NHS ester is a classic example of nucleophilic acyl substitution. The reaction proceeds when an unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and resulting in the formation of a highly stable amide bond.

Caption: NHS ester reaction mechanism with a primary amine.

Critical Reaction Parameters and Quantitative Data

The efficiency of NHS ester conjugation is highly dependent on the reaction conditions. The most critical parameter is pH, which governs a delicate balance between amine reactivity and ester stability. A competing side reaction, the hydrolysis of the NHS ester, becomes more prominent at higher pH, which can significantly reduce the yield of the desired conjugate.

ParameterRecommended ConditionRationale & NotesCitation
pH 7.2 – 8.5 (Optimal: 8.3-8.5)Balances amine deprotonation (for nucleophilicity) against ester hydrolysis. Below pH 7, the amine is protonated and unreactive. Above pH 9, hydrolysis is rapid.
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines. Buffers like Tris or glycine are incompatible as they compete with the target molecule for reaction with the NHS ester.
Reagent Solvent Anhydrous DMSO or DMFNHS esters are moisture-sensitive. The reagent should be dissolved immediately before use. The final organic solvent concentration in the reaction should not exceed 10%.
Temperature Room Temp (20-25°C) or 4°CLower temperatures can be used to slow the rate of hydrolysis for sensitive proteins or to allow for overnight reactions.
Reaction Time 30 min - 4 hours (RT) or 2 hours - overnight (4°C)The optimal time depends on the reactivity of the specific protein and the concentrations used.
Molar Excess 5x to 20x molar excess of NHS ester to proteinAn excess of the NHS ester reagent drives the reaction to completion. The optimal ratio should be determined empirically to control the degree of labeling.
Protein Conc. 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency by favoring the bimolecular reaction over the unimolecular hydrolysis.
NHS Ester Half-Life ~4-5 hours at pH 7.0 (0°C)The stability is highly pH-dependent and decreases rapidly with increasing pH.
NHS Ester Half-Life ~10 minutes at pH 8.6 (4°C)Illustrates the critical need to control pH and reaction time, especially under alkaline conditions.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating this compound to an antibody or other protein.

1. Materials and Preparation

  • Protein Solution: Prepare the protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free reaction buffer. A recommended buffer is 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3. If the protein is in an incompatible buffer (like Tris), a buffer exchange must be performed using a desalting column or dialysis.

  • NHS Ester Solution: Immediately before starting the reaction, allow the vial of this compound to equilibrate to room temperature. Dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution.

2. Conjugation Reaction

  • Add the calculated molar excess (e.g., 10-fold) of the 10 mM NHS ester stock solution to the protein solution.

  • Gently mix by pipetting or brief vortexing. Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

3. Quenching (Optional)

  • To stop the reaction, a quenching buffer containing a primary amine can be added. Add 1 M Tris or Lysine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

4. Purification

  • Remove unreacted this compound and the NHS byproduct from the conjugated protein. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

5. Characterization

  • Determine the final protein concentration (e.g., via Bradford or Nanodrop assay).

  • Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

G start Start prep_protein 1. Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3) start->prep_protein prep_reagent 2. Prepare NHS Ester (Dissolve in DMSO/DMF to 10 mM) prep_protein->prep_reagent react 3. Perform Conjugation (Add molar excess of ester to protein, incubate 1-2h at RT) prep_protein->react prep_reagent->react quench 4. Quench Reaction (Optional) (Add Tris or Lysine buffer) react->quench purify 5. Purify Conjugate (Gel Filtration / Desalting Column) react->purify If not quenching quench->purify characterize 6. Characterize Product (Determine concentration and DOL) purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling with an NHS ester.

References

An In-Depth Technical Guide to the Reactivity of Me-Tet-PEG9-NHS Tetrazine with TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of Methyl-Tetrazine-PEG9-N-hydroxysuccinimidyl (Me-Tet-PEG9-NHS) ester with trans-cyclooctene (TCO) functionalized molecules. This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient formation of stable covalent bonds in complex biological environments. This guide delves into the reaction kinetics, stability, and experimental protocols, offering a valuable resource for researchers in drug development, molecular imaging, and diagnostics.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The conjugation of a tetrazine with a TCO is a catalyst-free "click chemistry" reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine linkage. The reaction is characterized by its bioorthogonal nature, meaning it occurs efficiently within complex biological systems without interfering with native biochemical processes.

The this compound ester is a trifunctional reagent:

  • Methyl-Tetrazine: The reactive moiety that participates in the IEDDA reaction with TCO. The methyl group enhances the stability of the tetrazine ring compared to unsubstituted tetrazines.

  • PEG9: A nine-unit polyethylene glycol spacer. This hydrophilic linker improves the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can decrease aggregation of labeled biomolecules.

  • NHS Ester: An amine-reactive functional group that allows for the covalent attachment of the tetrazine-PEG9 moiety to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the tetrazine-TCO ligation, providing a basis for experimental design.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsCitation
General Tetrazine-TCO10² - 10⁶Aqueous buffers[1]
Methyl-Tetrazine Derivatives with TCO~1,000 - 30,000PBS, 37°C[2][3]
Diphenyl-s-tetrazine with TCO2,000 ± 4009:1 Methanol/Water[4]
Highly Reactive Tetrazines with TCO>50,000DPBS, 37°C[5]

Note: The specific second-order rate constant for this compound with TCO is not extensively reported in the literature, but is expected to be in the range of other methyl-tetrazine derivatives. The long PEG9 linker may slightly reduce the reaction rate compared to shorter or no linkers due to steric effects, though it enhances solubility which can be beneficial overall.

Table 2: Stability of Tetrazine and NHS Ester Moieties

MoietyConditionsStability ProfileCitation
Methyl-TetrazineAqueous buffered mediaGenerally stable, more so than H-substituted tetrazines.
NHS EsterAqueous solution, pH 7Half-life of 4-5 hours.
NHS EsterAqueous solution, pH 8Half-life of 1 hour.
NHS EsterAqueous solution, pH 8.6Half-life of 10 minutes.

Experimental Protocols

The following protocols provide a general framework for the use of this compound ester. Optimization may be required for specific applications.

Protocol 1: Labeling of an Amine-Containing Molecule (e.g., Protein) with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Desalting spin column or dialysis equipment for purification.

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting spin column or by dialysis against an appropriate buffer.

Protocol 2: Ligation of a Me-Tet-PEG9-labeled Molecule with a TCO-functionalized Molecule

Materials:

  • Me-Tet-PEG9-labeled molecule in a suitable buffer (e.g., PBS, pH 6.0-9.0).

  • TCO-functionalized molecule.

  • Analytical equipment for monitoring the reaction (UV-Vis spectrophotometer or HPLC-MS).

Procedure:

  • Reactant Preparation: Prepare the Me-Tet-PEG9-labeled molecule and the TCO-functionalized molecule in the desired reaction buffer.

  • Ligation Reaction: Mix the two reactants. A 1.05 to 1.5 molar equivalent of the less critical or more abundant component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Analysis and Purification: The reaction can be monitored spectroscopically by the decrease in the tetrazine absorbance at approximately 520-540 nm. For more detailed analysis of product formation, HPLC-MS can be used. If necessary, the final conjugate can be purified from unreacted starting materials by size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Visualization of Workflows and Pathways

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

G cluster_reaction This compound Reaction with Primary Amine This compound This compound Me-Tet-PEG9-Protein Me-Tet-PEG9-Protein This compound->Me-Tet-PEG9-Protein reacts with Protein-NH2 Protein-NH2 Protein-NH2->Me-Tet-PEG9-Protein NHS NHS Me-Tet-PEG9-Protein->NHS releases

Caption: Amine-reactive labeling using this compound.

G cluster_ligation Tetrazine-TCO Ligation Me-Tet-PEG9-Protein Me-Tet-PEG9-Protein Dihydropyridazine_Conjugate Stable Conjugate Me-Tet-PEG9-Protein->Dihydropyridazine_Conjugate [4+2] Cycloaddition TCO-Molecule TCO-Molecule TCO-Molecule->Dihydropyridazine_Conjugate N2 N2 Dihydropyridazine_Conjugate->N2 releases

Caption: Inverse-electron-demand Diels-Alder reaction.

G cluster_workflow Experimental Workflow A Prepare Protein (Amine-free buffer) C Labeling Reaction (Protein + Tetrazine-NHS) A->C B Prepare this compound (Anhydrous DMSO/DMF) B->C D Quench and Purify (Tetrazine-labeled Protein) C->D F Ligation Reaction (Tet-Protein + TCO-Molecule) D->F E Prepare TCO-Molecule E->F G Analysis / Purification (Final Conjugate) F->G

Caption: General bioconjugation workflow.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Inverse Electron Demand Diels-Alder (iEDDA) Chemistry

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful class of [4+2] cycloaddition that has become a cornerstone of bioorthogonal chemistry, enabling the selective formation of covalent bonds in complex biological systems.[1] Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the iEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[2][3] This reversal of electronic demand is the key to its exceptional reactivity and specificity in biological milieu.

The reaction is prized for its remarkably fast kinetics, often reaching second-order rate constants of up to 10⁶ M⁻¹s⁻¹, allowing for efficient reactions at low reactant concentrations.[4] Furthermore, iEDDA reactions are highly specific and bioorthogonal, meaning they do not cross-react with the vast array of functional groups found in biological systems, such as amines and thiols.[4] This unique combination of features makes iEDDA an invaluable tool for a wide range of applications, including bioconjugation, live-cell imaging, targeted drug delivery, and the development of novel biomaterials.

Reaction Mechanism

The iEDDA reaction, particularly the widely used tetrazine ligation, proceeds through a concerted [4+2] cycloaddition between the electron-deficient diene (e.g., a 1,2,4,5-tetrazine) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene or norbornene). This initial cycloaddition forms a highly unstable, bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product. If an alkyne is used as the dienophile, the corresponding pyridazine is formed directly.

The driving force for this reaction is the formation of more stable σ-bonds at the expense of less stable π-bonds, coupled with the entropically favorable release of N₂.

Frontier Molecular Orbital (FMO) Theory

The reactivity and rate of the iEDDA reaction are governed by the principles of Frontier Molecular Orbital (FMO) theory. In this context, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.

A smaller energy gap between the dienophile's HOMO and the diene's LUMO leads to a stronger interaction and a faster reaction rate. The electronic properties of the substituents on both the diene and the dienophile play a crucial role in modulating this energy gap:

  • Dienes (e.g., Tetrazines): Electron-withdrawing groups (EWGs) attached to the diene lower the energy of its LUMO, decreasing the HOMO-LUMO gap and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) on the diene will slow down the reaction.

  • Dienophiles (e.g., Alkenes, Alkynes): Electron-donating groups (EDGs) on the dienophile raise the energy of its HOMO, which also serves to decrease the HOMO-LUMO gap and increase the reaction rate. Additionally, incorporating ring strain into the dienophile, as seen in trans-cyclooctenes (TCO) and cyclopropenes, raises the energy of the HOMO, leading to a significant rate enhancement.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific pairing of the diene and dienophile, as well as the reaction conditions such as the solvent. The following tables summarize second-order rate constants for various iEDDA reactions to facilitate the selection of appropriate reactants for a given application.

Table 1: Second-Order Rate Constants for iEDDA Reactions of Various Dienes and Dienophiles

DieneDienophileRate Constant (k₂, M⁻¹s⁻¹)Solvent
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)> 30,000Not Specified
3,6-diphenyl-s-tetrazines-TCO160 times faster than TCONot Specified
3,6-dipyridyl-s-tetrazine derivativea-TCO(150 ± 8) x 10³Not Specified
3,6-dipyridyl-s-tetrazine derivativeaxial-trans-cyclooct-4-enol(70 ± 2) x 10³Not Specified
3,6-di(2-pyridyl)-s-tetrazineNorbornene1.9Not Specified
Pyridyl-tetrazineStyreneHammett parameters reduced in polar solventsVarious
3,6-di(2-pyridyl)-1,2,4,5-tetrazinevarious norbornenesVariesMethanol
dPy-TzOBF₃~4.9Not Specified
dPy-TzHBF₃~1.8Not Specified
dPy-TzFBF₃~0.9Not Specified

Table 2: Comparison of iEDDA with Other Bioorthogonal "Click" Chemistry Reactions

Click ReactionTypical Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Catalyst Required
iEDDA (TCO-based) 10³ - 10⁶ No
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 1No
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10¹ - 10³Yes (Cu(I))
Staudinger Ligation10⁻³No

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine diene, a strained dienophile, and a general protocol for performing and monitoring an iEDDA bioconjugation reaction.

Synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.

Materials:

  • 2-cyanopyridine

  • Hydrazine hydrate

  • Sulfur

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Oxidizing agent (e.g., sodium nitrite and acetic acid, or isoamyl nitrite)

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and hydrazine hydrate in an anhydrous solvent.

  • Add elemental sulfur to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Oxidation to Tetrazine: Dissolve the crude dihydrotetrazine intermediate in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite.

  • Stir the reaction mixture at room temperature until the color changes to a deep red/purple, indicating the formation of the tetrazine.

  • The product can be purified by recrystallization or column chromatography.

Protocol for Antibody-Oligonucleotide Conjugation via iEDDA

This protocol outlines the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.

Materials:

  • Purified antibody (50 µg)

  • Amine-reactive tetrazine (e.g., mTz-PEG4-NHS ester), 20 mM in DMSO

  • TCO-modified oligonucleotide

  • 1X Borate Buffered Saline (BBS)

  • 1 M Glycine, pH 8.5

  • 30 kDa molecular weight cutoff (MWCO) spin filter

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Buffer Exchange and Concentration:

    • Place the 50 µg of antibody into a 30 kDa MWCO spin filter.

    • Spin at 14,000 x g for 5 minutes.

    • Discard the flow-through and wash the antibody by adding 400 µL of 1X BBS and spinning again.

    • Invert the filter into a clean collection tube and spin at 1,000 x g for 2 minutes to collect the concentrated antibody.

    • Adjust the final volume to 45 µL with 1X BBS.

  • Tetrazine Labeling of the Antibody:

    • Dilute the 20 mM mTz-PEG4-NHS ester stock solution to 2 mM with DMSO.

    • Add 5 µL of the 2 mM tetrazine solution to the 45 µL of antibody.

    • Mix gently by flicking the tube and incubate at room temperature for 30 minutes.

    • Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.

  • Purification of the Tetrazine-Labeled Antibody:

    • Transfer the labeling reaction to a 30 kDa MWCO spin filter.

    • Spin at 14,000 x g for 5 minutes.

    • Discard the flow-through and wash with 475 µL of 1X BBS. Spin again.

    • Repeat the wash step.

    • Recover the purified, tetrazine-labeled antibody.

  • iEDDA Ligation:

    • Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

    • The resulting antibody-oligonucleotide conjugate can be purified from excess oligonucleotide using size-exclusion chromatography or other appropriate methods.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in iEDDA chemistry.

iEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder Diene Electron-Deficient Diene (Tetrazine) Intermediate Unstable Bicyclic Intermediate Diene->Intermediate + Dienophile Electron-Rich Dienophile (TCO) Dienophile->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product - N₂ N2 N₂ Gas Intermediate->N2

Caption: General mechanism of the iEDDA reaction between a tetrazine and a strained dienophile.

FMO_Diagram cluster_normal Normal Demand Diels-Alder cluster_inverse Inverse Electron Demand Diels-Alder (iEDDA) HOMO_diene_N HOMO (Diene) LUMO_dienophile_N LUMO (Dienophile) HOMO_diene_N->LUMO_dienophile_N Dominant Interaction (Small Energy Gap) LUMO_diene_N LUMO (Diene) HOMO_dienophile_N HOMO (Dienophile) HOMO_diene_I HOMO (Diene) LUMO_dienophile_I LUMO (Dienophile) LUMO_diene_I LUMO (Diene) HOMO_dienophile_I HOMO (Dienophile) HOMO_dienophile_I->LUMO_diene_I Dominant Interaction (Small Energy Gap)

Caption: Frontier Molecular Orbital (FMO) interactions in normal vs. inverse demand Diels-Alder reactions.

Bioconjugation_Workflow A 1. Prepare Biomolecule (e.g., Antibody) B 2. Functionalize with Tetrazine or TCO A->B D 4. iEDDA 'Click' Reaction (Mix and Incubate) B->D C 3. Prepare Labeling Reagent (e.g., TCO-Oligonucleotide) C->D E 5. Purify Conjugate (e.g., SEC, Spin Filter) D->E F 6. Analyze Conjugate (e.g., MS, SDS-PAGE) E->F

References

A Technical Guide to Me-Tet-PEG9-NHS for Bioconjugation Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on bioconjugation, Me-Tet-PEG9-NHS offers a powerful and versatile tool. This heterobifunctional linker combines the specificity of N-hydroxysuccinimide (NHS) ester chemistry with the rapid and bioorthogonal nature of tetrazine ligation. This guide provides an in-depth overview of its core principles, detailed experimental protocols, and the critical data needed for successful bioconjugation.

Core Concepts: Two-Step Bioconjugation

This compound facilitates a two-step bioconjugation strategy. The first step involves the reaction of the NHS ester with primary amines on a biomolecule of interest. The second, independent step is the highly efficient and specific "click" reaction between the tetrazine group and a trans-cyclooctene (TCO)-modified molecule.

Step 1: NHS Ester Acylation of Primary Amines

The NHS ester moiety of this compound reacts with primary amine groups (-NH2), commonly found on the N-terminus of proteins and the side chain of lysine residues.[1] This reaction forms a stable amide bond, covalently attaching the methyl-tetrazine-PEG9 linker to the biomolecule.[2] The reaction is sensitive to pH, with an optimal range of 7.2 to 9 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[3]

Step 2: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The tetrazine group of the now-modified biomolecule reacts with a TCO-functionalized molecule via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[4] This reaction is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[5] The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct.

The Role of the PEG9 Linker

The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, imparts several beneficial properties to the conjugate. The hydrophilic nature of the PEG chain can increase the water solubility of the modified biomolecule and reduce aggregation. In the context of antibody-drug conjugates (ADCs) and other therapeutic applications, PEGylation can also help to reduce the immunogenicity of the final conjugate.

Quantitative Data for Bioconjugation Reactions

Successful bioconjugation relies on understanding the key parameters of the reactions involved. The following tables summarize important quantitative data for both NHS ester and tetrazine ligation chemistries.

Table 1: Key Parameters for NHS Ester-Amine Reactions

ParameterRecommended Value/RangeNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Molar Excess of NHS Ester 5 to 20-fold over the biomoleculeThis should be optimized for each specific protein and desired degree of labeling.
Reaction Time 30 minutes to 2 hours at room temperature, or 2 hours on iceLonger incubation times may be needed for more dilute solutions.
Reaction Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Sodium Borate)Buffers containing primary amines like Tris or glycine will compete with the reaction.

Table 2: Key Parameters for Tetrazine-TCO Ligation

ParameterTypical Value/RangeNotes
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics enable rapid conjugation.
pH 6.0 - 9.0The reaction is efficient across a broad physiological pH range.
Reaction Temperature Room Temperature (or 4°C to 37°C)The reaction proceeds rapidly at ambient temperatures.
Reaction Time Typically complete within 1 hourFast kinetics allow for short reaction times.

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step bioconjugation experiment using this compound.

Protocol 1: Modification of a Protein with this compound

This protocol describes the first step of labeling a protein containing primary amines with the methyl-tetrazine-PEG9 linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Desalting columns

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification:

    • Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.

Protocol 2: Tetrazine Ligation with a TCO-Modified Molecule

This protocol outlines the second step, where the tetrazine-modified protein is conjugated to a TCO-containing molecule.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-modified molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Ensure both the tetrazine-modified protein and the TCO-modified molecule are in a compatible reaction buffer.

  • Ligation Reaction:

    • Mix the tetrazine-modified protein and the TCO-modified molecule in a 1:1 to 1.5:1 molar ratio (Tetrazine:TCO).

    • The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Incubate the reaction for 1 hour at room temperature.

  • Purification (if necessary):

    • Depending on the application, the final conjugate may be used directly or purified from any excess reactants using methods such as size exclusion chromatography.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Tetrazine Ligation Biomolecule Biomolecule (with -NH2 groups) Tet_Biomolecule Tetrazine-PEG9-Biomolecule Biomolecule->Tet_Biomolecule + this compound (pH 7.2-9.0) MeTetPEG9NHS This compound Tet_Biomolecule_2 Tetrazine-PEG9-Biomolecule TCO_Molecule TCO-Molecule Final_Conjugate Final Bioconjugate Tet_Biomolecule_2->Final_Conjugate + TCO-Molecule (Bioorthogonal)

Caption: The two-step bioconjugation process using this compound.

G start Start: Biomolecule with Primary Amines prep_protein Buffer Exchange to Amine-Free Buffer start->prep_protein conjugation1 NHS Ester Reaction (pH 7.2-9.0, RT, 30-60 min) prep_protein->conjugation1 prep_linker Dissolve this compound in DMSO/DMF prep_linker->conjugation1 purification1 Purification (Desalting Column) conjugation1->purification1 tet_protein Tetrazine-Modified Biomolecule purification1->tet_protein conjugation2 Tetrazine Ligation (RT, 1 hr) tet_protein->conjugation2 tco_molecule TCO-Modified Molecule tco_molecule->conjugation2 final_product Final Bioconjugate conjugation2->final_product

Caption: Experimental workflow for bioconjugation with this compound.

G PEG9 PEG9 Linker Solubility Increased Solubility PEG9->Solubility Aggregation Reduced Aggregation PEG9->Aggregation Immunogenicity Reduced Immunogenicity PEG9->Immunogenicity

Caption: Beneficial properties imparted by the PEG9 linker in bioconjugates.

References

An In-depth Technical Guide to the Me-Tet-PEG9-NHS Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, diagnostics, and therapeutic agent development. The Methyl-Tetrazine-PEG9-N-hydroxysuccinimide (Me-Tet-PEG9-NHS) ester is a heterobifunctional linker engineered for advanced bioconjugation strategies, most notably in the construction of antibody-drug conjugates (ADCs) and pre-targeted imaging agents. This guide provides a comprehensive overview of its core features, quantitative properties, and detailed protocols for its application.

Core Features and Benefits

The this compound linker is comprised of three key functional components:

  • Methyl-Tetrazine (Me-Tet) : An electron-deficient diene that serves as the bioorthogonal reactive group. It participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO)[1][2]. This "click chemistry" reaction is highly efficient under mild, physiological conditions and does not require a catalyst, making it ideal for in vivo applications[1][3].

  • PEG9 Spacer : A hydrophilic polyethylene glycol (PEG) chain consisting of nine repeating ethylene glycol units. This spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation of labeled proteins and improve systemic pharmacokinetic properties[4].

  • N-hydroxysuccinimide (NHS) Ester : An amine-reactive functional group. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues found on the surface of proteins and antibodies, to form a stable, covalent amide bond.

The combination of these components provides significant benefits:

  • High Specificity and Bioorthogonality : The tetrazine-TCO reaction is highly chemoselective, meaning it does not react with other functional groups present in complex biological systems.

  • Unprecedented Kinetics : The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low reactant concentrations.

  • Enhanced Solubility and Biocompatibility : The hydrophilic PEG spacer improves the solubility and reduces the immunogenicity of the final conjugate.

  • Two-Step Conjugation Strategy : This linker facilitates a powerful two-step (pre-targeting) approach in diagnostics and therapy. An antibody modified with the linker can be administered first, allowed to accumulate at the target site, and then a second, smaller molecule (e.g., an imaging agent or a drug) functionalized with TCO is administered to "click" onto the pre-localized antibody.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound linker and its constituent reactive moieties. Data is compiled from various chemical suppliers and scientific literature.

PropertyValue / DescriptionSource(s)
Linker Properties
Molecular FormulaC35H52N6O14
Molecular Weight780.82 g/mol
Purity>95% (as determined by HPLC)
Physical FormRed solid to red oil
SolubilitySoluble in organic solvents like DMSO, DMF, THF, DCM
Storage Conditions-20°C, protected from light and moisture
Reaction Kinetics
Tetrazine-TCO Reaction RateSecond-order rate constants up to 1 x 10^6 M⁻¹s⁻¹ have been reported, making it one of the fastest bioorthogonal reactions.
Reaction Conditions
NHS Ester Labeling pHOptimal pH range is 8.3 - 8.5 for efficient reaction with primary amines. A lower pH reduces reaction rate, while a higher pH increases hydrolysis of the NHS ester.
Tetrazine-TCO Reaction pHThe reaction is efficient across a broad pH range of 6-9.
Reaction BuffersAmine-free buffers (e.g., PBS, bicarbonate buffer) must be used for the NHS ester labeling step to prevent reaction with the buffer itself.

Experimental Protocols

Protocol 1: Labeling of a Protein/Antibody with this compound

This protocol describes the covalent attachment of the linker to a protein (e.g., an antibody) via its primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4).

  • This compound linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Purification column (e.g., desalting spin column or gel filtration column).

Procedure:

  • Protein Preparation : Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free reaction buffer.

  • Linker Solution Preparation : Immediately before use, prepare a stock solution (e.g., 10 mM) of the this compound linker in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so fresh preparation is critical.

  • Labeling Reaction :

    • Calculate the required volume of the linker solution. A molar excess of the linker to the protein (e.g., 5 to 20-fold) is typically used. This ratio may require optimization depending on the protein and desired degree of labeling.

    • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification : Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization : Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of linker molecules per protein molecule, using UV-Vis spectrophotometry.

Protocol 2: Bioorthogonal "Click" Reaction with a TCO-containing Molecule

This protocol describes the reaction of the tetrazine-labeled protein with a trans-cyclooctene (TCO)-modified molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1).

  • TCO-functionalized molecule (e.g., a drug, imaging agent, or another protein).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation : Prepare solutions of the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.

  • Click Reaction : Mix the two solutions together. A 1:1 molar ratio is often used for protein-protein conjugation, but the ratio can be adjusted depending on the application.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature. The reaction is often complete within minutes due to the fast kinetics. The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (around 520 nm).

  • Final Product : The resulting conjugate is now formed via a stable dihydropyridazine bond and is ready for use in downstream applications. Further purification may be necessary to remove any unreacted TCO-molecule, depending on the experimental requirements.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows associated with the this compound linker.

G Chemical Reaction of this compound Linker cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bioorthogonal Click Reaction (IEDDA) Protein Protein (with -NH2 group) Labeled_Protein Tetrazine-Labeled Protein Protein->Labeled_Protein pH 8.3-8.5 Linker This compound (Linker) Linker->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS_byproduct releases TCO_Molecule TCO-functionalized Molecule (e.g., Drug) Conjugate Final Conjugate (Protein-Linker-Drug) TCO_Molecule->Conjugate Physiological pH N2_gas N2 Gas (Byproduct) Conjugate->N2_gas releases Labeled_Protein2 Tetrazine-Labeled Protein Labeled_Protein2->Conjugate Extremely Fast

Caption: Reaction mechanism of the this compound linker.

G Pre-targeted In Vivo Imaging Workflow cluster_workflow Experimental Workflow cluster_logic Logical Relationship step1 Step 1: Administration Inject Antibody-Tetrazine conjugate into subject. step2 Step 2: Accumulation & Clearance Antibody localizes to tumor target. Unbound antibody clears from circulation. step1->step2 24-48 hours step3 Step 3: Administration Inject TCO-PET Imaging Agent. step2->step3 step4 Step 4: In Vivo Click Reaction PET agent rapidly binds to tumor-localized Antibody-Tetrazine conjugate. step3->step4 Minutes step5 Step 5: Imaging Perform PET scan. Unbound imaging agent is rapidly cleared, providing high-contrast image. step4->step5 High_TBR High Target-to-Background Ratio step5->High_TBR Rapid_Clearance Rapid Clearance of small imaging agent Rapid_Clearance->High_TBR Long_Circulation Long Circulation of large antibody Long_Circulation->step2

Caption: Workflow for pre-targeted imaging using tetrazine-TCO chemistry.

References

Me-Tet-PEG9-NHS: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Me-Tet-PEG9-NHS, a bifunctional linker widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and advanced imaging probes. This document details its chemical properties, experimental protocols for its use, and a logical workflow for its application in creating precisely modified biomolecules.

Core Properties of this compound

This compound is a versatile chemical tool that incorporates three key functional elements: a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of features enables a two-stage bioconjugation strategy. The NHS ester provides a reactive handle for covalent attachment to primary amines on biomolecules, while the tetrazine group allows for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.[1][2] The hydrophilic PEG9 spacer enhances solubility and can reduce aggregation of the resulting conjugate.[2]

PropertyValueSource
Molecular Formula C36H54N6O14[3]
Molecular Weight 794.85 g/mol [4]
CAS Number 2143955-78-4
Purity > 97% (HPLC-UV)
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and controllable chemical reactions. The following protocols outline the general procedures for utilizing both the NHS ester and the tetrazine functionalities.

Protocol 1: Amine Labeling via NHS Ester Reaction

This procedure describes the covalent attachment of this compound to a protein or other biomolecule containing primary amines (e.g., lysine residues).

Materials:

  • Protein or biomolecule of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of > 2 mg/mL.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., Tris-HCl or Glycine, pH 7.4, 50-100 mM final concentration).

  • Desalting column for purification.

Procedure:

  • Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvents and prepare the solution fresh.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein. The reaction should be performed in a buffer with a pH of 7-9.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added and incubated for 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol details the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine-labeled biomolecule and a TCO-containing molecule. This reaction is known for its high speed and specificity.

Materials:

  • Tetrazine-labeled biomolecule (from Protocol 1).

  • TCO-modified molecule of interest.

  • Reaction buffer (e.g., PBS, pH 6-9).

Procedure:

  • Reaction Setup: Mix the tetrazine-labeled biomolecule with the TCO-modified molecule in a 1:1 molar ratio in the reaction buffer. For some applications, a slight excess of the tetrazine-functionalized component (1.05-1.5 molar equivalents) may be beneficial.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Monitoring the Reaction: The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine absorbance peak between 510 and 550 nm.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using this compound.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines (-NH2) Reaction1 NHS Ester Reaction (pH 7-9) Protein->Reaction1 MeTetPEG9NHS This compound MeTetPEG9NHS->Reaction1 Tet_Protein Tetrazine-Labeled Protein Reaction1->Tet_Protein Purification1 Purification (Desalting Column) Tet_Protein->Purification1 Reaction2 iEDDA Reaction Purification1->Reaction2 TCO_Molecule TCO-Modified Molecule TCO_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

A typical workflow for bioconjugation using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • Molecular Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeting strategies in in-vivo imaging, where a tetrazine-labeled antibody is administered first, followed by a TCO-labeled imaging agent.

  • Protein-Protein Conjugation: This linker can be used to create specific and stable protein-protein conjugates for various research purposes.

The information provided in this guide is intended for research use only. Researchers should always refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information and protocols.

References

Me-Tet-PEG9-NHS: A Comprehensive Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Methyl-Tetrazine-PEG9-N-hydroxysuccinimide ester (Me-Tet-PEG9-NHS). The information herein is intended to support researchers and drug development professionals in the effective use of this valuable bioconjugation reagent. This guide covers qualitative and quantitative solubility data, detailed experimental protocols for solubility determination and reaction, and a visual representation of a typical reaction workflow.

Core Solubility Characteristics

This compound is a heterobifunctional linker that combines a reactive methyltetrazine moiety, a hydrophilic nine-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure imparts a versatile solubility profile, crucial for its application in bioconjugation, particularly in the labeling of proteins and antibodies.

The presence of the PEG9 spacer significantly enhances the aqueous solubility of the molecule.[1][2][3][4][5] Generally, PEGylated compounds exhibit increased water solubility and can reduce the aggregation of the labeled biomolecules.

Qualitative solubility assessments indicate that this compound and similar tetrazine-PEG-NHS esters are soluble in a range of common organic solvents. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).

For a close analog, Tetrazine-PEG-NHS, a quantitative solubility of 5 mg/mL has been reported in water, chloroform, and DMSO, resulting in a clear solution.

Data Presentation: Solubility of this compound and Analogs
SolventSolubilityObservationCompoundCitation
Water5 mg/mLClear SolutionTetrazine-PEG-NHS
Chloroform5 mg/mLClear SolutionTetrazine-PEG-NHS
Dimethyl Sulfoxide (DMSO)5 mg/mLClear SolutionTetrazine-PEG-NHS
Dimethyl Sulfoxide (DMSO)Soluble-This compound
Dimethylformamide (DMF)Soluble-This compound
Dichloromethane (DCM)Soluble-This compound
Tetrahydrofuran (THF)Soluble-This compound

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at the absorbance maximum of the tetrazine moiety (around 520-540 nm) or by HPLC with a standard curve.

  • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent.

Protocol 2: Handling and Reaction of this compound with a Primary Amine

This protocol describes the general procedure for dissolving and reacting this compound with a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.

  • Reaction tubes

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. The reaction time and temperature may be optimized for the specific protein.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Note on NHS Ester Stability: The NHS ester is susceptible to hydrolysis, which is accelerated at higher pH. The half-life of an NHS ester can range from 4-5 hours at pH 7.0 to as short as 10 minutes at pH 8.6. Therefore, it is crucial to prepare the stock solution immediately before use and to control the pH of the reaction buffer.

Mandatory Visualization

Experimental Workflow: Antibody Labeling with this compound and Bioorthogonal Conjugation

The following diagram illustrates the experimental workflow for labeling an antibody with this compound and its subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: NHS Ester Labeling cluster_step3 Step 3: Purification cluster_step4 Step 4: Bioorthogonal Reaction Antibody Antibody in Amine-Containing Buffer Buffer_Exchange Buffer Exchange (e.g., Desalting Column) Antibody->Buffer_Exchange Antibody_PBS Antibody in Amine-Free Buffer (PBS, pH 7.2-8.5) Buffer_Exchange->Antibody_PBS Reaction Incubate (RT, 30-60 min) Antibody_PBS->Reaction MeTetPEG9NHS_solid This compound (Solid) MeTetPEG9NHS_DMSO Dissolve in Anhydrous DMSO MeTetPEG9NHS_solid->MeTetPEG9NHS_DMSO MeTetPEG9NHS_DMSO->Reaction Labeled_Antibody_unpurified Me-Tet-PEG9-Antibody (Unpurified) Reaction->Labeled_Antibody_unpurified Purification Purification (e.g., Desalting Column) Labeled_Antibody_unpurified->Purification Labeled_Antibody_purified Purified Me-Tet-PEG9-Antibody Purification->Labeled_Antibody_purified Bioorthogonal_Reaction Inverse Electron Demand Diels-Alder Reaction Labeled_Antibody_purified->Bioorthogonal_Reaction TCO_Molecule TCO-Modified Molecule TCO_Molecule->Bioorthogonal_Reaction Final_Conjugate Final Antibody Conjugate Bioorthogonal_Reaction->Final_Conjugate

Caption: Workflow for antibody modification and bioorthogonal conjugation.

References

Me-Tet-PEG9-NHS: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Me-Tet-PEG9-NHS, a bifunctional linker integral to advancements in bioconjugation for therapeutic and diagnostic applications. This document details its chemical properties, supplier information, and explicit protocols for its use in labeling biomolecules and subsequent ligation reactions.

Introduction to this compound

This compound (Methyltetrazine-Polyethylene Glycol-N-hydroxysuccinimide Ester) is a chemical tool that facilitates the covalent attachment of a methyltetrazine moiety to proteins, antibodies, and other amine-containing biomolecules. The key features of this reagent are its methyltetrazine group, which participates in highly specific and rapid bioorthogonal "click chemistry" reactions, and a nine-unit polyethylene glycol (PEG9) spacer, which enhances solubility and biocompatibility. The N-hydroxysuccinimide (NHS) ester provides a reliable method for amine-reactive labeling.

The primary application of this compound lies in its ability to enable the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction occurs between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The exceptional speed and specificity of this ligation in complex biological media make it a powerful tool for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and the construction of complex biomolecular architectures.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for calculating molar excesses in labeling reactions and for understanding the physical characteristics of the compound.

PropertyValueReference
CAS Number 2143955-78-4[1]
Molecular Formula C36H54N6O14
Molecular Weight 794.85 g/mol
Appearance Red to dark red solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Store at -20°C, desiccated and protected from light

Suppliers

A variety of chemical suppliers offer this compound, often with differing purity grades and formulations. The following table provides a non-exhaustive list of potential suppliers for researchers. It is recommended to consult the supplier's certificate of analysis for lot-specific purity and quality control data.

SupplierProduct NumberPurity
MedchemExpressHY-156491>98% (HPLC)
SiChem GmbHSC-8808>97% (HPLC-UV)
RuixibiotechR-M1-8897>90%
PurePEG>95%

Experimental Protocols

The use of this compound in bioconjugation is a two-stage process:

  • Labeling of an Amine-Containing Biomolecule: The NHS ester of this compound reacts with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable amide bond.

  • Bioorthogonal Ligation: The tetrazine-labeled biomolecule is then reacted with a TCO-modified molecule in an iEDDA reaction.

Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound. The optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: Amine-free buffer such as 1X PBS, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (~520 nm). Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for the iEDDA Ligation Reaction

This protocol describes the reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled protein (from section 4.1)

  • TCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used to ensure complete reaction of the tetrazine-labeled protein.

  • Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the pink/red color of the tetrazine. For more dilute samples or at lower temperatures (e.g., 4°C), a longer incubation time may be required.

  • Purification (Optional): Depending on the downstream application, the final conjugate may be purified from any unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography.

  • Analysis: The formation of the conjugate can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight, or by mass spectrometry.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.

G cluster_0 Step 1: Protein Labeling Protein Protein Labeled_Protein Tetrazine-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7.2-8.0) MeTetPEG9NHS This compound MeTetPEG9NHS->Labeled_Protein

Protein Labeling with this compound

G cluster_1 Step 2: Bioorthogonal Ligation Labeled_Protein Tetrazine-Labeled Protein Conjugate Final Bioconjugate Labeled_Protein->Conjugate iEDDA Reaction (Click Chemistry) TCO_Molecule TCO-Modified Molecule TCO_Molecule->Conjugate

Bioorthogonal Ligation via iEDDA

G Start Start: Protein of Interest & TCO-Molecule Labeling Label Protein with This compound Start->Labeling Purification1 Purify Tetrazine-Labeled Protein Labeling->Purification1 Ligation React with TCO-Molecule (iEDDA) Purification1->Ligation Purification2 Purify Final Conjugate (Optional) Ligation->Purification2 Analysis Analyze Final Conjugate (SDS-PAGE, MS) Purification2->Analysis End End: Purified Bioconjugate Analysis->End

Experimental Workflow for Bioconjugation

References

Methodological & Application

Application Notes and Protocols for Me-Tet-PEG9-NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Me-Tet-PEG9-NHS ester is a heterobifunctional linker designed for the straightforward labeling of antibodies and other proteins. This reagent incorporates a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation of the resulting conjugate.[1] This two-step labeling strategy is particularly valuable for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling precise attachment of a payload to the antibody.[2][]

The labeling process involves the reaction of the NHS ester with primary amines (the ε-amine of lysine residues and the N-terminus) on the antibody to form a stable amide bond.[4] Subsequently, the tetrazine-modified antibody can be reacted with a molecule containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[5] This bioorthogonal reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst, making it ideal for biological applications.

These application notes provide a comprehensive protocol for the labeling of antibodies with this compound, purification of the conjugate, and subsequent ligation with a TCO-containing molecule.

Quantitative Data Summary

The efficiency and outcome of the antibody labeling process are dependent on several key parameters. The following tables summarize important quantitative data for consideration during experimental design.

Table 1: Recommended Reaction Parameters for this compound Antibody Labeling

ParameterRecommended ValueNotes
Molar Excess of this compound 5 to 20-foldA 20-fold molar excess typically yields 4-6 linkers per antibody for a 1-10 mg/mL IgG solution. The optimal ratio should be determined empirically for each antibody.
Antibody Concentration 1-10 mg/mLMore dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same degree of labeling.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate buffer)Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester.
Reaction pH 7.2 - 8.5Higher pH increases the rate of both aminolysis (desired reaction) and hydrolysis (competing reaction). A pH of 8.0-8.5 is a common starting point.
Reaction Time 30 - 60 minutes at Room Temperature or 2 hours on iceLonger incubation times can lead to increased hydrolysis of the NHS ester.
Quenching Reagent 1 M Tris or Glycine (final concentration ~50-100 mM)Quenches unreacted NHS ester to prevent further labeling.

Table 2: Key Parameters for Tetrazine-TCO Ligation

ParameterValueNotes
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹This indicates an extremely fast and efficient bioorthogonal reaction.
Reaction Conditions Aqueous buffer (e.g., PBS), Room TemperatureThe reaction is biocompatible and does not require catalysts.
Monitoring Reaction Progress Disappearance of tetrazine absorbance (~510-550 nm)The progress of the ligation can be monitored spectrophotometrically.

Experimental Protocols

Part 1: Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines that can compete with the labeling reaction.

  • Buffer Exchange: If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. This can be achieved using spin desalting columns or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Determine the precise concentration using a spectrophotometer at 280 nm (A280).

Part 2: this compound Labeling of Antibody
  • Reagent Preparation: Immediately before use, dissolve the this compound ester in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a suitable buffer, such as 1 M sodium bicarbonate.

  • Labeling Reaction: Add the calculated amount of the this compound stock solution to the antibody solution. A starting point is a 20-fold molar excess. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing. Protect the reaction from light if the tetrazine moiety is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.

Part 3: Purification of the Tetrazine-Labeled Antibody

Purification is necessary to remove unreacted this compound and quenching reagents.

  • Purification Method: Several methods can be employed for purification, including:

    • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled antibody from smaller, unreacted components.

    • Spin Desalting Columns: Suitable for rapid buffer exchange and removal of small molecules.

    • Dialysis: Can be used to remove low-molecular-weight impurities.

    • Tangential Flow Filtration (TFF): An efficient method for purification and buffer exchange, particularly for larger scale preparations.

  • Storage: Store the purified Me-Tet-PEG9-Antibody conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Part 4: Characterization of the Labeled Antibody

It is important to characterize the conjugate to determine the degree of labeling, also known as the drug-to-antibody ratio (DAR).

  • UV-Vis Spectrophotometry: This is a straightforward method to estimate the average DAR. It requires measuring the absorbance of the conjugate at two wavelengths (e.g., 280 nm for the antibody and the specific absorbance maximum for the tetrazine) and using the Beer-Lambert law for calculation.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of attached linkers, providing information on the distribution of the DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR and can identify the different labeled species present in the sample.

DAR Calculation Formula (UV-Vis): A simplified formula for calculating the average DAR is: DAR = (Molar concentration of linker) / (Molar concentration of antibody)

The concentrations are determined from the absorbance values and the respective molar extinction coefficients of the antibody and the Me-Tet-PEG9 linker.

Part 5: Bioorthogonal Ligation with a TCO-Containing Molecule
  • Reaction Setup: Mix the purified Me-Tet-PEG9-Antibody conjugate with the TCO-containing molecule in a suitable buffer, such as PBS. A 1:1 molar ratio is a good starting point, though a slight excess of one component may be used to drive the reaction to completion.

  • Incubation: Incubate the reaction at room temperature. The reaction is typically very fast, and the incubation time can range from a few minutes to a couple of hours.

  • Monitoring: The reaction can be monitored by observing the disappearance of the characteristic pink color of the tetrazine or by spectrophotometrically measuring the decrease in absorbance around 510-550 nm.

  • Purification (if necessary): If required, the final antibody conjugate can be purified from any unreacted TCO-molecule using size exclusion chromatography.

Visualizations

Antibody_Labeling_Workflow cluster_prep Part 1: Antibody Preparation cluster_labeling Part 2: Labeling Reaction cluster_purification Part 3: Purification cluster_analysis Part 4 & 5: Characterization & Ligation Ab_start Antibody in Storage Buffer Buffer_Ex Buffer Exchange (e.g., Spin Column) Ab_start->Buffer_Ex Ab_ready Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) Buffer_Ex->Ab_ready pH_adjust Adjust Antibody pH to 8.0-8.5 Ab_ready->pH_adjust Reagent_prep Prepare this compound in DMSO/DMF Add_reagent Add NHS Ester to Antibody (5-20x molar excess) Reagent_prep->Add_reagent pH_adjust->Add_reagent Incubate Incubate (30-60 min RT or 2h on ice) Add_reagent->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Conjugate (e.g., SEC, Desalting Column) Quench->Purify Labeled_Ab Purified Me-Tet-PEG9-Ab Purify->Labeled_Ab Characterize Characterize Conjugate (DAR determination via UV-Vis, HIC, LC-MS) Labeled_Ab->Characterize Ligation Bioorthogonal Ligation with TCO-Molecule Labeled_Ab->Ligation Final_Product Final Antibody Conjugate Ligation->Final_Product

Caption: Experimental workflow for antibody labeling.

Caption: NHS ester aminolysis reaction.

References

Step-by-Step Guide for Protein Conjugation with Me-Tet-PEG9-NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG9-NHS is a heterobifunctional linker that enables a two-step protein conjugation strategy. This molecule contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as the ε-amino group of lysine residues) on proteins to form a stable amide bond. The molecule also features a methyl-tetrazine (Me-Tet) moiety, which is a key component for bioorthogonal click chemistry. The polyethylene glycol (PEG9) spacer increases the hydrophilicity of the resulting conjugate, which can help to reduce aggregation and non-specific binding.

This two-step approach first involves the covalent attachment of the this compound linker to the protein of interest. The resulting tetrazine-modified protein can then be specifically and efficiently conjugated to a molecule containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is highly selective and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological environments.[1][2][3]

Applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific or stochastic modification of antibodies with cytotoxic drugs.

  • Targeted Drug Delivery: Conjugation of therapeutic agents to targeting ligands such as proteins or peptides.

  • Live Cell Imaging: Labeling of cell surface proteins for visualization and tracking.[3]

  • Biomolecule Immobilization: Attachment of proteins to surfaces for various assay formats.

Materials and Reagents

  • This compound Ester

  • Protein of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting columns or dialysis cassettes for purification.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein, followed by the subsequent tetrazine-TCO ligation.

Part 1: Protein Modification with this compound

This protocol describes the covalent attachment of the this compound linker to primary amines on the target protein.

dot

Protein_Modification_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification p_prep Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) mix Mix Protein and NHS Ester (5-20x molar excess of NHS ester) p_prep->mix Protein r_prep Prepare this compound (10 mM in anhydrous DMSO/DMF) r_prep->mix Linker incubate Incubate (30-60 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting column or dialysis) quench->purify

Caption: Workflow for Protein Modification with this compound.

Step-by-Step Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[2]

    • The recommended protein concentration is between 1-10 mg/mL.

  • This compound Reagent Preparation:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Gently mix the reaction. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization (Degree of Labeling):

    • The Degree of Labeling (DOL), which is the average number of linker molecules per protein, can be determined. For tetrazine-containing linkers, this can be quantified by UV-Vis spectrophotometry by measuring the absorbance of the tetrazine group (around 310-320 nm, though the specific wavelength and extinction coefficient for this compound should be obtained from the supplier) and the protein (at 280 nm). Alternatively, mass spectrometry can provide a more precise determination of the DOL.

Part 2: Tetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction between the tetrazine-modified protein and a TCO-containing molecule.

dot

Tetrazine_TCO_Ligation_Workflow cluster_reactants Reactants cluster_ligation Ligation Reaction cluster_final_product Final Product tet_prot Tetrazine-Modified Protein mix_ligation Mix Reactants (Slight excess of Tetrazine or 1:1 ratio) tet_prot->mix_ligation tco_mol TCO-Containing Molecule tco_mol->mix_ligation incubate_ligation Incubate (30-60 min at RT) mix_ligation->incubate_ligation purify_final Purify Final Conjugate (e.g., Size-Exclusion Chromatography) incubate_ligation->purify_final final_conjugate Final Protein Conjugate purify_final->final_conjugate

Caption: Workflow for Tetrazine-TCO Ligation.

Step-by-Step Procedure:

  • Reactant Preparation:

    • Prepare the tetrazine-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare the TCO-containing molecule in a compatible solvent.

  • Ligation Reaction:

    • Mix the tetrazine-modified protein with the TCO-containing molecule. A 1:1 molar ratio is often used, though a slight excess (1.05-1.5 fold) of the tetrazine-functionalized molecule can be employed to ensure complete reaction of the TCO-molecule.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification:

    • If necessary, the final protein conjugate can be purified from unreacted components using methods such as size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein conjugation process with this compound and subsequent tetrazine-TCO ligation.

ParameterTypical Value/RangeNotes
NHS Ester Conjugation
Molar Excess of NHS Ester5 - 20 foldThe optimal ratio depends on the protein and desired DOL.
Reaction pH7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.
Reaction Time30 - 60 min (RT) or 2h (4°C)Longer incubation does not typically harm the reaction.
Degree of Labeling (DOL)1 - 6Highly dependent on the protein, molar ratio, and reaction conditions. For a 20-fold molar excess on an antibody, a DOL of 4-6 is often achieved.
Tetrazine-TCO Ligation
Reaction Rate Constant>800 M⁻¹s⁻¹One of the fastest bioorthogonal reactions.
Reaction pH6.0 - 9.0The reaction is robust across a wide pH range.
Reaction Time30 - 60 minutesThe reaction is often complete in a short time at room temperature.
Molar Ratio (Tetrazine:TCO)1:1 to 1.5:1A slight excess of tetrazine can drive the reaction to completion.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Yield / Low DOL Hydrolysis of this compoundPrepare the NHS ester solution immediately before use in anhydrous solvent.
Suboptimal pHEnsure the reaction buffer is between pH 7.2 and 8.5.
Presence of primary amines in the bufferPerform buffer exchange into an amine-free buffer like PBS.
Low protein concentrationIncrease the protein concentration to >1 mg/mL.
Protein Aggregation High degree of labelingReduce the molar excess of the NHS ester in the reaction.
Unstable proteinOptimize buffer conditions (e.g., pH, salt concentration) for your specific protein.
Non-specific Binding in Downstream Applications Excess unreacted linkerEnsure thorough purification after the conjugation reaction to remove all unreacted this compound.
Aggregated protein conjugateOptimize the conjugation reaction to minimize aggregation and consider purifying the conjugate via size-exclusion chromatography.
Low Yield in Tetrazine-TCO Ligation Inaccurate quantification of reactantsCarefully quantify the tetrazine-modified protein and the TCO-containing molecule before ligation.
Steric hindranceThe PEG9 spacer is designed to minimize this, but for very large binding partners, a longer spacer may be needed.

References

Application Notes and Protocols for Me-Tet-PEG9-NHS Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Me-Tet-PEG9-NHS is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This linker is composed of three key components: a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent attachment to primary amines on biomolecules, while the tetrazine group enables a highly specific and rapid bioorthogonal reaction with strained alkenes like trans-cyclooctene (TCO).[1][3] The hydrophilic PEG9 spacer enhances solubility and can reduce aggregation of the resulting conjugate.[4]

These application notes provide a detailed protocol for the reaction of this compound with primary amines present on proteins, peptides, and other biomolecules.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and selective for primary amines under specific pH conditions.

Reaction_Mechanism This compound This compound Ester Amide_Bond Stable Amide Bond (Me-Tet-PEG9-NH-R) This compound->Amide_Bond + R-NH2 (pH 7.2-8.5) Primary_Amine Primary Amine (R-NH2) NHS N-Hydroxysuccinimide (Leaving Group) Amide_Bond->NHS +

Figure 1: Reaction of this compound with a primary amine.

Experimental Protocols

A. Materials and Equipment

  • Reagents:

    • This compound

    • Amine-containing biomolecule (e.g., protein, peptide)

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer (pH 7.2-8.5). Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule.

    • Quenching Buffer (optional): 1 M Tris-HCl pH 8.0 or 1 M glycine.

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes

    • Vortex mixer

    • pH meter

    • Incubator or temperature-controlled shaker

    • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

B. General Considerations

  • Moisture Sensitivity: this compound is moisture-sensitive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation.

  • Reagent Preparation: Prepare the this compound solution immediately before use. The NHS ester can hydrolyze in aqueous solutions, reducing its reactivity. Do not prepare stock solutions for long-term storage.

  • pH Optimization: The optimal pH for the reaction is between 7.2 and 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly.

C. Protocol for Labeling Proteins

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or a desalting column.

D. Protocol for Labeling Small Molecules

  • Dissolve the Small Molecule:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF, DMSO, or dichloromethane (DCM).

  • Reaction:

    • Add this compound to the small molecule solution. A 1:1 or 2:1 molar ratio is a good starting point, but this may require optimization.

    • If necessary, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.

    • Stir the reaction mixture for 3-24 hours at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, purify the product using standard organic synthesis techniques such as column chromatography.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended Conditions for ProteinsRecommended Conditions for Small Molecules
Molar Ratio (Linker:Molecule) 10:1 to 20:1 (excess linker)1:1 to 2:1
pH 7.2 - 8.5Not applicable (organic solvent)
Reaction Buffer Amine-free (e.g., PBS, HEPES)Anhydrous organic solvent (e.g., DMF, DMSO)
Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours3 - 24 hours
Quenching Optional (Tris or glycine)Not typically required
Purification Dialysis, SEC, DesaltingColumn Chromatography

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Mix 3. Mix Protein and Linker (10-20x molar excess of linker) Prepare_Protein->Mix Prepare_Linker 2. Prepare this compound (Freshly in DMSO/DMF) Prepare_Linker->Mix Incubate 4. Incubate (RT for 30-60 min or 4°C for 2-4h) Mix->Incubate Quench 5. Quench (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Dialysis, SEC, etc.) Quench->Purify

References

Application Notes and Protocols for Me-Tet-PEG9-NHS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Me-Tet-PEG9-NHS, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). The protocols detailed below leverage bioorthogonal click chemistry for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies (mAbs).

Introduction to this compound in ADC Development

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[1] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[1]

This compound is a novel linker that facilitates a two-step conjugation strategy. This approach offers enhanced control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs.[2] The linker consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to lysine residues on the antibody.[]

  • Polyethylene Glycol (PEG9) Spacer: The nine-unit PEG spacer enhances the solubility and stability of the ADC.[4]

  • Methyl-Tetrazine (Me-Tet): This moiety participates in a highly specific and rapid bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-modified drug.

This two-step process, involving initial antibody modification followed by a "click" reaction with the drug, separates the optimization of each step, potentially leading to higher overall efficiency and a more defined final product.

Mechanism of Action

The mechanism of action for an ADC developed with this compound follows a targeted delivery principle.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC ADC (Antibody-Me-Tet-PEG9-Payload) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

ADC Mechanism of Action

The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to lysosomes, where enzymatic degradation of the antibody or cleavage of the linker releases the cytotoxic payload. The released payload can then exert its cell-killing effect, leading to apoptosis of the cancer cell.

Experimental Protocols

This section provides detailed protocols for the key steps in the development of an ADC using this compound.

Materials and Reagents
  • Monoclonal antibody (mAb) of interest

  • This compound linker

  • TCO-functionalized cytotoxic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer (50 mM, pH 8.5)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dehydroascorbic acid (DHAA)

  • Amicon® Ultra centrifugal filter units (or similar for buffer exchange)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Mass spectrometer (e.g., Q-TOF)

Experimental Workflow

The overall workflow for generating an ADC with this compound is a two-step process.

ADC_Experimental_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Conjugation cluster_characterization Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) NHS_Ester_Reaction NHS Ester Reaction with This compound Antibody_Prep->NHS_Ester_Reaction Purification1 Purification (Removal of excess linker) NHS_Ester_Reaction->Purification1 TCO_Drug_Prep TCO-Drug Preparation Click_Reaction iEDDA Click Reaction Purification1->Click_Reaction TCO_Drug_Prep->Click_Reaction Purification2 Final ADC Purification Click_Reaction->Purification2 DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purification2->DAR_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study In_Vitro_Assay->In_Vivo_Study

ADC Experimental Workflow
Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the antibody.

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into a suitable reaction buffer, such as PBS (pH 7.4) or borate buffer (50 mM, pH 8.5), to remove any interfering substances.

    • Adjust the antibody concentration to a working range of 1-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or using centrifugal filter units.

Protocol 2: Bioorthogonal Conjugation with TCO-Drug

This protocol details the "click" reaction between the tetrazine-modified antibody and the TCO-functionalized drug.

  • TCO-Drug Preparation:

    • Dissolve the TCO-functionalized cytotoxic payload in a compatible solvent, such as DMSO, to a desired stock concentration.

  • Click Reaction:

    • Add a slight molar excess (e.g., 1.5 to 3 equivalents relative to the number of attached linkers) of the TCO-drug solution to the purified tetrazine-modified antibody.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques like HIC-HPLC.

  • Final Purification:

    • Purify the final ADC product to remove any unreacted drug-TCO and other impurities using size-exclusion chromatography or tangential flow filtration.

Protocol 3: ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the chromatogram.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC and its different drug-loaded species, allowing for accurate DAR calculation.

  • In Vitro Cytotoxicity Assay:

    • The potency of the ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT or LDH assay.

    • Cancer cell lines expressing the target antigen are incubated with serial dilutions of the ADC, and cell viability is measured after a defined period (e.g., 72-96 hours).

    • The half-maximal inhibitory concentration (IC50) is then calculated to quantify the ADC's potency.

  • In Vivo Efficacy Study:

    • The anti-tumor activity of the ADC is assessed in animal models, typically mouse xenograft models.

    • Tumor-bearing mice are treated with the ADC, and tumor growth is monitored over time.

    • Efficacy is evaluated by comparing tumor growth inhibition in the treated group versus a control group.

Data Presentation

Quantitative data from ADC characterization and evaluation should be presented in a clear and structured format for easy comparison.

Table 1: ADC Characterization Summary

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC-HPLCe.g., 3.8
Average Drug-to-Antibody Ratio (DAR)Mass Spectrometrye.g., 3.9
Monomer PuritySize-Exclusion Chromatographye.g., >98%
Endotoxin LevelLAL Assaye.g., <0.1 EU/mg

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Control Antibody IC50 (nM)Free Drug IC50 (nM)
Cell Line AHighe.g., 0.5>1000e.g., 0.01
Cell Line BLowe.g., 50>1000e.g., 0.01
Cell Line CNegative>1000>1000e.g., 0.01

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
Control Antibodye.g., 10e.g., 15e.g., >0.05
ADCe.g., 3e.g., 85e.g., <0.001
ADCe.g., 1e.g., 60e.g., <0.01

Troubleshooting

  • Low Conjugation Efficiency (Antibody Modification):

    • Ensure complete removal of interfering substances from the antibody buffer.

    • Optimize the molar excess of the this compound linker.

    • Check the reactivity of the NHS ester; it is moisture-sensitive.

  • Low Conjugation Efficiency (Click Reaction):

    • Confirm the purity and reactivity of the TCO-functionalized drug.

    • Increase the molar excess of the TCO-drug.

    • Extend the reaction time.

  • ADC Aggregation:

    • The PEG9 spacer is designed to minimize aggregation, but high DAR values can still lead to this issue.

    • Optimize the DAR to balance potency and biophysical properties.

    • Consider different formulation buffers.

These application notes and protocols provide a framework for the successful development of antibody-drug conjugates using the this compound linker. For optimal results, it is recommended to empirically optimize the reaction conditions for each specific antibody and payload combination.

References

Me-Tet-PEG9-NHS: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG9-NHS is a versatile bifunctional linker designed for two-step labeling of biomolecules for live cell imaging applications. This molecule incorporates three key features:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines on proteins, such as lysine residues on antibodies or other targeting ligands.[1][2]

  • Polyethylene Glycol (PEG9) Spacer: A nine-unit PEG spacer enhances the solubility of the conjugate, minimizes steric hindrance, and can reduce the immunogenicity of the labeled molecule.[2]

  • Methyl-Tetrazine (Me-Tet): This moiety is a highly reactive diene that participates in a rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.[3] This bioorthogonal "click chemistry" reaction is exceptionally fast and occurs efficiently in complex biological environments without the need for a catalyst, making it ideal for live cell applications.[4]

This two-step labeling strategy, often referred to as pre-targeting, allows for the initial labeling of a target of interest (e.g., a cell surface receptor with a specific antibody) with the this compound-conjugated molecule. Subsequently, a fluorescent probe conjugated to TCO can be introduced, which will specifically and rapidly react with the tetrazine, enabling visualization of the target in living cells. This approach minimizes the time that live cells are exposed to potentially harmful concentrations of fluorescent dyes and can improve signal-to-noise ratios.

Data Presentation

The following tables summarize key quantitative parameters for the successful application of this compound in live cell imaging. These values are based on established protocols for similar NHS-ester and tetrazine-TCO ligation chemistries and should be optimized for specific experimental conditions.

Table 1: Quantitative Parameters for Antibody Conjugation with this compound

ParameterRecommended Range/ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Molar Excess of this compound 5 to 20-foldThe optimal ratio depends on the antibody and its concentration.
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.5NHS esters are more reactive at slightly alkaline pH. Avoid buffers containing primary amines like Tris.
Reaction Time 30-60 minutes at Room Temperature or 2 hours on iceLonger incubation times do not typically harm the reaction but may affect protein stability.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or GlycineTo stop the reaction by consuming unreacted NHS esters.
Purification Method Desalting column (e.g., Sephadex G-25) or dialysisTo remove unconjugated linker and quenching reagent.

Table 2: Quantitative Parameters for Live Cell Imaging using Tetrazine-TCO Ligation

ParameterRecommended Range/ValueNotes
TCO-Fluorophore Concentration 1-5 µMThe optimal concentration should be determined empirically to maximize signal and minimize background.
Incubation Time (Pre-targeting) 30-60 minutes at 37°CFor the antibody-tetrazine conjugate to bind to the cellular target.
Incubation Time (Ligation) 15-30 minutes at 37°CThe tetrazine-TCO reaction is very rapid.
Washing Steps 2-3 washes with imaging mediumTo remove unbound TCO-fluorophore and reduce background fluorescence.
Reaction Kinetics (k₂) of Tetrazine-TCO Up to 30,000 M⁻¹s⁻¹Demonstrates the rapid nature of this bioorthogonal reaction.

Table 3: Cytotoxicity and Photostability Considerations

ParameterGeneral GuidelineNotes
Cytotoxicity Generally low for PEGylated molecules at working concentrations.It is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Photostability Dependent on the chosen TCO-conjugated fluorophore.Some tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon ligation, potentially improving photostability.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the this compound linker to a primary antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Shortly before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive, so handle it in a dry environment and do not store the stock solution.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein fractions and determine the concentration of the conjugated antibody. The conjugate is now ready for use in live cell imaging experiments or can be stored according to the antibody manufacturer's recommendations.

Protocol 2: Two-Step Live Cell Imaging

This protocol outlines the pre-targeting of live cells with the this compound-conjugated antibody, followed by fluorescent labeling via tetrazine-TCO ligation.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • This compound conjugated antibody (from Protocol 1)

  • TCO-conjugated fluorescent dye

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Pre-targeting of Cells:

    • Incubate the live cells with the this compound conjugated antibody at a suitable concentration (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C. This allows the antibody to bind to its specific target on the cell surface.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound antibody-tetrazine conjugate.

  • Fluorescent Labeling:

    • Prepare a 1-5 µM solution of the TCO-conjugated fluorescent dye in the live-cell imaging medium.

    • Add the TCO-fluorophore solution to the cells.

  • Incubation and Ligation:

    • Incubate the cells for 15-30 minutes at 37°C, protected from light, to allow for the bioorthogonal ligation to occur.

  • Final Washing:

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted TCO-fluorophore.

  • Live Cell Imaging:

    • Image the labeled cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to monitor dynamic cellular processes.

Mandatory Visualization

cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Live Cell Imaging A Antibody in Amine-Free Buffer C Incubate (RT or on ice) A->C B This compound in DMSO/DMF B->C D Quench with Tris Buffer C->D E Purify via Desalting Column D->E F Tetrazine-Labeled Antibody E->F H Add Tetrazine-Labeled Antibody (Pre-targeting) F->H G Live Cells in Culture G->H I Wash to Remove Unbound Antibody H->I J Add TCO-Fluorophore I->J K Wash to Remove Unbound Fluorophore J->K L Image with Fluorescence Microscope K->L cluster_0 Molecular Mechanism Antibody Antibody (with Lysine -NH2) Conjugation NHS Ester Reaction (Amide Bond Formation) Antibody->Conjugation Linker This compound Linker->Conjugation TCO_Fluor TCO-Fluorophore Ligation Tetrazine-TCO Ligation (Click Chemistry) TCO_Fluor->Ligation Cell Target Cell (with Receptor) Binding Antibody-Receptor Binding Cell->Binding Conjugation->Binding Tetrazine-Ab Binding->Ligation Ligation->Cell Fluorescently Labeled Cell

References

Protocol for Two-Step Covalent Labeling of Cellular Proteins with Me-Tet-PEG9-NHS for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This protocol details the use of Me-Tet-PEG9-NHS ester for the covalent labeling of cellular proteins for fluorescence microscopy. This compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) ester and a methyltetrazine (Me-Tet) moiety, connected by a 9-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines, such as the side chain of lysine residues found in proteins, to form a stable amide bond.[4][5] The tetrazine group can then be utilized for a highly specific and rapid bioorthogonal reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, with a strained alkene like trans-cyclooctene (TCO).

This two-step labeling strategy offers significant flexibility. First, a primary antibody or another amine-containing probe is used to target a specific cellular structure. This probe is then "tagged" with the this compound linker. In the second step, a fluorescent dye conjugated to a TCO group is added, which "clicks" onto the tetrazine, allowing for visualization. This method is advantageous because it uses small, bioorthogonal reactive partners, which can lead to high labeling efficiency and specificity with minimal disruption to the biological system. The hydrophilic PEG9 spacer enhances the solubility of the linker and reduces potential aggregation.

Data Presentation

The following table provides recommended starting concentrations and incubation times for the labeling protocol. These parameters should be optimized for specific cell types, targets, and imaging systems.

Parameter Recommended Range Notes
Primary Antibody Concentration 1-10 µg/mLOptimize based on antibody affinity and target abundance.
This compound Concentration 10-100 µMHigher concentrations may be needed for dilute protein solutions. Prepare fresh in anhydrous DMSO or DMF.
TCO-Fluorophore Concentration 1-10 µMFinal concentration depends on the brightness of the fluorophore and the desired signal-to-noise ratio.
Incubation Time (Primary Antibody) 1 hour at RT or overnight at 4°CLonger incubation at 4°C can improve specific binding.
Incubation Time (this compound) 30-60 minutes at Room TemperatureProtect from light.
Incubation Time (TCO-Fluorophore) 30-60 minutes at Room TemperatureProtect from light.
Reaction Buffer pH 7.2 - 8.0NHS ester reaction is most efficient at a slightly basic pH. Avoid amine-containing buffers like Tris.

Experimental Protocols

Two primary protocols are provided: one for labeling fixed and permeabilized cells, and another for labeling cell surface proteins on live cells.

Protocol 1: Two-Step Labeling of Intracellular Proteins in Fixed Cells

This protocol is suitable for visualizing intracellular targets.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS)

  • Primary antibody specific to the target of interest

  • This compound (store desiccated at -20°C)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • TCO-conjugated fluorophore

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Rinse cells twice with PBS to remove culture medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes at room temperature to allow antibody access to intracellular targets.

    • Wash the cells three times with PBS.

  • Blocking and Primary Antibody Incubation:

    • Block non-specific binding by incubating the cells in blocking buffer for 1-2 hours at room temperature.

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Labeling:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Dilute the this compound stock solution to the final working concentration (10-100 µM) in an amine-free buffer (e.g., PBS, pH 7.4).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • TCO-Fluorophore "Click" Reaction:

    • Dilute the TCO-conjugated fluorophore to its final working concentration (1-10 µM) in PBS.

    • Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each. A final, longer wash of 15-30 minutes may help reduce background.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslip edges with nail polish or a commercial sealant.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Two-Step Labeling of Cell Surface Proteins on Live Cells

This protocol is designed for labeling proteins on the surface of living cells. All steps should be performed under sterile conditions, and reagents should be pre-warmed to 37°C.

Materials:

  • Live cells in culture

  • Pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS)

  • Primary antibody targeting an extracellular epitope

  • This compound

  • Anhydrous DMSO or DMF

  • TCO-conjugated fluorophore

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum proteins.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the pre-warmed medium.

    • Incubate the cells with the primary antibody solution for 30-60 minutes at 37°C in a cell culture incubator.

    • Gently wash the cells three times with pre-warmed medium to remove unbound antibody.

  • This compound Labeling:

    • Prepare a fresh solution of this compound in pre-warmed, amine-free medium (e.g., HBSS or serum-free DMEM, pH 7.4).

    • Incubate the cells with the this compound solution for 30 minutes at 37°C.

    • Gently wash the cells three times with pre-warmed medium.

  • TCO-Fluorophore "Click" Reaction:

    • Dilute the TCO-conjugated fluorophore in pre-warmed medium.

    • Incubate the cells with the TCO-fluorophore solution for 15-30 minutes at 37°C.

    • Gently wash the cells three times with pre-warmed medium.

  • Live-Cell Imaging:

    • Replace the final wash with fresh, pre-warmed imaging medium.

    • Image the cells immediately using a microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bioorthogonal Click Chemistry Protein Target Protein (with Primary Amine, -NH2) Labeled_Protein Tetrazine-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7.2-8.0) NHS_Ester This compound NHS_Ester->Labeled_Protein Labeled_Protein2 Tetrazine-Labeled Protein Final_Product Fluorescently Labeled Protein Labeled_Protein2->Final_Product iEDDA Reaction (Click Chemistry) TCO_Fluorophore TCO-Fluorophore TCO_Fluorophore->Final_Product

Caption: Reaction mechanism for two-step protein labeling.

G start Start: Adherent Cells fix_perm Fix & Permeabilize Cells (e.g., 4% PFA, 0.1% Triton X-100) start->fix_perm block Block Non-Specific Sites (e.g., 5% BSA) fix_perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash (3x) primary_ab->wash1 nhs_label Incubate with This compound wash1->nhs_label wash2 Wash (3x) nhs_label->wash2 tco_click Incubate with TCO-Fluorophore wash2->tco_click wash3 Wash (3x) tco_click->wash3 mount Mount with Antifade Medium wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for fixed-cell labeling.

References

Application Notes and Protocols for Me-Tet-PEG9-NHS in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG9-NHS is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker features a methyl-tetrazine (Me-Tet) moiety for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on targeting molecules such as antibodies. The nine-unit polyethylene glycol (PEG9) spacer enhances solubility and provides spatial separation between the targeting moiety and the payload.[1][2]

The primary application of this compound is in a two-step conjugation strategy. First, the NHS ester reacts with primary amines (e.g., lysine residues) on an antibody or other targeting protein. Second, a drug functionalized with a trans-cyclooctene (TCO) group is conjugated to the tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This bioorthogonal "click" reaction is highly efficient and specific, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[3]

These application notes provide an overview of the utility of this compound, along with detailed protocols for the preparation and characterization of ADCs. Representative quantitative data from studies using similar PEGylated tetrazine linkers are included to illustrate expected outcomes.

Key Features of this compound

  • NHS Ester: Enables covalent conjugation to primary amines on antibodies and other proteins.

  • Methyl-Tetrazine: Participates in a highly efficient and specific iEDDA click reaction with TCO-functionalized molecules.

  • PEG9 Spacer: A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • Bioorthogonal Chemistry: The iEDDA reaction is bioorthogonal, meaning it does not interfere with biological functional groups, allowing for highly specific conjugations in complex environments.

Application: Development of Antibody-Drug Conjugates (ADCs)

The most prominent application of this compound is in the construction of ADCs. This process involves the selective delivery of a potent cytotoxic drug to cancer cells by linking it to a monoclonal antibody (mAb) that targets a tumor-specific antigen.

General Workflow for ADC Preparation

The overall workflow for generating an ADC using this compound consists of two main stages:

  • Modification of the Antibody: The targeting antibody is functionalized with the this compound linker.

  • Conjugation of the Drug: The tetrazine-modified antibody is then reacted with a TCO-functionalized cytotoxic payload.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation mAb Monoclonal Antibody (mAb) mAb_Tet mAb-Tetrazine mAb->mAb_Tet NHS Ester Reaction (Amine Coupling) linker This compound linker->mAb_Tet ADC Antibody-Drug Conjugate (ADC) mAb_Tet->ADC iEDDA Click Reaction drug_TCO TCO-Functionalized Drug drug_TCO->ADC

General workflow for ADC synthesis using this compound.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Modification of Antibody with this compound

This protocol describes the conjugation of the this compound linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so prolonged storage of the stock solution is not recommended.

  • Modification Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tet) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), which is the average number of linker molecules per antibody, can be determined using UV-Vis spectroscopy or mass spectrometry.

    • Store the purified mAb-Tet at 4°C.

Protocol 2: Conjugation of TCO-Functionalized Drug to mAb-Tetrazine

This protocol details the iEDDA click reaction between the tetrazine-modified antibody and a TCO-functionalized payload.

Materials:

  • Purified mAb-Tetrazine (from Protocol 1)

  • TCO-functionalized drug

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the mAb-Tetrazine and the TCO-functionalized drug in PBS, pH 7.4. A slight molar excess (e.g., 1.5 to 3 equivalents) of the TCO-drug is typically used.

  • Click Reaction:

    • Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting ADC to remove any unreacted drug-TCO and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the final concentration of the ADC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Experimental_Workflow cluster_prep Preparation cluster_conjugation1 Antibody Modification cluster_conjugation2 Drug Conjugation (Click Reaction) cluster_analysis Characterization mAb_prep Prepare mAb in Amine-Free Buffer (pH 8.5) react1 Mix mAb and Linker (5-20x molar excess of linker) Incubate 1-2h at RT mAb_prep->react1 linker_prep Prepare 10 mM This compound in DMSO linker_prep->react1 purify1 Purify mAb-Tetrazine (Desalting Column) react1->purify1 react2 Mix mAb-Tetrazine and TCO-Drug (1.5-3x molar excess of drug) Incubate 1-4h at RT purify1->react2 purify2 Purify ADC (SEC or Dialysis) react2->purify2 char Determine DAR, Purity, and Aggregation purify2->char

Detailed experimental workflow for ADC preparation and characterization.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it can significantly impact both efficacy and toxicity.

Method 1: UV-Vis Spectroscopy

This method is relatively simple and relies on the distinct UV-Vis absorbance profiles of the antibody and the drug.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance (λmax) for the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

Method 2: Mass Spectrometry (MS)

MS provides a more detailed analysis of the ADC, including the distribution of different drug-loaded species.

Procedure:

  • The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to simplify the spectra.

  • Acquire the mass spectrum of the ADC sample using a suitable mass spectrometer (e.g., Q-TOF).

  • Deconvolute the raw data to determine the masses of the different species present (e.g., antibody with 0, 1, 2, 3, etc., drugs attached).

  • The average DAR can be calculated from the relative abundance of each species.

Quantitative Data (Representative Examples)

The following tables summarize representative quantitative data for ADCs prepared using PEGylated tetrazine linkers. While not specific to this compound, these values provide an indication of the expected performance.

Table 1: Representative Conjugation and Characterization Data

ParameterRepresentative ValueMethodReference
Degree of Labeling (DOL)2-4 linkers/antibodyMass SpectrometryN/A
Drug-to-Antibody Ratio (DAR)~3.8Mass Spectrometry
ADC Purity>95%Size-Exclusion ChromatographyN/A
Monomer Content>98%Size-Exclusion Chromatography

Table 2: Representative In Vitro and In Vivo Performance Data

ParameterRepresentative ValueAssayReference
In Vitro Drug Release~90% in 1 hourMass Spectrometry
In Vitro Cytotoxicity (EC50)0.67 nMCell Viability Assay
Tumor Uptake~0.67 %ID/gMicroPET Imaging
Tumor Growth InhibitionSignificant reduction vs. controlsMouse Xenograft Model

%ID/g = percentage of injected dose per gram of tissue.

Signaling Pathway and Mechanism of Action

The efficacy of an ADC is dependent on a series of events, starting from systemic administration and culminating in the death of the target cancer cell.

ADC_MoA cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release Payload Release & Action ADC_circ ADC in Bloodstream (Stable Linker) ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind endocytosis Endocytosis ADC_bind->endocytosis endosome Endosome/Lysosome endocytosis->endosome release Drug Release endosome->release action Drug Binds to Intracellular Target (e.g., Tubulin, DNA) release->action apoptosis Apoptosis action->apoptosis

General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and powerful tool for the development of targeted drug delivery systems. Its combination of a stable, amine-reactive NHS ester and a bioorthogonal tetrazine moiety allows for the efficient and specific conjugation of payloads to targeting molecules. The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers and scientists working to design and synthesize the next generation of targeted therapeutics.

References

Application Notes and Protocols for Click Chemistry with Me-Tet-PEG9-NHS and TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for performing click chemistry using Me-Tet-PEG9-NHS ester and a trans-cyclooctene (TCO)-functionalized molecule. This powerful bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a TCO, offers exceptionally fast kinetics and high specificity, making it an ideal tool for conjugating biomolecules in complex biological environments without the need for a catalyst.[1][2]

The protocol is a two-step process. First, the this compound ester is used to label a molecule containing a primary amine, such as a protein, antibody, or amine-modified oligonucleotide. The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond.[3] Subsequently, the resulting tetrazine-labeled molecule is reacted with a TCO-functionalized molecule via the highly efficient and rapid IEDDA click reaction.

Key Reaction Parameters and Data

The success of the conjugation is dependent on optimizing the reaction conditions for both the NHS ester labeling and the TCO-tetrazine ligation steps. The following tables summarize key quantitative data and recommended parameters.

Table 1: NHS Ester Labeling Parameters
ParameterRecommended Value/ConditionNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal for protein labeling.
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.
Temperature Room Temperature (20-25°C) or 4°CReaction is typically faster at room temperature. 4°C can be used to slow down hydrolysis of the NHS ester.
Reaction Time 30 minutes - 2 hoursOptimization may be required depending on the reactivity of the amine and the concentration of reactants.
Molar Excess of NHS Ester 10- to 50-foldA higher molar excess is recommended for dilute protein solutions (< 5 mg/mL).[4]
Table 2: TCO-Tetrazine Ligation Parameters
ParameterRecommended Value/ConditionNotes
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloadditionA bioorthogonal, catalyst-free "click" reaction.[1]
Second-Order Rate Constant (k₂) ~10³ - 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics, allowing for rapid conjugation even at low concentrations.
pH 6.0 - 9.0The reaction is efficient across a broad pH range.
Temperature Room Temperature (20-25°C) or 4°CThe reaction is rapid at room temperature. 4°C can be used if prolonged incubation is necessary.
Reaction Time 10 - 120 minutesTypically complete within 10-60 minutes at room temperature.
Molar Ratio (Tz:TCO) 1:1 to 1.5:1A slight excess of the tetrazine-labeled molecule can be used to ensure complete reaction of the TCO-functionalized molecule.
Byproducts Nitrogen gas (N₂)The only byproduct is a harmless gas, making the reaction very clean.

Experimental Protocols

This section provides detailed step-by-step protocols for a typical two-stage conjugation experiment involving the labeling of a protein with this compound and its subsequent reaction with a TCO-functionalized molecule.

Protocol 1: Labeling of a Primary Amine-Containing Protein with this compound

This protocol describes the modification of a protein with a tetrazine moiety.

Materials:

  • Protein of interest containing primary amines (e.g., lysine residues)

  • This compound (prepare a fresh stock solution)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (Amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., spin columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 5 minutes at room temperature.

  • Purification of the Tetrazine-Labeled Protein:

    • Remove the excess, unreacted this compound and quenching buffer byproducts using a desalting column.

    • The purified tetrazine-labeled protein is now ready for the click reaction.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the conjugation of the tetrazine-labeled protein from Protocol 1 with a TCO-functionalized molecule.

Materials:

  • Purified tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the tetrazine-labeled protein and the TCO-functionalized molecule are in a compatible buffer, such as PBS, pH 7.4.

  • Click Reaction:

    • Mix the tetrazine-labeled protein and the TCO-functionalized molecule in the desired molar ratio. A 1:1 or a slight excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is recommended.

    • Incubate the reaction mixture for 10-60 minutes at room temperature. For less concentrated solutions, the incubation time can be extended up to 2 hours.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.

  • Purification of the Conjugate (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.

  • Storage:

    • Store the final conjugate at 4°C for short-term storage or at -20°C for long-term storage.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: TCO-Tetrazine Ligation Protein-NH2 Protein with Primary Amine (e.g., Lysine) Protein-Tetrazine Tetrazine-Labeled Protein Protein-NH2->Protein-Tetrazine pH 7.2-8.5 Amine-free buffer This compound This compound Ester This compound->Protein-Tetrazine NHS N-hydroxysuccinimide (byproduct) Protein-Tetrazine->NHS Protein-Tetrazine_2 Tetrazine-Labeled Protein TCO-Molecule TCO-Functionalized Molecule Final-Conjugate Final Conjugate TCO-Molecule->Final-Conjugate N2 Nitrogen Gas (byproduct) Final-Conjugate->N2 Protein-Tetrazine_2->Final-Conjugate IEDDA Click Reaction Catalyst-free

Caption: Chemical reaction scheme for the two-step conjugation process.

G start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep nhs_prep Prepare this compound Stock Solution start->nhs_prep labeling Incubate Protein with NHS Ester (30-60 min, RT) protein_prep->labeling nhs_prep->labeling quench Quench Reaction with Tris Buffer labeling->quench purify1 Purify Tetrazine-Labeled Protein (Desalting Column) quench->purify1 click Mix Tetrazine-Protein and TCO-Molecule (10-60 min, RT) purify1->click tco_prep Prepare TCO-Functionalized Molecule tco_prep->click purify2 Purify Final Conjugate (Optional) click->purify2 end End purify2->end

Caption: Experimental workflow for this compound and TCO click chemistry.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical determinant of their in vivo performance, influencing circulation time, biocompatibility, and target specificity. Me-Tet-PEG9-NHS is a heterobifunctional linker designed for the facile and efficient surface functionalization of nanoparticles. This linker incorporates three key features:

  • Methyltetrazine (Me-Tet): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO). This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, enabling the covalent attachment of targeting ligands or imaging agents to the nanoparticle surface under mild, biological conditions.

  • Polyethylene Glycol (PEG9): A nine-unit polyethylene glycol spacer. The hydrophilic PEG chain enhances the aqueous solubility and stability of the nanoparticles, reduces non-specific protein adsorption (opsonization), and prolongs their circulation half-life by evading uptake by the reticuloendothelial system (RES).

  • N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines (-NH2) present on the surface of various nanoparticles, such as those made from polymers (e.g., PLGA, chitosan), lipids, or functionalized inorganic materials.

This document provides detailed application notes and experimental protocols for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent bioorthogonal conjugation.

Applications

Nanoparticles modified with this compound are versatile platforms for a range of biomedical applications, including:

  • Targeted Drug Delivery: The tetrazine moiety serves as a bioorthogonal handle for the attachment of TCO-modified targeting ligands, such as antibodies, antibody fragments, peptides, or small molecules. This "pre-targeting" approach allows for the specific delivery of therapeutic payloads to diseased tissues, such as tumors, thereby enhancing efficacy and reducing off-target toxicity.

  • In Vivo Imaging: TCO-functionalized imaging agents (e.g., fluorescent dyes, PET tracers) can be "clicked" onto the surface of tetrazine-modified nanoparticles that have already accumulated at a target site. This strategy can improve signal-to-background ratios in diagnostic imaging.

  • Controlled Drug Release: The ligation of a TCO-containing molecule can be engineered to trigger a change in the nanoparticle's structure, leading to the controlled release of an encapsulated drug.

Data Presentation

The following tables summarize the expected quantitative changes in nanoparticle properties upon surface modification with this compound and subsequent bioorthogonal ligation. The data is based on representative studies of tetrazine-mediated nanoparticle modifications.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)150 ± 240.112-25.3 ± 1.5
This compound Modified Nanoparticles155 ± 280.120+0.12 ± 0.5
Post-TCO Ligation30 ± 50.150+24.10 ± 2.1

Note: Data is representative and may vary depending on the core nanoparticle material, size, and surface chemistry.

Table 2: Bioorthogonal Ligation and Functional Consequences

ParameterConditionResult
Drug Release Without Tetrazine TriggerNegligible release over 48h
With Tetrazine Trigger~100% release over 10h
Cellular Uptake Without Tetrazine TriggerLow
With Tetrazine TriggerSignificantly Enhanced
Cell Viability (PC3 Cells, 72h) Dox-loaded Nanoparticles (18 µM)87%
Dox-loaded Nanoparticles (18 µM) + Tetrazine~2% (indicating cell death)

Note: Data is based on a doxorubicin (Dox)-loaded nanoparticle system triggered by a tetrazine reaction.[1]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. (Ensure the buffer is free of primary amines, such as Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Centrifuge and centrifuge tubes appropriate for the nanoparticles.

  • Deionized water.

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not store the stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically for each nanoparticle system.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Pellet the modified nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Washing: Carefully remove the supernatant containing unreacted linker and byproducts. Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat Washing: Repeat the centrifugation and resuspension steps (steps 6 and 7) at least three times to ensure the complete removal of unreacted materials.

  • Final Resuspension: Resuspend the final this compound modified nanoparticles in a suitable buffer for storage (e.g., PBS) and characterization.

Protocol 2: Bioorthogonal Ligation of TCO-Modified Molecules to Tetrazine-Functionalized Nanoparticles

This protocol describes the "click" reaction between the tetrazine-modified nanoparticles and a TCO-functionalized molecule (e.g., a targeting antibody).

Materials:

  • This compound modified nanoparticles

  • TCO-functionalized molecule (e.g., antibody, peptide, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Nanoparticle Dispersion: Disperse the this compound modified nanoparticles in the reaction buffer to the desired concentration.

  • Addition of TCO-Molecule: Add the TCO-functionalized molecule to the nanoparticle dispersion. A 1.5- to 5-fold molar excess of the TCO-molecule relative to the estimated number of surface tetrazine groups is recommended to ensure complete reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing. The reaction is typically very fast.

  • Purification (Optional): If necessary, unreacted TCO-molecule can be removed by centrifugation and washing as described in Protocol 1 (steps 6-8). For many applications, this purification step may not be required due to the high efficiency of the reaction.

  • Final Product: The resulting nanoparticles, now functionalized with the TCO-modified molecule, are ready for downstream applications.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_modification Surface Modification cluster_conjugation Bioorthogonal Conjugation cluster_application Application Amine_NP Amine-Functionalized Nanoparticles Reaction1 NHS Ester Conjugation Amine_NP->Reaction1 Tet_PEG_NHS This compound Tet_PEG_NHS->Reaction1 Tet_NP Tetrazine-Modified Nanoparticles Reaction1->Tet_NP Reaction2 iEDDA Click Chemistry Tet_NP->Reaction2 TCO_Ligand TCO-Functionalized Targeting Ligand TCO_Ligand->Reaction2 Targeted_NP Targeted Nanoparticles Reaction2->Targeted_NP Delivery Targeted Drug Delivery Targeted_NP->Delivery

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship NP_Core Nanoparticle Core (e.g., PLGA) Amine_Surface Amine-Functionalized Surface NP_Core->Amine_Surface Surface Functionalization Tetrazine_Surface Tetrazine-Modified Surface Amine_Surface->Tetrazine_Surface NHS Ester Coupling Tet_PEG_Linker This compound Linker Tet_PEG_Linker->Tetrazine_Surface Targeted_NP Targeted Nanoparticle Tetrazine_Surface->Targeted_NP Click Chemistry (iEDDA) TCO_Antibody TCO-Antibody TCO_Antibody->Targeted_NP Binding Specific Binding Targeted_NP->Binding Cancer_Cell Cancer Cell with Overexpressed Receptor Cancer_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release

Caption: Logical relationship for targeted drug delivery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tumor-Specific Receptor (e.g., HER2, EGFR) RAS RAS Receptor->RAS Activates Targeted_NP Antibody-Conjugated Nanoparticle Targeted_NP->Receptor Binding Drug Released Drug (e.g., Chemotherapy) Targeted_NP->Drug Internalization & Drug Release RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Drug->MEK Inhibits (if drug is a MEK inhibitor) Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Caption: MAPK signaling pathway targeted by nanoparticles.

References

Application Notes and Protocols for Me-Tet-PEG9-NHS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of Me-Tet-PEG9-NHS ester to proteins, antibodies, and other amine-containing molecules. The information herein is designed to guide researchers in optimizing reaction conditions to achieve efficient and reproducible conjugations for applications in drug development, diagnostics, and bioconjugation.

Introduction

This compound is a bifunctional linker that contains a methyltetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The tetrazine group can then be used for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-tagged molecule in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This two-step conjugation strategy is a cornerstone in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies.

The efficiency of the initial NHS ester conjugation is critically dependent on the reaction buffer conditions. Key parameters include pH, buffer composition, reagent concentrations, temperature, and reaction time. These factors must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions such as hydrolysis of the NHS ester.

Recommended Buffer Conditions

Successful conjugation of this compound to amine-containing biomolecules is highly dependent on the reaction buffer. The following table summarizes the optimal conditions derived from established protocols for NHS ester reactions.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[1] A pH range of 8.3 to 8.5 is generally considered optimal.[1] Some protocols suggest a broader range of 7.2 to 9.[1] For sensitive proteins, a lower pH within this range (e.g., 7.2-7.5) can be used with longer incubation times.[1][2]
Buffer Type Phosphate-Buffered Saline (PBS), Borate Buffer, Carbonate/Bicarbonate BufferThe buffer must be free of primary amines. Buffers such as Tris (e.g., TBS) or glycine must be avoided as they will compete with the target molecule for reaction with the NHS ester.
Buffer Concentration 50 - 100 mMA buffer concentration in the range of 10-50 mM is often sufficient to maintain pH and provide solubility and stability for the antibody during conjugation. Higher concentrations of up to 100 mM are also commonly used.
This compound Stock Solution 10 mg/mL or 10 mM in anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use. Stock solutions should not be prepared for long-term storage as the NHS ester is susceptible to hydrolysis.
Molar Excess of this compound 5- to 20-fold molar excess over the protein/antibodyThe optimal molar ratio may need to be determined empirically. For dilute protein solutions, a greater molar excess may be required. A 20-fold molar excess for a 1-10 mg/mL antibody solution typically results in 4-6 linkers per antibody.
Protein/Antibody Concentration 1 - 10 mg/mLHigher protein concentrations (≥ 2 mg/mL) generally lead to more efficient conjugation.
Reaction Temperature Room temperature or on iceThe reaction can proceed at room temperature or on ice. Incubation on ice may require a longer reaction time.
Reaction Time 30 - 60 minutes at room temperature; 2 hours on iceThe optimal time can vary depending on the reactivity of the protein and the desired degree of labeling.
Quenching Reagent 1 M Tris, glycine, or hydroxylamine to a final concentration of 50-100 mMQuenching stops the reaction by consuming any unreacted NHS ester.

Experimental Protocols

A. Preparation of Reagents
  • Protein/Antibody Solution:

    • The protein or antibody to be conjugated should be in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).

    • If the protein solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins like BSA, it must be purified. This can be achieved by dialysis, diafiltration, or using desalting columns to exchange the buffer to a suitable conjugation buffer like PBS (pH 7.2-8.0).

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL or 10 mM.

    • Note: Do not prepare aqueous stock solutions of the NHS ester for storage as it will hydrolyze. Discard any unused reconstituted reagent.

B. Conjugation Reaction
  • Calculate Molar Excess: Determine the desired molar excess of this compound to the protein/antibody. A 10- to 20-fold molar excess is a common starting point.

  • Reaction Setup:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

    • Ensure that the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. If the protein is sensitive, incubation on ice is recommended. The reaction should be protected from light if a fluorescent tag is involved.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

C. Purification of the Conjugate
  • Removal of Unreacted Reagents: It is crucial to remove unreacted this compound and the NHS leaving group from the conjugate. This can be achieved by:

    • Size Exclusion Chromatography (SEC) / Gel Filtration: This is an effective method to separate the larger conjugated protein from smaller unreacted molecules.

    • Dialysis or Diafiltration: Extensive dialysis against a suitable buffer (e.g., PBS) can remove small molecule impurities.

    • Spin Desalting Columns: For smaller sample volumes, spin columns are a quick and efficient method for buffer exchange and purification.

D. Characterization of the Conjugate

After purification, the conjugate should be characterized to determine the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein/antibody molecule. This can be assessed using various analytical techniques, including:

  • UV-Vis Spectroscopy: If the linker or the final payload has a distinct absorbance, the DOL can be estimated.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass of the conjugate, allowing for an accurate determination of the DOL.

  • HPLC-based methods (e.g., HIC, RP-HPLC): These techniques can separate different species based on the number of conjugated linkers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a this compound conjugation reaction.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A Prepare Protein/Antibody Solution (Amine-free buffer, e.g., PBS pH 7.2-8.0) C Add NHS ester to Protein Solution (5-20x molar excess) A->C B Prepare this compound Stock Solution (10 mM in anhydrous DMSO/DMF) B->C D Incubate (30-60 min at RT or 2h on ice) C->D E Quench Reaction (e.g., 50-100 mM Tris) D->E F Purify Conjugate (SEC, Dialysis, or Desalting Column) E->F G Characterize Conjugate (DOL determination via MS, HPLC, etc.) F->G

This compound Conjugation Workflow
Logical Relationship of Reaction Components

This diagram shows the interaction between the key components in the NHS ester conjugation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein/Antibody (-NH2 groups) Conjugate Protein-PEG9-Tetrazine Conjugate Protein->Conjugate reacts with NHS_Ester This compound NHS_Ester->Conjugate Byproduct NHS leaving group NHS_Ester->Byproduct releases Buffer Amine-free Buffer (pH 7.2-8.5) Buffer->Protein provides environment for

Components of the Conjugation Reaction

References

Application Note: A Guide to Protein Labeling with Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed for the covalent modification of proteins and other biomolecules.[1][2] The NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable and covalent amide bond.[1][3][4] This chemistry is a robust method for attaching various moieties, including fluorescent dyes, biotin, and bioorthogonal handles, to biomolecules.

Me-Tet-PEG9-NHS is a specialized labeling reagent that incorporates a methyl-tetrazine (Me-Tet) moiety attached via a 9-unit polyethylene glycol (PEG) spacer. The tetrazine group is a key component for bioorthogonal chemistry, enabling a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule. This two-step labeling strategy is invaluable for applications requiring precise control over conjugation, such as in the development of antibody-drug conjugates (ADCs) and advanced imaging agents.

A critical parameter in any NHS ester labeling protocol is the "molar excess," which is the molar ratio of the labeling reagent to the protein. Optimizing this ratio is essential for controlling the Degree of Labeling (DOL), or the average number of tetrazine molecules conjugated to each protein. A low DOL can lead to insufficient signal or efficacy in downstream applications, whereas an excessively high DOL may cause protein aggregation, loss of biological activity, or altered pharmacokinetics. This document provides a detailed protocol for using this compound, with a focus on calculating and optimizing the molar excess for successful protein labeling.

Key Reaction Parameters

The success of the labeling reaction is highly dependent on several experimental conditions. The following table summarizes the key parameters and recommended ranges for optimal results.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is typically between 8.3 and 8.5. At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Buffer Composition Amine-free buffersRecommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate, or PBS. Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target protein for reaction with the NHS ester.
Reagent Solvent Anhydrous DMSO or DMFThis compound is moisture-sensitive and should be dissolved in a high-quality, anhydrous organic solvent immediately before use. Do not store the reagent in aqueous solutions.
Temperature & Time Room temp (1-4 h) or 4°C (overnight)The reaction can be performed under various conditions. Incubation at 4°C for a longer period may be beneficial for sensitive proteins or to minimize hydrolysis of the NHS ester.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling. More dilute solutions often require a higher molar excess of the NHS ester to achieve a similar DOL.

Experimental Protocol

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific proteins and desired outcomes.

Step 1: Preparation of Protein and Reagent
  • Protein Preparation :

    • Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is stored in a buffer containing Tris or glycine, perform a buffer exchange using a suitable method like dialysis or a desalting column (e.g., Zeba™ Spin Desalting Columns).

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • This compound Reagent Preparation :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the reagent by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Vortex briefly to ensure it is fully dissolved.

    • Note : NHS esters are moisture-sensitive. The stock solution should be prepared fresh and used immediately. Do not store for later use.

Step 2: Calculation of Molar Excess

The amount of this compound required for the labeling reaction is calculated based on the desired molar excess.

Formula for Calculating Mass of NHS Ester:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of Protein (Da): The molecular weight of the protein in Daltons.

  • MW of NHS Ester (Da): The molecular weight of this compound.

Example Calculation for an IgG Antibody:

  • Protein: 2 mg of IgG

  • MW of Protein: ~150,000 Da

  • MW of this compound: ~800 Da (Note: Check the exact MW from the supplier)

  • Desired Molar Excess: 20-fold

  • Calculate moles of protein: (2 mg) / (150,000,000 mg/mol) = 1.33 x 10^-8 moles

  • Calculate moles of NHS ester needed: (1.33 x 10^-8 moles protein) x 20 = 2.66 x 10^-7 moles NHS ester

  • Calculate mass of NHS ester needed: (2.66 x 10^-7 moles) x (800,000 mg/mol) = 0.213 mg

Alternatively, using the direct formula:

Mass of NHS Ester (mg) = 20 x (2 mg / 150,000 Da) x 800 Da = 0.0213 mg

From a 10 mg/mL stock solution, you would add 2.13 µL to the protein solution.

Step 3: Labeling Reaction
  • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the attached moiety is light-sensitive, protect the reaction from light.

Step 4: Removal of Excess Reagent

Upon completion, it is crucial to remove unreacted and hydrolyzed this compound from the protein conjugate to prevent interference in downstream applications.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the labeled protein from small molecule impurities.

  • Dialysis / Buffer Exchange: Dialysis or the use of spin desalting columns is also effective for removing excess reagent, especially for larger reaction volumes.

Step 5: Characterization and Storage
  • Characterization (Optional but Recommended): Determine the final concentration of the labeled protein (e.g., via Nanodrop or Bradford assay). The Degree of Labeling (DOL), which represents the average number of tetrazine molecules per protein, can also be determined.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

Data and Optimization

Recommended Starting Molar Excess Ratios

The optimal molar excess is empirical and depends on factors like protein concentration and the desired DOL. Dilute protein solutions generally require a higher molar excess to achieve the same labeling degree as more concentrated solutions. The following table provides recommended starting points for optimization.

Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Notes / Expected Outcome
> 5 mg/mL5 to 10-foldHigher protein concentrations promote more efficient labeling kinetics.
1 - 5 mg/mL10 to 20-foldA common concentration range for antibody labeling. A 20-fold excess typically results in 4-6 labels per antibody.
< 1 mg/mL20 to 50-foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incompatible Buffer: Presence of primary amines (Tris, glycine).Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate) before labeling.
2. Incorrect pH: pH is too low (<7.2), leading to protonated, unreactive amines.Verify the reaction buffer pH is within the optimal 8.3-8.5 range using a calibrated meter.
3. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.Prepare the NHS ester stock solution in anhydrous DMSO/DMF immediately before use. Use fresh, high-quality reagents.
4. Inaccessible Amines: Steric hindrance on the protein surface is preventing access to lysine residues.Increase the molar excess of the NHS ester or consider alternative labeling chemistries.
Protein Precipitation Excessive Labeling (High DOL): High degree of modification can alter protein solubility.Reduce the molar excess of the NHS ester. Perform the reaction at a lower temperature (4°C).
Inconsistent Results 1. Inaccurate Protein Concentration: Incorrect starting amount of protein affects all calculations.Accurately determine the protein concentration before starting the experiment.
2. Reagent Degradation: Variability in the quality or handling of the NHS ester.Ensure the NHS ester is stored correctly (desiccated, -20°C) and handled quickly when preparing solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing p1 Protein Preparation (Buffer Exchange, pH 8.3) c1 Calculate Molar Excess p1->c1 p2 Reagent Preparation (Dissolve in anhydrous DMSO) p2->c1 r1 Labeling Reaction (1-4h at RT or overnight at 4°C) c1->r1 pu Purification (Size-Exclusion Chromatography) r1->pu ch Characterization (Determine DOL) pu->ch

Caption: Experimental workflow for protein labeling with this compound.

Caption: Reaction of a protein's primary amine with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Me-Tet-PEG9-NHS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Me-Tet-PEG9-NHS reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein/antibody?

The optimal pH range for reacting NHS esters like this compound with primary amines (e.g., lysine residues on a protein) is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles. A pH below 7.2 can lead to the protonation of amines, rendering them unreactive.[1] Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces yield. For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are compatible with this compound reactions?

It is crucial to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.

Q3: How should I prepare and store my this compound reagent?

Proper storage and handling are critical to maintain the reactivity of this compound.

  • Storage: Store the reagent desiccated at -20°C.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Solution Preparation: Since this compound is not readily soluble in aqueous buffers, it should first be dissolved in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh solutions for each experiment and avoid storing the reagent in solution.

Q4: My conjugation efficiency is low. What are the possible causes and solutions?

Low or no conjugation can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. The primary suspect is often the hydrolysis of the NHS ester.

Q5: Can this compound react with other amino acid residues besides lysine?

While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups can occur, although generally to a lesser extent. These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. These side reactions can typically be minimized by optimizing the reaction pH towards the lower end of the recommended range (e.g., pH 7.2-7.5).

Troubleshooting Guide: Low Conjugation Efficiency

This guide provides a structured approach to troubleshooting failed or inefficient this compound reactions.

Decision Tree for Troubleshooting

G start Low or No Conjugation check_reagent Is the this compound reagent active? start->check_reagent check_buffer Is the reaction buffer correct? (pH 7.2-8.5, amine-free) check_reagent->check_buffer Yes solution_reagent Solution: Use a fresh vial of reagent. Optionally, test reactivity. check_reagent->solution_reagent No check_protein Is the protein concentration adequate? check_buffer->check_protein Yes solution_buffer Solution: Prepare fresh, amine-free buffer at the correct pH. Perform buffer exchange if needed. check_buffer->solution_buffer No check_ratio Is the molar ratio of this compound to protein optimal? check_protein->check_ratio Yes solution_protein Solution: Increase protein concentration. check_protein->solution_protein No check_amines Are primary amines on the protein accessible? check_ratio->check_amines Yes solution_ratio Solution: Optimize the molar excess of the reagent. check_ratio->solution_ratio No solution_amines Solution: Consider a longer PEG spacer or partial denaturation if native conformation is not required. check_amines->solution_amines No

Caption: Troubleshooting workflow for low conjugation efficiency.

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImplication for Reaction Efficiency
7.04-5 hours (at 0°C)Slower reaction with amines, but more stable against hydrolysis.
8.610 minutes (at 4°C)Rapid reaction with amines, but also rapid competing hydrolysis.

Data is for general NHS esters and serves as a guideline.

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.
Temperature Room temperature or 4°CLower temperatures can help to slow the rate of hydrolysis.
Incubation Time 30 minutes to 2 hoursReaction time may need to be optimized. Longer times are not necessarily better, especially at higher pH, due to hydrolysis.
Molar Excess of Reagent 10- to 50-fold molar excess of this compound over the protein.This should be optimized for your specific protein and desired degree of labeling.
Protein Concentration > 2 mg/mLIn dilute protein solutions, the competing hydrolysis reaction becomes more significant.
Organic Solvent Concentration < 10% of total reaction volumeIf dissolving this compound in DMSO or DMF, keep the final concentration of the organic solvent low to avoid denaturing the protein.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein or antibody. Optimization may be required.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein 1. Prepare Protein Solution (e.g., in PBS, pH 7.5) add_reagent 3. Add this compound to Protein Solution prep_protein->add_reagent prep_reagent 2. Prepare this compound (dissolve in anhydrous DMSO) prep_reagent->add_reagent incubate 4. Incubate (e.g., 1 hr at RT) add_reagent->incubate quench 5. Quench Reaction (Optional) (add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Desalting Column / Dialysis) quench->purify

Caption: General experimental workflow for NHS ester conjugation.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein/antibody for conjugation

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve or exchange your protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Initiate Reaction: Add a calculated molar excess (e.g., 20-fold) of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purify Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol to Test the Reactivity of this compound

If you suspect your reagent has been compromised by moisture, you can perform this simple test to check its activity. The test relies on the fact that the N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis absorbs light at 260 nm.

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Dissolve 1-2 mg of the this compound reagent in 2 mL of the amine-free buffer. Prepare a control cuvette with 2 mL of the buffer only.

  • Immediately, zero the spectrophotometer at 260 nm using the control cuvette.

  • Measure the absorbance of the this compound solution (Reading A).

  • To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to force hydrolysis.

  • Within one minute, measure the absorbance of the base-treated solution at 260 nm (Reading B).

Interpretation:

  • Active Reagent: If Reading B is significantly greater than Reading A, the reagent is active.

  • Inactive Reagent: If there is no significant increase in absorbance, the NHS ester has likely already hydrolyzed, and the reagent is inactive.

Signaling Pathways and Logical Relationships

The core of the this compound reaction is a straightforward chemical process rather than a biological signaling pathway. The following diagram illustrates the chemical reaction and the competing hydrolysis reaction.

G cluster_products Potential Outcomes reagents This compound Protein-NH₂ product_desired Desired Product: Protein-NH-CO-PEG9-Tet-Me (Stable Amide Bond) reagents:reagent->product_desired Aminolysis (pH 7.2-8.5) reagents:amine->product_desired product_hydrolysis Inactive Reagent: HOOC-PEG9-Tet-Me (Hydrolyzed) reagents:reagent->product_hydrolysis Hydrolysis (competing reaction, accelerated by high pH) water H₂O water->product_hydrolysis

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Me-Tet-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG9-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you prevent the hydrolysis of the NHS ester and achieve optimal results in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and what is its primary application?

This compound is an Antibody-Drug Conjugate (ADC) linker that contains a methyl-tetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester allows for the covalent attachment of this linker to primary amines (-NH2) on biomolecules such as antibodies or proteins. The tetrazine group can then participate in a highly specific and rapid inverse electron demand Diels-Alder reaction (iEDDA) with a trans-cyclooctene (TCO)-modified molecule, enabling the precise and efficient formation of ADCs or other bioconjugates.[1]

Q2: What is NHS ester hydrolysis and why is it a critical issue?

NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[2] This is a significant problem because it directly competes with the desired conjugation reaction, where the NHS ester is intended to react with a primary amine on the target biomolecule.[2][3] Once hydrolyzed, the this compound ester can no longer attach to your protein of interest, leading to a significant reduction in the yield of your final conjugate.

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

The stability of an NHS ester is primarily affected by three key factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.

  • Moisture: NHS esters are highly sensitive to moisture, both in solid form and in solution.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound ester, with a focus on preventing hydrolysis.

Issue 1: Low Conjugation Yield

A consistently low yield of your desired bioconjugate is often the primary indicator of premature NHS ester hydrolysis.

Potential Cause Recommended Solution
Hydrolysis of this compound ester powder Store the solid reagent at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Hydrolysis of this compound ester in solution Prepare the NHS ester solution in a dry, amine-free organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.
Suboptimal pH of the reaction buffer The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability. Below pH 7.2, the target primary amines are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically.
Incorrect buffer composition Use non-amine-containing buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.
Low concentration of the target protein The rate of hydrolysis can be a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired conjugation reaction.

Issue 2: Inconsistent Results Between Experiments

Variability in your conjugation efficiency can often be traced back to inconsistent handling of the this compound ester.

Potential Cause Recommended Solution
Repeated freeze-thaw cycles of NHS ester solution Avoid repeated freeze-thaw cycles of any prepared NHS ester solutions. It is best to prepare fresh solutions for each experiment.
Quality of the organic solvent Use anhydrous (dry) DMSO or DMF to dissolve the NHS ester. Ensure the DMF is of high quality and does not have a "fishy" odor, which can indicate the presence of dimethylamine that will react with the NHS ester.

Quantitative Data: Stability of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours
7.025~7 hours
8.6410 minutes
9.025Minutes

As the data clearly shows, a slight increase in pH dramatically decreases the stability of the NHS ester. Therefore, it is crucial to work efficiently once the reagent is in an aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound Ester

This protocol provides a general workflow for conjugating this compound ester to an antibody.

  • Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a pH of 7.2-8.0. This can be done using dialysis or desalting columns.

  • Prepare Antibody Solution: Adjust the concentration of the antibody to 1-10 mg/mL in the amine-free reaction buffer.

  • Prepare this compound Ester Solution:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound ester to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Gently mix the reaction solution immediately.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted this compound ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Storage: Store the conjugated antibody under conditions that are optimal for the non-conjugated antibody.

Protocol 2: Assessing the Reactivity of this compound Ester

If you suspect that your NHS ester has hydrolyzed due to improper storage or handling, you can assess its reactivity by measuring the release of NHS upon intentional hydrolysis.

  • Materials:

    • This compound ester

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

    • 0.5-1.0 N NaOH

    • Spectrophotometer

  • Procedure:

    • Dissolve 1-2 mg of the this compound ester in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

    • Prepare a control tube with the same buffer (and organic solvent if used).

    • Immediately measure the absorbance of the NHS ester solution at 260 nm, using the control tube to zero the spectrophotometer.

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds.

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester was likely already hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Aminolysis Reagent This compound Ester (Active) Conjugate Stable Amide Bond (Desired Product) Reagent->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Undesired Product) Reagent->Hydrolyzed Hydrolysis (competing reaction, increases with pH) Amine Primary Amine (on Protein) Water Water (H2O)

Caption: Competing pathways: desired aminolysis versus undesired hydrolysis.

Experimental_Workflow start Start buffer_exchange 1. Buffer Exchange (if needed, to amine-free buffer) start->buffer_exchange prep_protein 2. Prepare Protein Solution (1-10 mg/mL) buffer_exchange->prep_protein react 4. Add NHS Ester to Protein (5-20x molar excess) prep_protein->react prep_nhs 3. Prepare NHS Ester Solution (in anhydrous DMSO/DMF) prep_nhs->react incubate 5. Incubate (30-60 min RT or 2h on ice) react->incubate quench 6. Quench Reaction (optional, with Tris or Glycine) incubate->quench purify 7. Purify Conjugate quench->purify end End purify->end

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Tree start Low Conjugation Yield check_storage Was NHS ester stored at -20°C with desiccant? start->check_storage check_equilibration Was vial equilibrated to RT before opening? check_storage->check_equilibration Yes solution_storage Improve storage conditions. check_storage->solution_storage No check_solution_prep Was NHS ester solution prepared fresh in anhydrous solvent? check_equilibration->check_solution_prep Yes solution_equilibration Always equilibrate before opening. check_equilibration->solution_equilibration No check_buffer Is the reaction buffer amine-free and pH 7.2-8.5? check_solution_prep->check_buffer Yes solution_prep Prepare fresh solution each time. check_solution_prep->solution_prep No solution_buffer Use recommended buffers and pH. check_buffer->solution_buffer No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Me-Tet-PEG9-NHS Reactions with Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Me-Tet-PEG9-NHS for amine conjugations. Find answers to frequently asked questions and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of NHS esters, including this compound, with primary amines is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between amine reactivity and NHS ester stability.

Q2: Why is the pH so critical for this reaction?

The reaction's success hinges on a delicate balance influenced by pH:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[4] At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is mostly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing the reaction.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water cleaves the ester, making it inactive. The rate of this hydrolysis increases significantly at higher pH values.

Therefore, the optimal pH maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use amine-free buffers to prevent the buffer from competing with your target molecule for the NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate

  • 0.1 M Sodium Phosphate

  • HEPES

  • Borate buffers

Q4: Which buffers should I avoid?

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the NHS ester and reduce your conjugation efficiency.

Q5: My this compound is not readily soluble in aqueous buffer. What should I do?

If the this compound ester has poor aqueous solubility, first dissolve it in a small amount of anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture. Ensure the DMF is of high quality and does not have a fishy odor, which would indicate the presence of dimethylamine that can react with the NHS ester.

Troubleshooting Guide

Problem Potential Cause Solution
Low Conjugation Yield Suboptimal pH: If the pH is too low, the amine is protonated and unreactive. If it's too high, the NHS ester hydrolyzes rapidly.Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.
NHS Ester Hydrolysis: The NHS ester has a limited half-life in aqueous solutions.Prepare the this compound solution immediately before use. If using an organic solvent, ensure it is anhydrous.
Competing Amines in Buffer: Buffers like Tris or glycine will compete with the target amine.Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate buffer before starting the conjugation.
Protein Aggregation High Degree of Labeling: Excessive modification of the protein can lead to aggregation.Optimize the molar ratio of this compound to your protein. Conduct small-scale pilot reactions with varying molar ratios to find the optimal condition.
Reagent Precipitation Poor Solubility: The NHS ester may not be sufficiently soluble in the reaction buffer.Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction.
Reagent Quality: The NHS ester may have degraded due to improper storage.Store this compound desiccated and at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the half-life of a typical NHS ester at various pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Me_Tet_PEG9_NHS This compound (NHS Ester) Conjugate Stable Amide Bond (Bioconjugate) Me_Tet_PEG9_NHS->Conjugate reacts with Amine Primary Amine (on Biomolecule) Amine->Conjugate pH Optimal pH 8.3 - 8.5 Buffer Amine-Free Buffer (e.g., Bicarbonate) NHS_byproduct N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS_byproduct releases

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-Free Buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare this compound (in anhydrous DMSO/DMF) Prepare_Protein->Prepare_NHS React 3. Mix and Incubate (1-4h at RT or overnight at 4°C) Prepare_NHS->React Quench 4. Quench Reaction (e.g., Tris or Glycine) React->Quench Purify 5. Purify Conjugate (Desalting Column / Dialysis) Quench->Purify End End Purify->End

Caption: Standard experimental workflow for amine conjugation using this compound.

References

Me-Tet-PEG9-NHS stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Me-Tet-PEG9-NHS. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at -20°C upon receipt, protected from moisture.[1][2] It is crucial to keep the product desiccated. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[1][2][3] For optimal stability, purging the vial with an inert gas like argon or nitrogen before resealing is recommended.

Q2: How should I prepare stock solutions of this compound?

A2: Due to the moisture-sensitive nature of the NHS ester, it is recommended to prepare stock solutions immediately before use. Use an anhydrous (dry) water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). Do not store this compound in aqueous solutions, as the NHS ester will readily hydrolyze. If a stock solution in an organic solvent is prepared, it should be stored at -20°C under a moisture-free atmosphere, for example, by capping the vial with a septum to allow for removal with a syringe. A properly handled stock solution in anhydrous solvent can be stable for up to three months.

Q3: What is the primary cause of this compound degradation?

A3: The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction is catalyzed by the presence of water and is significantly influenced by pH. The hydrolysis of the NHS ester renders the molecule incapable of reacting with primary amines to form a stable amide bond.

Q4: How does pH affect the stability of the NHS ester in this compound?

A4: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. In acidic to neutral conditions, the NHS ester is more stable. However, for efficient conjugation to primary amines, a slightly alkaline pH (typically 7.2-8.5) is required to ensure the amine is deprotonated and nucleophilic. This creates a scenario where the competing hydrolysis reaction is also accelerated. Therefore, a balance must be struck to achieve optimal conjugation efficiency.

Q5: What is the stability of the tetrazine and PEG components of this compound?

A5: The polyethylene glycol (PEG) linker is generally stable and enhances the solubility and stability of the overall molecule in aqueous solutions. The stability of the tetrazine ring can vary depending on its substituents. Some tetrazines can be unstable in aqueous environments, with electron-withdrawing groups potentially destabilizing the ring. However, methyl-substituted tetrazines, like the one in this compound, have been shown to exhibit good stability under physiological conditions.

Troubleshooting Guide

Issue: Low or no labeling efficiency in my conjugation reaction.

This is a common issue that can arise from several factors related to the stability and handling of this compound.

Potential Cause Recommended Action
Hydrolysis of this compound Ensure the reagent has been stored correctly at -20°C and protected from moisture. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before your experiment. Do not use previously prepared aqueous solutions of the reagent.
Suboptimal Reaction pH Verify the pH of your reaction buffer. The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.
Incompatible Buffer Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate buffer, or HEPES.
Low Reactant Concentration Low concentrations of your target molecule can lead to less efficient labeling due to the competing hydrolysis of the NHS ester. If possible, increase the concentration of your protein or other target molecule. A protein concentration of at least 2 mg/mL is often recommended.
Insufficient Molar Excess of this compound For dilute protein solutions, a higher molar excess of the labeling reagent may be necessary to achieve the desired degree of labeling. A 5- to 20-fold molar excess is a good starting point for protein solutions greater than 2 mg/mL.

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the effect of pH on the half-life of a typical NHS ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to your protein solution. It is recommended to add the reagent dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation times at lower temperatures can help minimize hydrolysis.

  • Quench the Reaction (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM. This will react with any remaining NHS esters.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

NHS_Ester_Hydrolysis cluster_reaction Reaction Pathways Me_Tet_PEG9_NHS This compound (Active Ester) Hydrolyzed_Product Hydrolyzed Product (Inactive Carboxylate) Me_Tet_PEG9_NHS->Hydrolyzed_Product H₂O (Hydrolysis) Conjugate Stable Amide Bond (Conjugated Product) Me_Tet_PEG9_NHS->Conjugate + Primary Amine (Conjugation) Primary_Amine Primary Amine (e.g., on a protein)

Caption: Competing reaction pathways for this compound: conjugation and hydrolysis.

Troubleshooting_Workflow Start Low/No Labeling Efficiency Check_Storage Was the reagent stored at -20°C and protected from moisture? Start->Check_Storage Check_Handling Was the vial warmed to RT before opening? Was the stock solution freshly prepared in anhydrous solvent? Check_Storage->Check_Handling Yes Replace_Reagent Reagent may be compromised. Use a fresh vial. Check_Storage->Replace_Reagent No Check_pH Is the reaction buffer pH between 7.2 and 8.5? Check_Handling->Check_pH Yes Check_Handling->Replace_Reagent No Check_Buffer_Type Is the buffer free of primary amines (e.g., Tris, glycine)? Check_pH->Check_Buffer_Type Yes Optimize_Concentration Consider increasing protein concentration and/or molar excess of the reagent. Check_pH->Optimize_Concentration No, adjust pH Check_Buffer_Type->Optimize_Concentration Yes Success Improved Labeling Efficiency Check_Buffer_Type->Success No, change buffer Optimize_Concentration->Success

Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.

References

How to handle and dissolve Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG9-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling, dissolving, and utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains a methyltetrazine (Me-Tet) group and an N-hydroxysuccinimide (NHS) ester, connected by a 9-unit polyethylene glycol (PEG9) spacer.[1] Its primary application is in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond. The tetrazine group can then undergo a highly specific and rapid bioorthogonal "click" reaction, known as an inverse electron demand Diels-Alder (iEDDA) reaction, with a trans-cyclooctene (TCO) group.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C under desiccated conditions.[2] The NHS ester moiety is highly sensitive to moisture and can hydrolyze, rendering the reagent inactive for conjugation.[3][4]

Q3: How should I handle this compound upon receiving it?

Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature. This prevents moisture from the air from condensing inside the cold vial, which could lead to hydrolysis of the NHS ester.

Q4: What is the best way to dissolve this compound?

This compound should be dissolved in a dry (anhydrous), water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is not recommended to prepare and store stock solutions in aqueous buffers, as the NHS ester will hydrolyze over time.

Q5: What type of buffer should I use for the conjugation reaction?

It is critical to use a buffer that is free of primary amines. Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer, with a pH in the range of 7.2 to 9.0. The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling.- Always allow the vial to warm to room temperature before opening.- Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.- Do not store the reagent in aqueous solutions.
Suboptimal pH: The reaction buffer pH is too low or too high.- Ensure the reaction buffer pH is between 7.2 and 9.0. The optimal range is typically 8.3-8.5.- At lower pH, the amine groups on the protein are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly.
Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine).- Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange prior to the reaction.
Insufficient molar excess: The amount of this compound is too low relative to the target molecule.- The optimal molar excess depends on the concentration of your protein. For protein concentrations above 2 mg/mL, a 5- to 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess (e.g., 20- to 50-fold) may be necessary.
Precipitation upon adding this compound to the reaction Poor solubility in the final reaction mixture: The concentration of the organic solvent from the stock solution is too high, or the protein is prone to aggregation.- Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.- Add the this compound stock solution to the protein solution slowly while gently stirring or vortexing.
Inconsistent Labeling Results Inaccurate quantitation of protein or reagent: Errors in determining the concentrations of the reactants.- Accurately determine the concentration of your protein solution before calculating the required amount of the crosslinker.- Prepare the this compound stock solution carefully and use it promptly.

Quantitative Data Summary

The following tables provide key quantitative data to aid in experimental design.

Table 1: Stability of NHS Esters in Aqueous Solution

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data is for general NHS esters and serves as a guideline. The stability of this compound is expected to be in a similar range.

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterRecommended RangeNotes
Reaction pH 7.2 - 9.0Optimal reactivity of primary amines versus hydrolysis of the NHS ester.
Molar Excess of this compound 5 to 50-foldDependent on the concentration of the protein. Higher excess is needed for dilute solutions.
Reaction Time 30 minutes to 2 hoursCan be performed at room temperature or on ice. Longer incubation may be needed at lower temperatures.
Protein Concentration > 2 mg/mLHigher concentrations can improve labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform buffer exchange into the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~8 mg of the reagent in 1 mL of anhydrous solvent.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • While gently stirring the protein solution, add the calculated volume of the this compound stock solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. This will react with any unreacted NHS esters.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Equilibrate Reagent Equilibrate Reagent Prepare Stock Solution Prepare Stock Solution Equilibrate Reagent->Prepare Stock Solution Prepare Protein Solution Prepare Protein Solution Add Reagent to Protein Add Reagent to Protein Prepare Protein Solution->Add Reagent to Protein Prepare Stock Solution->Add Reagent to Protein Incubate Incubate Add Reagent to Protein->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate

Caption: Experimental workflow for protein conjugation with this compound.

logical_relationship This compound This compound NHS_Ester_Reaction NHS Ester Reaction (pH 7.2-9.0) This compound->NHS_Ester_Reaction Primary Amine Primary Amine (e.g., on Protein) Primary Amine->NHS_Ester_Reaction Tetrazine_Conjugate Tetrazine-Labeled Protein NHS_Ester_Reaction->Tetrazine_Conjugate iEDDA_Reaction iEDDA Click Reaction Tetrazine_Conjugate->iEDDA_Reaction TCO TCO-modified Molecule TCO->iEDDA_Reaction Final_Conjugate Final Bioconjugate iEDDA_Reaction->Final_Conjugate

Caption: Two-step bioconjugation strategy using this compound.

References

Side reactions of Me-Tet-PEG9-NHS and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Me-Tet-PEG9-NHS. This guide provides detailed information, troubleshooting advice, and protocols to help you successfully use this bifunctional linker in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker used in bioconjugation and drug development. It contains three key components:

  • Methyl-Tetrazine (Me-Tet): A bioorthogonal reactive group that specifically and rapidly reacts with trans-cyclooctene (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1][2]

  • PEG9: A nine-unit polyethylene glycol spacer. This hydrophilic spacer increases the solubility of the conjugate, reduces aggregation, and can minimize immunogenicity.[3]

  • NHS Ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chain of lysine residues or the N-terminus of proteins.[4][5]

This linker is commonly used to label proteins, antibodies, or other amine-containing biomolecules with a tetrazine moiety, preparing them for a subsequent, highly specific click reaction with a TCO-modified molecule.

Q2: What are the primary side reactions I should be aware of when using this compound?

The most significant side reactions are associated with the NHS ester and tetrazine moieties.

  • Hydrolysis of the NHS Ester: This is the most common side reaction. In the presence of water, the NHS ester can hydrolyze, creating an inactive carboxylic acid. This reaction is highly pH-dependent and competes directly with the desired amine conjugation, reducing labeling efficiency.

  • Reaction with Non-Target Nucleophiles:

    • NHS Ester: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester, significantly lowering your yield.

    • Tetrazine: While highly specific for strained alkenes, highly electron-poor tetrazines can be susceptible to degradation via reaction with biological nucleophiles like thiols (e.g., from cysteine residues). Balancing reactivity and stability is key.

Q3: How should I store and handle the this compound reagent?

Proper storage is critical to prevent degradation. The NHS ester is particularly moisture-sensitive.

  • Storage: Store the reagent desiccated at -20°C.

  • Handling: Before opening, always allow the vial to equilibrate to room temperature for at least 20 minutes. This prevents moisture from the air from condensing inside the vial and hydrolyzing the reagent.

  • Solutions: Do not prepare aqueous stock solutions of the NHS ester for storage. Dissolve the reagent in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use. Discard any unused reconstituted reagent.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency 1. NHS Ester Hydrolysis: The reagent was inactivated by water before or during the reaction.• Ensure the reagent was properly stored and equilibrated to room temperature before opening.• Use a freshly prepared solution of the linker in anhydrous DMSO or DMF.• Minimize reaction time at high pH or perform the reaction at 4°C overnight to slow hydrolysis.
2. Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too fast).• Verify your buffer is within the optimal pH range of 7.2–8.5 using a calibrated pH meter.• A common starting point is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3.
3. Incompatible Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).• Perform a buffer exchange to an amine-free buffer like PBS, bicarbonate, or borate buffer before starting the reaction.
4. Low Protein Concentration: The competing hydrolysis reaction is more significant in dilute protein solutions.• Increase the protein concentration if possible. A concentration of at least 2 mg/mL is recommended.
Precipitation or Aggregation of Conjugate 1. High Degree of Labeling: Too many hydrophobic tetrazine linkers have been attached to the protein.• Reduce the molar excess of the this compound reagent used in the reaction to lower the degree of labeling.
2. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature).• Perform small-scale pilot experiments to optimize conditions for your specific protein. Consider reacting at a lower temperature (4°C).
Successful NHS Labeling, but Poor "Click" Reaction Yield 1. Tetrazine Degradation: The tetrazine moiety may have degraded during the initial labeling reaction or subsequent handling, especially if harsh conditions were used.• Avoid exposing the tetrazine-labeled intermediate to strong nucleophiles or extreme pH for extended periods.• Use the tetrazine-labeled molecule in the click reaction as soon as possible after purification.
2. Inactive TCO Reagent: The trans-cyclooctene (TCO) reagent may be degraded or inactive.• Ensure the TCO reagent has been stored and handled correctly according to the manufacturer's instructions.

Quantitative Data on Side Reactions

The primary quantitative concern is the rate of NHS ester hydrolysis, which is highly dependent on pH and temperature.

Table 1: Effect of pH and Temperature on NHS Ester Half-Life This table illustrates the time it takes for 50% of the reactive NHS ester to be hydrolyzed in an aqueous solution.

pHTemperature (°C)Approximate Half-LifeCitation(s)
7.004–5 hours
7.4Room Temp~4 hours
8.0Room Temp~1 hour
8.6410 minutes
9.0Room TempMinutes

As shown, increasing the pH from 7.0 to 8.6 can decrease the reagent's stability by over 24-fold.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction versus the primary side reaction.

cluster_main Desired Amine Conjugation cluster_side Side Reaction: Hydrolysis reagent reagent molecule molecule product product side_product side_product condition condition Tet_NHS This compound Conjugate Me-Tet-PEG9-Protein (Stable Amide Bond) Tet_NHS->Conjugate pH 7.2-8.5 Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct releases Tet_NHS_hydro This compound Hydrolyzed Me-Tet-PEG9-COOH (Inactive Acid) Tet_NHS_hydro->Hydrolyzed Competing Reaction Water H₂O (Water) Water->Hydrolyzed NHS_byproduct2 NHS Hydrolyzed->NHS_byproduct2 releases

Caption: Competing reaction pathways for this compound in an aqueous buffer.

Experimental Protocols

This section provides a general two-stage protocol for first labeling a protein with this compound and then performing the bioorthogonal click reaction.

Protocol 1: Labeling a Protein with this compound

This protocol is a starting point and should be optimized for your specific protein and desired degree of labeling.

1. Materials Required:

  • Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate, pH 8.3).

  • This compound reagent.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: Desalting column or dialysis cassette appropriate for your protein.

2. Procedure:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2–10 mg/mL. If your stock buffer contains Tris or other amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0 or 0.1 M Bicarbonate, pH 8.3).

  • Prepare Linker Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate Molar Excess: Determine the volume of linker solution needed. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for antibody labeling. This ratio should be optimized to achieve your desired degree of labeling.

  • Reaction: Add the calculated volume of the linker solution to the protein solution while gently stirring or vortexing. The final concentration of DMSO/DMF should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30–60 minutes at room temperature or for 2 hours on ice. Longer incubation at 4°C may be necessary for pH-sensitive proteins or to minimize hydrolysis.

  • Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 20–50 mM (e.g., add 2.5 µL of 1M Tris-HCl to a 50 µL reaction). Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

  • Purification: Remove unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the concentration and degree of labeling (DOL) of the purified tetrazine-labeled protein using UV-Vis spectrophotometry.

Protocol 2: Bioorthogonal Click Reaction with a TCO-Molecule

1. Procedure:

  • Prepare Reactants: Have your purified tetrazine-labeled protein from Protocol 1 in a suitable buffer (e.g., PBS). Prepare your TCO-containing molecule (e.g., TCO-fluorophore, TCO-drug) as per the manufacturer's instructions.

  • Reaction: Add the TCO-molecule to the solution of the tetrazine-labeled protein. A 3- to 5-fold molar excess of the TCO-molecule over the tetrazine is typically sufficient due to the rapid reaction kinetics.

  • Incubation: The reaction is often complete within minutes to a few hours at room temperature. An incubation of 1-2 hours is generally sufficient.

  • Purification: If necessary, remove the excess TCO-reagent and any byproducts using a desalting column, dialysis, or other chromatography method suitable for your final conjugate.

Experimental Workflow Diagram

step step input input output output process process cleanup cleanup start Start: Protein-NH₂ prep 1. Buffer Exchange (if needed) start->prep linker This compound in DMSO react1 2. NHS Ester Reaction (RT, 1 hr) linker->react1 tco TCO-Molecule react2 5. Click Reaction (RT, 1-2 hr) tco->react2 prep->react1 quench 3. Quench (Tris or Glycine) react1->quench purify1 4. Purify (Desalting Column) quench->purify1 intermediate Intermediate: Tetrazine-Protein purify1->intermediate intermediate->react2 purify2 6. Purify (if needed) react2->purify2 final Final Conjugate purify2->final

Caption: General experimental workflow for two-stage bioconjugation.

References

Impact of buffer choice on Me-Tet-PEG9-NHS labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Me-Tet-PEG9-NHS for labeling primary amine-containing biomolecules. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound labeling reactions?

A1: The choice of buffer is critical for successful labeling. Amine-free buffers are essential to prevent competition with the target molecule for reaction with the NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, borate buffer, and HEPES buffer.[1] The optimal pH for the reaction is between 7.2 and 9.0, with a pH of 8.3-8.5 often yielding the highest efficiency.[1][3]

Q2: Which buffers should be avoided when using this compound?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target biomolecule, leading to significantly reduced labeling efficiency. If your protein is in a Tris-based buffer, a buffer exchange should be performed before labeling.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: this compound, like many NHS esters, may have limited solubility in aqueous buffers. To overcome this, it is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your protein solution in the appropriate reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%, to avoid denaturation of the protein.

Q4: How does pH affect the labeling efficiency of this compound?

A4: The pH of the reaction is a critical factor. The primary amine on the target molecule must be in a deprotonated state to be nucleophilic and react with the NHS ester. This is favored at alkaline pH. However, at higher pH, the rate of hydrolysis of the NHS ester also increases, where the reagent reacts with water and becomes inactive. Therefore, a balance must be struck. A pH range of 8.3-8.5 is generally considered optimal for maximizing the labeling reaction while minimizing hydrolysis.

Q5: How can I stop the labeling reaction?

A5: The labeling reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine. These molecules will react with any remaining unreacted this compound, preventing further labeling of your target molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer prior to labeling.
Suboptimal pH: The pH of the reaction buffer is too low ( <7.2), leading to protonated, non-reactive amines on the target molecule.Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5 using a concentrated, amine-free base.
Hydrolyzed Reagent: The this compound has been exposed to moisture and has hydrolyzed.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Insufficient Molar Excess: The ratio of this compound to the target molecule is too low.Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is a common starting point.
Protein Precipitation High Degree of Labeling: Over-modification of the protein can alter its properties and lead to aggregation.Optimize the molar ratio of this compound to your protein by performing small-scale pilot reactions with varying ratios.
Organic Solvent Concentration: The concentration of DMSO or DMF in the final reaction mixture is too high.Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
Inconsistent Results Variable Reagent Activity: The this compound reagent may have degraded due to improper storage.Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Inaccurate Protein Concentration: Incorrect estimation of the target molecule's concentration leads to incorrect molar ratio calculations.Accurately determine the protein concentration using a reliable method (e.g., Bradford assay, A280) before initiating the labeling reaction.

Data Presentation

Table 1: Buffer Selection Guide for this compound Labeling

Buffer Recommended pH Range Pros Cons
Phosphate-Buffered Saline (PBS) 7.2 - 7.5Mimics physiological conditions, good for pH-sensitive proteins.Slower reaction rate compared to higher pH buffers, may require longer incubation times.
Sodium Bicarbonate 8.3 - 9.0High labeling efficiency due to optimal pH for amine reactivity.Higher pH increases the rate of NHS ester hydrolysis, potentially reducing yield if the reaction is not efficient.
Borate 8.0 - 9.0Good buffering capacity in the optimal pH range.Can interfere with some downstream applications.
HEPES 7.2 - 8.0Good buffering capacity in the physiological pH range.May be less effective at the higher end of the optimal pH range for NHS ester reactions.
Tris/Glycine Not Recommended-Contain primary amines that compete with the target molecule for labeling, significantly reducing efficiency.

Table 2: Impact of pH on NHS Ester Labeling and Hydrolysis

pH Amine Reactivity NHS Ester Hydrolysis Rate Overall Labeling Efficiency
< 7.0 Low (amines are protonated)LowVery Low
7.2 - 7.5 ModerateLow to ModerateModerate
8.3 - 8.5 HighModerate to HighOptimal
> 9.0 Very HighVery HighCan be reduced due to rapid hydrolysis competing with the labeling reaction.

Note: The information in this table is based on the general principles of NHS ester chemistry. Actual rates will vary depending on the specific protein and reaction conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the dissolved this compound to the protein solution. A molar excess of 10-20 fold of this compound to the protein is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the molecule being conjugated is light-sensitive.

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterize and Store:

    • Determine the degree of labeling (DOL) using an appropriate method (e.g., spectrophotometry if the label has a distinct absorbance, or mass spectrometry).

    • Store the labeled protein under conditions that maintain its stability, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Visualizations

This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis & Storage protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Labeling Reaction (RT, 1-2h or 4°C, overnight) protein_prep->labeling reagent_prep Prepare this compound (Anhydrous DMSO/DMF) reagent_prep->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify Purification (Desalting/Dialysis) quench->purify characterize Characterization (DOL) purify->characterize store Storage characterize->store

Caption: Experimental workflow for labeling proteins with this compound.

Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency check_buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? start->check_buffer check_ph Is the pH between 8.3-8.5? check_buffer->check_ph Yes solution_buffer Perform buffer exchange check_buffer->solution_buffer No check_reagent Was the NHS ester solution prepared freshly in anhydrous solvent? check_ph->check_reagent Yes solution_ph Adjust pH check_ph->solution_ph No check_ratio Is the molar excess of NHS ester sufficient? check_reagent->check_ratio Yes solution_reagent Use fresh reagent and anhydrous solvent check_reagent->solution_reagent No solution_ratio Increase molar excess check_ratio->solution_ratio No success Labeling Efficiency Improved check_ratio->success Yes solution_buffer->success solution_ph->success solution_reagent->success solution_ratio->success

References

Technical Support Center: Post-Labeling Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of unreacted Me-Tet-PEG9-NHS from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Unreacted NHS esters can lead to several downstream issues. If not removed, the free linker can react with other primary amines in subsequent assays, causing non-specific signaling and high background noise.[1] For applications like antibody-drug conjugate (ADC) development, residual free linker-payload is a critical quality attribute that must be strictly controlled and removed.[2] Furthermore, accurate quantification of conjugation efficiency, or Degree of Labeling (DOL), requires the removal of any unreacted label that could interfere with spectrophotometric measurements.[3]

Q2: Should I quench the reaction before purification?

Yes, quenching the reaction is a highly recommended step before purification.[3] Quenching consumes any remaining reactive NHS esters, preventing further labeling of your molecule of interest and stopping the competing hydrolysis reaction.[3] This is typically done by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, which reacts with and neutralizes the unreacted this compound.

Q3: What are the primary methods for removing unreacted NHS esters?

The most common methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules (your conjugated product) are excluded from the pores and elute first, while smaller molecules (unreacted linker) are trapped and elute later.

  • Dialysis: This method involves placing the sample in a cassette or tubing made of a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The larger conjugate is retained inside, while the smaller unreacted linker diffuses out into a larger volume of buffer.

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is an efficient method for separating, concentrating, and purifying biomolecules. The sample flows tangentially across a membrane, which prevents clogging and allows for the removal of small molecules and buffer exchange.

Q4: How do I choose the best purification method for my experiment?

The choice of method depends on factors like sample volume, the desired level of purity, processing time, and available equipment.

  • For small sample volumes (< 4 mL) requiring rapid processing, desalting spin columns are an excellent choice.

  • For routine, less time-sensitive purification, dialysis is a simple and effective option.

  • For larger sample volumes and scalable bioprocessing, Tangential Flow Filtration (TFF) is the most efficient and suitable method.

Method Selection Guide

The following flowchart provides a decision-making framework for selecting the most appropriate purification strategy.

start Start: Reaction Mixture (Protein + Unreacted this compound) quench Quench Reaction (e.g., 50-100 mM Tris or Glycine) start->quench decision_volume What is your sample volume? quench->decision_volume method_spin Desalting Spin Column (Fast, High Recovery) decision_volume->method_spin < 4 mL method_dialysis Dialysis (Simple, Cost-Effective) decision_volume->method_dialysis 4-30 mL method_tff Tangential Flow Filtration (TFF) (Scalable, Efficient) decision_volume->method_tff > 30 mL small_vol < 4 mL medium_vol 4 mL - 30 mL large_vol > 30 mL end_product Purified Conjugate method_spin->end_product method_dialysis->end_product method_tff->end_product

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC) / DesaltingDialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size using porous beads.Diffusion across a semi-permeable membrane based on a concentration gradient.Size-based separation using a membrane with tangential flow to prevent fouling.
Typical Sample Volume < 100 µL to 4 mL (Desalting Columns); Larger for SEC columns.0.1 mL to 30 mL (Cassettes).Very high, easily scalable from lab to industrial scale.
Processing Time Fast (< 15 minutes for spin columns).Slow (Multiple hours to overnight with buffer changes).Fast to moderate, depending on volume and system.
Protein Recovery High (>95% for spin columns).Generally high, but potential for sample loss.Very high, minimized sample loss.
Key Advantage Speed and high recovery for small samples.Simplicity and low cost.Scalability, speed, and efficiency for large volumes.
Key Disadvantage Limited by column capacity; potential for sample dilution.Time-consuming; risk of sample dilution.Requires specialized equipment and setup.

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction

This step should be performed before any purification method.

  • Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH ~8.0.

  • Add to Reaction: Add the quenching buffer to the labeling reaction mixture to a final concentration of 20-100 mM.

  • Incubate: Incubate the mixture for 15-30 minutes at room temperature to ensure all unreacted this compound is deactivated.

Protocol 2: Removal using a Desalting Spin Column

Ideal for rapid cleanup of small sample volumes.

  • Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibrate: Add 300-500 µL of your desired buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Load Sample: Place the equilibrated column into a new collection tube. Slowly apply the quenched reaction mixture to the center of the resin bed.

  • Elute: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified protein sample. The flow-through contains your purified conjugate, while the unreacted linker remains in the column resin.

Protocol 3: Removal using Dialysis

Suitable for various sample volumes where processing time is not a critical factor.

  • Hydrate Membrane: If using a dry cassette, hydrate the dialysis membrane in the chosen dialysis buffer (e.g., PBS) as per the manufacturer's instructions.

  • Load Sample: Load the quenched reaction mixture into the dialysis cassette or tubing, leaving some space for potential volume changes.

  • Perform Dialysis: Place the sealed cassette in a beaker containing a large volume of dialysis buffer (e.g., 200-500 times the sample volume). Stir the buffer gently on a stir plate.

  • Buffer Exchange: Allow dialysis to proceed for at least 2 hours at 4°C or room temperature. For optimal removal, perform at least two buffer changes, allowing several hours for each exchange, or dialyze overnight.

  • Recover Sample: Carefully remove the purified sample from the cassette.

Protocol 4: Removal using Tangential Flow Filtration (TFF)

The preferred method for larger volumes and process development.

  • System Setup: Assemble the TFF system with the appropriate membrane cassette, ensuring the molecular weight cutoff (MWCO) is significantly smaller than your protein conjugate (e.g., 10-30 kDa MWCO).

  • Equilibration: Flush the system with water and then equilibrate with your desired final buffer.

  • Concentration/Diafiltration: Load the quenched reaction mixture into the system. Operate the system in diafiltration mode, where fresh buffer is added to the retentate at the same rate that filtrate is being removed. This process efficiently washes away the small, unreacted this compound. A common target is to exchange 5-7 diavolumes of buffer.

  • Concentration (Optional): After diafiltration, the sample can be concentrated to the desired final volume by stopping the addition of new buffer.

  • Recover Sample: Collect the purified and concentrated product from the retentate line.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High background signal in downstream assays Incomplete removal of unreacted linker.Verify Quenching: Ensure the quenching step was performed correctly with a sufficient concentration of Tris or glycine. • Optimize Purification: For dialysis, increase the number of buffer changes and/or the duration. For SEC, ensure the correct column resin is used for the size of the linker.
Low protein recovery after purification • Protein precipitation or aggregation. • Non-specific binding to the purification matrix. • Sample loss during handling.Check Solubility: Ensure your protein is stable in the chosen purification buffer. • Modify Buffer: Consider adjusting buffer pH or ionic strength to reduce non-specific interactions. • Review Handling: For spin columns and TFF, ensure you are following the manufacturer's protocols for loading and recovery to minimize loss.
Conjugate appears diluted after purification • The purification method itself can cause dilution (especially traditional SEC and dialysis).Concentrate Sample: Use a centrifugal concentration device or TFF to increase the final concentration of your purified product.
NHS ester is hydrolyzed before removal • The NHS ester group is sensitive to moisture and aqueous environments.• This is a pre-purification issue. Ensure the NHS ester reagent is stored properly under desiccated conditions and dissolved in anhydrous solvent (e.g., DMSO, DMF) immediately before use.

References

Low yield in Me-Tet-PEG9-NHS conjugation: causes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Me-Tet-PEG9-NHS conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a chemical linker used in bioconjugation. It comprises a methyl-tetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on biomolecules, such as proteins or antibodies, to form a stable amide bond. The tetrazine group can then participate in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-tagged molecule. This dual functionality makes it a valuable tool in creating antibody-drug conjugates (ADCs) and other targeted biomolecular assemblies.[1][2]

Q2: What is the most common cause of low yield in this compound conjugation?

The most frequent reason for low conjugation yield is the hydrolysis of the NHS ester.[3][4][5] In an aqueous environment, the NHS ester can react with water, which competes with the desired reaction with the primary amine on the target biomolecule. This hydrolysis renders the this compound inactive. The rate of this undesirable side reaction is highly dependent on the pH and temperature of the reaction buffer.

Q3: What is the optimal pH for my conjugation reaction?

The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often considered ideal for balancing these two competing factors. At lower pH values, the primary amines are protonated and less nucleophilic, slowing down the desired reaction. At higher pH values, the rate of NHS ester hydrolysis increases significantly.

Q4: Which buffers should I use for the conjugation, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, sodium phosphate buffer, borate buffer, and HEPES buffer are all suitable choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the conjugation step. If your protein is in a Tris or glycine buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should I store and handle the this compound reagent?

Proper storage and handling are critical to maintain the reactivity of the this compound.

  • Storage: The solid reagent should be stored in a cool, dry place, ideally in a desiccator, to protect it from moisture.

  • Stock Solutions: If the reagent is not readily soluble in your aqueous reaction buffer, it should be dissolved in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the organic solvent is of high quality, as degraded DMF can contain amines that will react with the NHS ester.

  • Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is the most common problem and can be attributed to several factors related to reaction conditions and reagent integrity.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Hydrolysis of this compound Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Avoid storing the reagent in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.
Low Biomolecule Concentration The competing hydrolysis reaction is more pronounced in dilute solutions of the target biomolecule. If possible, increase the concentration of your protein or antibody to favor the conjugation reaction. A concentration of at least 2 mg/mL is often recommended.
Inactive this compound Reagent Improper storage can lead to the degradation of the NHS ester. Store the reagent in a desiccated environment at low temperatures. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Steric Hindrance of Target Amines The primary amines on your biomolecule may be located in regions that are not easily accessible to the this compound. While challenging to address without protein engineering, using a linker with a longer PEG chain could potentially improve accessibility in some cases.
Issue 2: Precipitation of the Biomolecule During Conjugation

Precipitation can significantly reduce the yield of the final conjugated product.

Potential Cause Recommended Solution
Change in Solubility The addition of the this compound, which may be dissolved in an organic solvent, can alter the solubility of your biomolecule. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically not exceeding 10%.
Protein Aggregation Changes in pH or the introduction of the labeling reagent can sometimes induce protein aggregation. Ensure your protein is stable and soluble in the chosen reaction buffer. A buffer exchange step might be necessary to ensure compatibility.
Hydrophobicity of the Conjugate While the PEG spacer enhances hydrophilicity, the tetrazine moiety is relatively hydrophobic. Over-labeling of the biomolecule can increase its overall hydrophobicity, leading to precipitation. Optimize the molar ratio of this compound to your biomolecule to control the degree of labeling.

Data Presentation

Table 1: Influence of pH on the Stability of NHS Esters in Aqueous Solution

This table demonstrates the critical effect of pH on the half-life of the reactive NHS ester. As the pH increases, the stability of the NHS ester decreases due to a higher rate of hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.64~10 minutes

Table 2: Recommended Reaction Conditions for this compound Conjugation

This table provides a summary of the key reaction parameters for successful conjugation.

ParameterRecommended RangeNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal.
Temperature 4°C to Room TemperatureLower temperatures (4°C) with longer incubation times can minimize hydrolysis.
Incubation Time 30 minutes to overnightTypically 1-2 hours at room temperature or overnight at 4°C.
Molar Excess of this compound 5- to 20-foldThis should be optimized for each specific biomolecule and desired degree of labeling.
Biomolecule Concentration > 2 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess relative to the protein.

    • While gently stirring or vortexing, add the this compound stock solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Assessment of NHS Ester Reactivity

This protocol can be used to determine if your this compound reagent is still active.

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate buffer, pH 7.0)

  • 0.5-1.0 N NaOH

  • Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

  • Prepare Reagent Solution:

    • Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

    • Prepare a control sample containing only the buffer (and organic solvent if used).

  • Measure Initial Absorbance (A_initial):

    • Zero the spectrophotometer with the control sample.

    • Measure the absorbance of the reagent solution at 260 nm. This reading represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis:

    • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution.

    • Vortex for 30 seconds.

  • Measure Final Absorbance (A_final):

    • Promptly measure the absorbance of the base-treated solution at 260 nm.

  • Assess Reactivity:

    • If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

    • If A_final is not measurably greater than A_initial, the NHS ester has likely been completely hydrolyzed and is inactive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Add NHS Ester to Protein (5-20x Molar Excess) Incubate RT or 4°C prep_protein->conjugation prep_nhs Prepare Fresh This compound in Anhydrous DMSO/DMF prep_nhs->conjugation quench Quench Reaction (Optional) with Tris or Glycine conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cause_ph Incorrect pH? start->cause_ph cause_buffer Amine Buffer Used? start->cause_buffer cause_reagent Inactive NHS Ester? start->cause_reagent cause_conc Low Protein Conc.? start->cause_conc sol_ph Verify & Adjust pH to 7.2-8.5 cause_ph->sol_ph sol_buffer Buffer Exchange to Amine-Free Buffer cause_buffer->sol_buffer sol_reagent Use Fresh Reagent, Store Properly cause_reagent->sol_reagent sol_conc Increase Protein Concentration cause_conc->sol_conc

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Characterizing Protein Labeling with Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG9-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing the degree of labeling of proteins and other biomolecules with this reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in your experiments.

Overview of this compound Labeling

This compound is a bifunctional linker that contains a methyl-tetrazine (Me-Tet) moiety, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3][4] The PEG9 spacer increases the hydrophilicity of the labeled molecule, which can help to reduce aggregation and non-specific binding.[5] The methyl-tetrazine group enables rapid and specific bioorthogonal "click" reactions with molecules containing a trans-cyclooctene (TCO) group, a powerful tool for antibody-drug conjugation and other bioconjugation applications.

Characterizing the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, is a critical step to ensure the quality, consistency, and functionality of the resulting conjugate.

Troubleshooting Guides

This section addresses common issues that may arise during the labeling and characterization process.

Table 1: Troubleshooting Low Labeling Efficiency
Problem Potential Cause Recommended Solution
Low or no labeling Hydrolysis of this compound - Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. - Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. - Avoid aqueous storage of the reagent.
Suboptimal reaction pH - Ensure the reaction buffer is between pH 7.2 and 8.5. The optimal pH for NHS ester reactions is typically 8.3-8.5. - Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Presence of primary amines in the buffer - Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. - If necessary, perform a buffer exchange of your protein solution into an appropriate amine-free buffer before labeling.
Insufficient molar excess of this compound - Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a common starting point.
Low protein concentration - For optimal labeling, maintain a protein concentration of 1-10 mg/mL.
Inaccessible primary amines on the protein - If the protein structure is known, assess the accessibility of lysine residues. - Consider denaturing and then refolding the protein if its function can be recovered.
Table 2: Troubleshooting Inaccurate Degree of Labeling (DOL) Calculation
Problem Potential Cause Recommended Solution
Inaccurate DOL value Presence of unreacted this compound - Ensure complete removal of the unreacted linker after the labeling reaction using size exclusion chromatography, dialysis, or a desalting column.
Inaccurate protein concentration measurement - Accurately determine the protein concentration before and after labeling. Be aware that the tetrazine moiety may absorb at 280 nm, requiring a correction factor for accurate protein concentration measurement of the conjugate.
Incorrect extinction coefficients used - Use the correct molar extinction coefficients for your protein at 280 nm and for the Me-Tet-PEG9 moiety at its absorbance maximum (typically around 520-540 nm). Note: The exact extinction coefficient for this compound should be obtained from the supplier or determined experimentally.
Precipitation of the protein during or after labeling Over-labeling of the protein - Over-modification can alter the protein's isoelectric point and solubility. Reduce the molar excess of this compound used in the reaction.
Poor solubility of the this compound - Ensure the this compound is fully dissolved in the organic solvent before adding it to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling with this compound?

A1: The recommended buffer is an amine-free buffer with a pH between 7.2 and 8.5. 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffers are commonly used. Avoid buffers containing primary amines such as Tris and glycine, as they will compete with the labeling reaction.

Q2: How should I prepare and store the this compound reagent?

A2: this compound is sensitive to moisture. It should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. A stock solution should be prepared fresh in anhydrous DMSO or DMF immediately before the labeling reaction. Do not store the reagent in an aqueous solution.

Q3: What molar excess of this compound should I use?

A3: A starting point of a 5- to 20-fold molar excess of this compound to your protein is recommended. However, the optimal ratio will depend on your specific protein and the desired degree of labeling and should be determined empirically.

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted reagent can be removed by standard methods such as size exclusion chromatography (e.g., a desalting column) or dialysis. This step is crucial for accurate determination of the degree of labeling.

Q5: How do I determine the Degree of Labeling (DOL)?

A5: The DOL is typically determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the tetrazine moiety (typically around 520-540 nm). A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: What are the spectroscopic properties of the tetrazine group?

A6: Tetrazines have a characteristic visible absorbance peak between 520 nm and 540 nm, which gives them a pink or reddish color. The exact wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are specific to the particular tetrazine derivative. It is important to obtain the specific extinction coefficient for this compound from the supplier for accurate DOL calculations.

Q7: Can the tetrazine group be affected by other reagents in my buffer?

A7: Yes, the tetrazine ring can be sensitive to reducing agents. Avoid the presence of reagents like DTT or TCEP in your buffers during and after labeling, unless cleavage of a disulfide bond is intended as part of a subsequent reaction step.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare this compound Solution: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound solution to your protein solution.

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the protein is light-sensitive.

  • Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Important Note: This protocol requires the molar extinction coefficient of the Me-Tet-PEG9 moiety at its λmax (ε_label) and its correction factor at 280 nm (CF280). These values should be obtained from the supplier of the this compound reagent.

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution using a spectrophotometer.

    • Measure the absorbance at 280 nm (A280).

    • Measure the absorbance at the λmax of the tetrazine (A_label, typically around 520-540 nm).

  • Calculate the Concentration of the Labeled Protein:

    • The absorbance at 280 nm is a combination of the absorbance of the protein and the this compound label. A correction factor (CF280) is needed to account for the label's absorbance at 280 nm.

    • CF280 = (ε_label at 280 nm) / (ε_label at λmax)

    • Corrected A280 = A280 - (A_label * CF280)

    • Protein Concentration (M) = Corrected A280 / ε_protein at 280 nm

      • Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Concentration of the Label:

    • Label Concentration (M) = A_label / ε_label at λmax

  • Calculate the Degree of Labeling (DOL):

    • DOL = Label Concentration (M) / Protein Concentration (M)

An optimal DOL for many applications is between 2 and 10 for antibodies, but the ideal value depends on the specific protein and its intended use.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) Mix Mix Protein and Reagent (5-20x molar excess) Prot_prep->Mix Reagent_prep Prepare this compound (Anhydrous DMSO/DMF) Reagent_prep->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Purify Purify Conjugate (Desalting/Dialysis) Incubate->Purify Analyze Characterize DOL (UV-Vis Spectrophotometry) Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic Start Start Labeling Experiment Low_DOL Low or No Labeling? Start->Low_DOL Check_Reagent Check Reagent Integrity (Hydrolysis?) Low_DOL->Check_Reagent Yes Successful_Labeling Successful Labeling Low_DOL->Successful_Labeling No Check_pH Check Reaction pH (7.2-8.5?) Check_Reagent->Check_pH Check_Buffer Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer Increase_Excess Increase Molar Excess Check_Buffer->Increase_Excess Increase_Excess->Low_DOL Inaccurate_DOL Inaccurate DOL? Successful_Labeling->Inaccurate_DOL Check_Purification Ensure Complete Purification Inaccurate_DOL->Check_Purification Yes Final_Product Characterized Conjugate Inaccurate_DOL->Final_Product No Check_Ext_Coeff Verify Extinction Coefficients Check_Purification->Check_Ext_Coeff Check_Ext_Coeff->Inaccurate_DOL

Caption: Troubleshooting logic for this compound labeling experiments.

References

Me-Tet-PEG9-NHS solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG9-NHS. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring a methyl-tetrazine (Me-Tet) group, a nine-unit polyethylene glycol (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester. The Me-Tet group facilitates bioorthogonal "click" chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) functionalized molecules.[1][2] The PEG9 spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions, reduces aggregation, and can minimize immunogenicity of the resulting conjugate.[3][4][5] The NHS ester is a reactive group that targets primary amines (like those on lysine residues of proteins) to form stable amide bonds. This combination makes it a valuable tool for bioconjugation, enabling the attachment of the tetrazine moiety to biomolecules for applications such as imaging, targeted drug delivery, and diagnostics.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

While the PEG9 linker enhances overall water solubility of the final conjugate, this compound itself, like many NHS esters, is best dissolved in an anhydrous (dry) organic solvent immediately before use. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). After dissolution in the organic solvent, this stock solution can then be added to your aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 5-10% (v/v), to avoid precipitation of proteins or other reaction components.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer and store it?

It is strongly advised not to store this compound in aqueous solutions. The NHS ester moiety is highly susceptible to hydrolysis in the presence of water, which renders it inactive for conjugation. The rate of hydrolysis is significantly accelerated at neutral to basic pH. Therefore, you should always prepare fresh solutions of the reagent immediately before each experiment.

Q4: How should I properly store and handle the solid this compound reagent?

To maintain its reactivity, this compound should be stored at -20°C, desiccated to protect it from moisture. Before opening the vial, it is critical to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would lead to hydrolysis of the NHS ester.

Q5: My conjugation reaction is inefficient. What could be the cause?

Low conjugation efficiency can stem from several factors:

  • Hydrolyzed Reagent: The this compound may have been compromised by moisture. Ensure proper storage and handling as described above.

  • Incorrect Buffer: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.

  • Suboptimal pH: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2 to 8.5. A pH that is too low will result in protonated, unreactive amines, while a higher pH will significantly accelerate the hydrolysis of the NHS ester.

  • Low Reactant Concentration: The competing hydrolysis reaction becomes more significant in dilute protein solutions. It is recommended to use a protein concentration of at least 1-2 mg/mL.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound.

Problem 1: Reagent Precipitation Upon Addition to Aqueous Buffer
Possible Cause Recommended Solution
Poor Solubility of this compound in the Aqueous Buffer Ensure the reagent is first dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer.
High Concentration of Organic Solvent The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to prevent precipitation of the protein or other components.
Buffer Incompatibility Certain buffer salts may have lower solubility in the presence of organic co-solvents. Consider using a different buffer system or reducing the buffer concentration if precipitation is observed.
Problem 2: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of this compound Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.
Suboptimal Reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A lower pH leads to unreactive, protonated amines, while a higher pH accelerates hydrolysis.
Presence of Competing Nucleophiles Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target molecule. Use phosphate, borate, or carbonate buffers.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. Increase the protein concentration if possible (recommended ≥ 1-2 mg/mL).
Insufficient Molar Excess of Reagent A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. This ratio may need to be optimized for your specific application.

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data is for general NHS esters and may vary slightly for this compound.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, and adjust the pH to 7.2-8.5.

  • Protein Solution Preparation: Dissolve your protein in the prepared reaction buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Gently mix the reaction solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a desalting column, gel filtration, or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Buffer_Prep Prepare Amine-Free Buffer (pH 7.2-8.5) Protein_Prep Prepare Protein Solution (1-10 mg/mL) Reagent_Prep Dissolve this compound in Anhydrous DMSO/DMF Conjugation Add NHS Ester to Protein (5-20x Molar Excess) Protein_Prep->Conjugation Reagent_Prep->Conjugation Incubation Incubate (30-60 min RT or 2h on ice) Conjugation->Incubation Quenching Quench Reaction (Optional, e.g., Tris) Incubation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification

Caption: General experimental workflow for protein labeling with this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG9-Tet-Me (Stable Amide Bond) Protein->Conjugate pH 7.2-8.5 Reagent This compound Reagent->Conjugate Byproduct NHS (N-hydroxysuccinimide) Reagent->Byproduct

Caption: Chemical reaction of this compound with a primary amine on a protein.

troubleshooting_logic node_sol node_sol Start Low Conjugation Yield? Check_Reagent Reagent Hydrolyzed? Start->Check_Reagent Check_pH Incorrect pH? Check_Reagent->Check_pH No Sol_Reagent Store properly. Prepare fresh solution. Check_Reagent->Sol_Reagent Yes Check_Buffer Amine Buffer Used? Check_pH->Check_Buffer No Sol_pH Adjust pH to 7.2-8.5. Check_pH->Sol_pH Yes Check_Conc Low Protein Conc.? Check_Buffer->Check_Conc No Sol_Buffer Use amine-free buffer (e.g., PBS). Check_Buffer->Sol_Buffer Yes Sol_Conc Increase protein concentration. Check_Conc->Sol_Conc Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

Navigating Bioconjugation: A Comparative Guide to Alternatives for Me-Tet-PEG9-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of linker and reactive chemistry is critical to the success of creating antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biologics. Me-Tet-PEG9-NHS, a popular reagent utilizing inverse-electron-demand Diels-Alder (IEDDA) chemistry, is a powerful tool. However, a range of effective alternatives exists, each with unique advantages. This guide provides an objective comparison of this compound with other leading bioconjugation reagents, supported by experimental data and detailed protocols to inform your selection process.

The primary alternatives to this compound center around other "click chemistry" reactions, which are prized for their high efficiency, specificity, and biocompatibility. The most prominent of these are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other variations of IEDDA. These reagents, like this compound, typically employ an N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues) on a biomolecule, thereby introducing a bioorthogonal handle for a subsequent, highly specific reaction.

Quantitative Performance Comparison

The choice between different bioconjugation strategies often comes down to a balance of reaction kinetics, stability of the resulting conjugate, and the specific requirements of the biological system under study. The following table summarizes key quantitative data for the most common alternatives to this compound.

FeatureThis compound (IEDDA)TCO-PEG-NHS (IEDDA)DBCO-PEG-NHS (SPAAC)BCN-PEG-NHS (SPAAC)
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA)Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactive Partner trans-Cyclooctene (TCO)TetrazineAzideAzide
Second-Order Rate Constant (k₂) for Bioorthogonal Step (M⁻¹s⁻¹) Up to 10⁶[1][2][3][4]Up to 10⁶[1]~1-45~0.1-1
NHS Ester Reaction Efficiency High, pH-dependentHigh, pH-dependentHigh, pH-dependentHigh, pH-dependent
Resulting Linkage Stability High (Dihydropyridazine, then Pyridazine)High (Dihydropyridazine, then Pyridazine)High (Triazole)High (Triazole)
Key Advantages Extremely fast kinetics, catalyst-free.Extremely fast kinetics, catalyst-free.Highly bioorthogonal, good stability.Good bioorthogonality and stability.
Key Considerations Tetrazine stability can be a factor.TCO can isomerize to a less reactive form.Slower kinetics than IEDDA.Generally slower kinetics than DBCO.

Decision-Making Workflow for Bioconjugation Reagent Selection

Choosing the optimal bioconjugation reagent depends on several factors, from the nature of your biomolecule to the specific application. The following diagram illustrates a logical workflow to guide your decision-making process.

Bioconjugation_Decision_Tree start Start: Need for Bioconjugation amine_available Primary Amines Available on Biomolecule? start->amine_available need_site_specific Site-Specific Conjugation Required? amine_available->need_site_specific Yes alternative_strategies Consider Alternative Strategies (e.g., enzymatic, unnatural amino acids) amine_available->alternative_strategies No nhs_ester Use NHS Ester Chemistry (e.g., this compound, DBCO-PEG-NHS) need_site_specific->nhs_ester No (random labeling acceptable) need_site_specific->alternative_strategies Yes reaction_speed Is Reaction Speed Critical (e.g., in vivo imaging)? nhs_ester->reaction_speed iedda Choose IEDDA Chemistry (e.g., this compound, TCO-PEG-NHS) reaction_speed->iedda Yes spaac SPAAC Chemistry is a Viable Option (e.g., DBCO-PEG-NHS) reaction_speed->spaac No stability_concern Long-Term Stability a Primary Concern? iedda->stability_concern spaac->stability_concern both_stable Both IEDDA and SPAAC adducts are generally stable. Evaluate specific linker chemistry. stability_concern->both_stable

Caption: A flowchart to guide the selection of a suitable bioconjugation reagent.

Signaling Pathways and Experimental Workflows

The core of these bioconjugation strategies involves a two-step process. First, the NHS ester reacts with a primary amine on the biomolecule. Second, the introduced bioorthogonal handle (tetrazine or a strained alkyne/alkene) reacts with its specific partner.

General Experimental Workflow

Experimental_Workflow start Start: Biomolecule with Primary Amines step1 Step 1: Reaction with NHS-Ester-PEG-X (X = Tet, TCO, DBCO, etc.) start->step1 purification1 Purification: Remove Excess NHS Reagent step1->purification1 intermediate Biomolecule-PEG-X purification1->intermediate step2 Step 2: Bioorthogonal Reaction with Partner Molecule intermediate->step2 purification2 Purification: Remove Excess Partner Molecule step2->purification2 final_product Final Bioconjugate purification2->final_product analysis Analysis (SDS-PAGE, MS, HPLC) final_product->analysis

Caption: A generalized workflow for a two-step bioconjugation process.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of different bioconjugation reagents.

Protocol 1: General Procedure for Protein Labeling with NHS Esters

This protocol describes the initial step of conjugating an NHS ester-functionalized linker (e.g., this compound, DBCO-PEG-NHS) to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • NHS ester of the linker (e.g., this compound, DBCO-PEG-NHS).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4.

  • Anhydrous DMSO or DMF.

  • Desalting column.

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the characteristic wavelength of the attached linker, if applicable. Mass spectrometry can also be used for more precise characterization.

Protocol 2: IEDDA Reaction of a Tetrazine-Labeled Protein with a TCO-Molecule

This protocol describes the second step for a reagent like this compound.

Materials:

  • Tetrazine-labeled protein (from Protocol 1).

  • TCO-functionalized molecule (e.g., a fluorescent dye, a drug).

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reactants: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Ligation Reaction: Add the TCO-molecule solution to the tetrazine-labeled protein solution. A slight molar excess (1.5 to 5-fold) of the TCO-reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature. Due to the fast kinetics of IEDDA, reactions are often complete within 30 minutes to 2 hours.

  • Purification: Purify the final bioconjugate to remove any unreacted TCO-molecule using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Protocol 3: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Molecule

This protocol is for the second step when using an azide-functionalized linker, which would be an alternative to the DBCO-PEG-NHS. For comparison, one would first introduce an azide using an Azide-PEG-NHS ester.

Materials:

  • Azide-labeled protein.

  • DBCO-functionalized molecule.

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reactants: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Ligation Reaction: Add the DBCO-molecule solution to the azide-labeled protein solution. A slight molar excess (1.5 to 5-fold) of the DBCO-reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove any unreacted DBCO-molecule.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Conclusion

While this compound remains an excellent choice for bioconjugation due to the exceptionally fast kinetics of the IEDDA reaction, several powerful alternatives are available. For applications where reaction speed is the absolute priority, IEDDA-based reagents like this compound and TCO-PEG-NHS are unparalleled. However, for applications where longer reaction times are acceptable and the stability and well-established nature of the triazole linkage are desired, SPAAC reagents such as DBCO-PEG-NHS offer a robust and reliable option. The choice of the PEG linker length itself can also significantly impact the properties of the final conjugate, including its solubility and pharmacokinetic profile. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioconjugation strategy to advance their scientific and therapeutic goals.

References

A Head-to-Head Comparison of Me-Tet-PEG9-NHS and DBCO-PEG-NHS for Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for the precise and efficient labeling of biomolecules. Among the most prominent catalyst-free click chemistry reactions are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse Electron-Demand Diels-Alder (iEDDA) reaction. This guide provides an in-depth, objective comparison of two popular heterobifunctional linkers that leverage these reactions: DBCO-PEG-NHS, which utilizes SPAAC, and Me-Tet-PEG9-NHS, which employs the iEDDA pathway. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific application, such as antibody-drug conjugate (ADC) development, protein labeling, and diagnostics.

At a Glance: this compound vs. DBCO-PEG-NHS

FeatureThis compoundDBCO-PEG-NHS
Click Chemistry Reaction Inverse Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Moieties Methyltetrazine (reacts with TCO)Dibenzocyclooctyne (reacts with azides)
Second-Order Rate Constant (k₂) ~800 - 30,000 M⁻¹s⁻¹[1]~1-2 M⁻¹s⁻¹
Reaction Speed Exceptionally fast; often complete in minutes to a few hours.[2]Moderate to slow; can require several hours to overnight for completion.[3]
Primary Amine Reaction N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester
PEG Spacer 9 ethylene glycol unitsVariable PEG lengths available
Biocompatibility Excellent; catalyst-free.[1]Excellent; catalyst-free.[1]
Reactant Stability Tetrazines can be susceptible to degradation in aqueous solutions, especially highly reactive variants. TCO partners can isomerize to a less reactive form.DBCO is generally stable, but reactivity can decrease over prolonged storage.
Conjugation Efficiency/Yield Generally reported as high to near-quantitative.Consistently reported as high to near-quantitative.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and DBCO-PEG-NHS lies in their bioorthogonal click chemistry reactions. Both linkers first utilize an N-Hydroxysuccinimide (NHS) ester to form a stable amide bond with primary amines (e.g., lysine residues) on a target biomolecule. The subsequent click reaction, however, follows distinct pathways.

This compound employs the Inverse Electron-Demand Diels-Alder (iEDDA) reaction. The methyltetrazine moiety on the linker reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), which needs to be incorporated into the second molecule of interest. This [4+2] cycloaddition is extremely rapid and is driven by the release of nitrogen gas, forming a stable dihydropyridazine linkage.

DBCO-PEG-NHS utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . The dibenzocyclooctyne (DBCO) group, a strained alkyne, reacts with an azide group on the partner molecule. This reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst. While highly specific and bioorthogonal, the reaction kinetics of SPAAC are significantly slower than those of the iEDDA reaction.

Visualizing the Pathways

cluster_0 This compound (iEDDA Pathway) cluster_1 DBCO-PEG-NHS (SPAAC Pathway) Protein-NH2_A Protein-NH₂ Protein-MeTet Protein-MeTet Protein-NH2_A->Protein-MeTet NHS Ester Reaction (pH 7-9) MeTet This compound MeTet->Protein-MeTet Final_Conjugate_A Final Conjugate Protein-MeTet->Final_Conjugate_A iEDDA Reaction (Fast) TCO-Molecule TCO-Molecule TCO-Molecule->Final_Conjugate_A Protein-NH2_B Protein-NH₂ Protein-DBCO Protein-DBCO Protein-NH2_B->Protein-DBCO NHS Ester Reaction (pH 7-9) DBCO DBCO-PEG-NHS DBCO->Protein-DBCO Final_Conjugate_B Final Conjugate Protein-DBCO->Final_Conjugate_B SPAAC Reaction (Slower) Azide-Molecule Azide-Molecule Azide-Molecule->Final_Conjugate_B

A comparison of the iEDDA and SPAAC bioconjugation workflows.

Experimental Protocols

Below are detailed, generalized protocols for the two-step bioconjugation process using this compound and DBCO-PEG-NHS.

Protocol 1: Protein Conjugation with this compound

This protocol is adapted for this compound from a procedure for the structurally similar Me-Tet-PEG4-Acid. It involves an initial NHS ester reaction to attach the methyltetrazine linker to the protein, followed by the iEDDA reaction with a TCO-containing molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • TCO-functionalized molecule (e.g., fluorescent dye, drug)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

Step 1: NHS Ester Conjugation to Protein

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound using a desalting column or SEC. The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.

Step 2: iEDDA Reaction with a TCO-Containing Molecule

  • Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add the TCO-containing molecule to the purified, tetrazine-modified protein. A slight molar excess of the TCO-molecule (e.g., 1.5 equivalents per tetrazine) is often used.

  • Incubation: Due to the fast kinetics of the iEDDA reaction, incubation times are typically short. The reaction can be complete in under 30 minutes at room temperature. Monitor reaction progress if necessary.

  • Final Purification: Purify the final protein conjugate from excess TCO-molecule and byproducts using SEC or another suitable purification method.

Start Start: Protein in Amine-Free Buffer Add_MeTet Add this compound (10-20x molar excess) Start->Add_MeTet Incubate_1 Incubate: RT for 30-60 min or 4°C for 2 hours Add_MeTet->Incubate_1 Purify_1 Purify via Desalting Column/SEC Incubate_1->Purify_1 Add_TCO Add TCO-Molecule (1.5x molar excess) Purify_1->Add_TCO Incubate_2 Incubate: RT for <30 min Add_TCO->Incubate_2 Purify_2 Final Purification via SEC Incubate_2->Purify_2 End End: Purified Protein Conjugate Purify_2->End Start Start: Protein in Amine-Free Buffer Add_DBCO Add DBCO-PEG-NHS (10-20x molar excess) Start->Add_DBCO Incubate_1 Incubate: RT for 30 min or 4°C for 2 hours Add_DBCO->Incubate_1 Purify_1 Purify via Desalting Column/SEC Incubate_1->Purify_1 Add_Azide Add Azide-Molecule (2-4x molar excess) Purify_1->Add_Azide Incubate_2 Incubate: RT for 4-12 hours or 4°C overnight Add_Azide->Incubate_2 Purify_2 Final Purification via SEC/Dialysis Incubate_2->Purify_2 End End: Purified Protein Conjugate Purify_2->End

References

A Head-to-Head Comparison: Me-Tet-PEG9-NHS Eclipses Maleimide-Based Crosslinkers in Stability and Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). While traditional maleimide-based linkers have been a mainstay, emerging technologies like Me-Tet-PEG9-NHS are demonstrating superior performance in key areas of stability and reaction efficiency. This guide provides an objective, data-supported comparison to inform the selection of the optimal conjugation strategy.

This compound is a heterobifunctional crosslinker that leverages the power of bioorthogonal click chemistry. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a tetrazine group that undergoes a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner.[1][2] This contrasts with maleimide-based crosslinkers, which primarily target thiol groups on cysteine residues through a Michael addition reaction.[3] While widely used, the resulting thioether bond from maleimide conjugation is susceptible to instability in biological environments.[4][]

Performance at a Glance: A Quantitative Comparison

The superiority of the tetrazine-based bioorthogonal chemistry over the traditional maleimide-thiol conjugation is evident in both the stability of the resulting conjugate and the efficiency of the conjugation reaction.

Performance MetricThis compound (Tetrazine-TCO ligation)Maleimide-Based (Thiol-Maleimide addition)
Conjugate Stability A tetrazine-cleavable diabody-drug conjugate showed no degradation after six months of storage. A dihydropyridazine linkage, the result of the iEDDA reaction, remained stable in human serum and plasma for over five days at 37°C.In a comparative study, a maleimide-PEG conjugate retained less than 70% of its conjugation after 7 days of incubation with 1 mM glutathione. Another study showed that conventional maleimide-based linkers can lead to approximately 50% of the conjugate degrading in human plasma over a seven-day period.
Reaction Efficiency The iEDDA reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants up to 10^7 M⁻¹s⁻¹. One study demonstrated a protein conjugation efficiency of 37-38% in just one hour.The Michael addition reaction between a maleimide and a thiol is slower. The same comparative study showed a conjugation efficiency of less than 1% for the thiol-maleimide reaction in one hour.
Specificity The tetrazine and TCO groups are highly specific for each other and do not react with naturally occurring functional groups in biological systems, such as amines and thiols.Maleimide reactions are specific for thiols at a pH range of 6.5 to 7.5. At higher pH levels, cross-reactivity with amino groups can occur.

The Instability of Maleimide Conjugates: A Vicious Cycle of Thiol Exchange

The primary drawback of maleimide-based crosslinkers is the reversibility of the thioether bond through a retro-Michael reaction, especially in the thiol-rich environment of the bloodstream. This can lead to "payload migration," where the conjugated drug is prematurely released and can bind to other proteins, such as serum albumin, causing off-target toxicity and reducing the therapeutic efficacy of the ADC. While strategies to improve the stability of maleimide conjugates exist, such as inducing hydrolysis of the succinimide ring, these often require additional steps and may not completely prevent deconjugation. In contrast, the dihydropyridazine bond formed from the tetrazine-TCO ligation is significantly more stable, with half-lives of over two years for some ring-opened products.

Experimental Workflows: A Tale of Two Chemistries

The distinct reaction mechanisms of this compound and maleimide-based crosslinkers translate to different experimental workflows for the preparation of bioconjugates like ADCs.

experimental_workflows cluster_tetrazine This compound Workflow cluster_maleimide Maleimide Workflow antibody_tet Antibody tet_antibody Tetrazine-Modified Antibody antibody_tet->tet_antibody Amine Reaction (NHS ester) tet_nhs This compound tet_nhs->tet_antibody adc_tet Stable ADC tet_antibody->adc_tet iEDDA Click Reaction tco_payload TCO-Payload tco_payload->adc_tet antibody_mal Antibody reduced_antibody Reduced Antibody (-SH) antibody_mal->reduced_antibody Disulfide Bond Cleavage reduction Reduction (e.g., TCEP) reduction->reduced_antibody adc_mal Less Stable ADC reduced_antibody->adc_mal Michael Addition mal_payload Maleimide-Payload mal_payload->adc_mal

A comparison of the experimental workflows for ADC creation.

Experimental Protocols

Protocol 1: ADC Preparation using this compound

This protocol involves a two-step process: first, the modification of the antibody with the tetrazine linker, followed by the bioorthogonal conjugation with the TCO-modified payload.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • TCO-modified payload.

  • Desalting columns.

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5).

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to remove any primary amine-containing components. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Modification: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Tetrazine-Modified Antibody: Remove excess tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Payload Conjugation: Add a 1.5 to 3.0 molar excess of the TCO-modified payload (dissolved in DMSO) to the purified tetrazine-modified antibody.

  • Incubation: Allow the reaction to proceed for 1-3 hours at room temperature. The progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Final Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.

Protocol 2: ADC Preparation using a Maleimide-Based Crosslinker

This protocol typically involves the reduction of the antibody's disulfide bonds to generate free thiol groups for reaction with the maleimide-functionalized payload.

Materials:

  • Monoclonal Antibody (mAb).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-functionalized payload.

  • Reaction Buffer: PBS, pH 7.2-7.5, containing EDTA.

  • Quenching reagent: N-acetylcysteine.

  • Desalting columns.

Procedure:

  • Antibody Reduction: Prepare the antibody in the Reaction Buffer. Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. Incubate for 1-3 hours at room temperature.

  • Removal of Reducing Agent: Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Payload Conjugation: Immediately add the maleimide-functionalized payload (dissolved in a compatible solvent like DMSO) to the reduced antibody solution. A molar excess of 1.5 to 5-fold over the available thiol groups is recommended.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine. Incubate for an additional 15-30 minutes.

  • Purification: Purify the ADC to remove unreacted payload and other small molecules using size-exclusion chromatography or dialysis.

  • Characterization: Determine the DAR using HIC or other appropriate analytical methods.

Signaling Pathways and Logical Relationships

The choice of crosslinker has a direct impact on the in vivo fate and efficacy of an ADC. The following diagram illustrates the logical relationship between the linker chemistry and the therapeutic outcome.

signaling_pathway cluster_tetrazine_path This compound Pathway cluster_maleimide_path Maleimide Pathway tet_adc Tetrazine-Linked ADC stable_circulation Stable in Circulation tet_adc->stable_circulation tumor_targeting Specific Tumor Targeting stable_circulation->tumor_targeting internalization Internalization tumor_targeting->internalization payload_release_tet Payload Release in Tumor Cell internalization->payload_release_tet cell_death_tet Targeted Cell Death payload_release_tet->cell_death_tet mal_adc Maleimide-Linked ADC unstable_circulation Unstable in Circulation mal_adc->unstable_circulation premature_release Premature Payload Release unstable_circulation->premature_release off_target Off-Target Toxicity premature_release->off_target reduced_efficacy Reduced Efficacy premature_release->reduced_efficacy

References

Me-Tet-PEG9-NHS Conjugate: A Comparative Guide to Activity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a bifunctional linker's activity is a critical step in the development of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the Me-Tet-PEG9-NHS conjugate's performance with alternative linkers, supported by experimental data and detailed protocols.

The this compound conjugate is a heterobifunctional linker that incorporates a methyltetrazine (Me-Tet) group and an N-hydroxysuccinimide (NHS) ester, separated by a 9-unit polyethylene glycol (PEG) spacer. This design allows for a two-step conjugation strategy. The NHS ester reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond. The tetrazine moiety enables a highly efficient and bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO)-modified molecule, a process known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1]

Performance Comparison of Linker Technologies

The selection of a linker technology is a crucial decision in the design of bioconjugates, directly impacting the therapeutic efficacy and safety of the final product.[2] Key performance indicators for linkers include conjugation efficiency, the stability of the resulting conjugate, and the biological activity of the final product.

Parameter This compound (via Tetrazine-TCO ligation) Maleimide-PEG-NHS Thiol-based (e.g., "Bridging" Disulfide) References
Reaction Kinetics (Second-Order Rate Constant) ~800 - 30,000 M⁻¹s⁻¹Slower than Tetrazine-TCOVariable[3]
Conjugation Efficiency (Typical Drug-to-Antibody Ratio, DAR) High, allows for precise control of DARCan be heterogeneous, potentially impacting antibody structureCan achieve homogeneous DAR[4][5]
Plasma Stability (% Intact Conjugate after 7 days) High, stable dihydropyridazine linkage~50% (for traditional maleimide-thiol linkage)>95% (for "bridging" technologies)
Specificity High, bioorthogonal reactionRisk of off-target reactions with other thiolsHigh
Bystander Effect Dependent on payload release mechanismDependent on payload release mechanismDependent on payload release mechanism

Experimental Protocols

Accurate validation of conjugate activity requires robust and well-defined experimental protocols. The following are key methodologies for assessing the performance of this compound and its alternatives.

Protocol 1: Two-Step Antibody-Payload Conjugation using this compound

Objective: To conjugate a payload to an antibody using the this compound linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.5)

  • This compound dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • TCO-modified payload

  • Size-exclusion chromatography columns (e.g., desalting columns)

Procedure:

  • Antibody Modification:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.

    • Add a calculated molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of Tetrazine-Modified Antibody:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • Bioorthogonal Ligation:

    • Add the TCO-modified payload to the purified tetrazine-modified antibody.

    • Incubate the reaction mixture to allow for the IEDDA cycloaddition. The reaction is typically rapid and can be complete within minutes to a few hours at room temperature.

  • Final Purification:

    • Purify the final antibody-payload conjugate to remove any unreacted payload using size-exclusion chromatography.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the antibody-payload conjugate in plasma.

Materials:

  • Purified antibody-payload conjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the antibody-payload conjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Analysis:

    • Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates the release of the payload from the antibody.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the antibody-payload conjugate on target and non-target cells.

Materials:

  • Target cancer cell line (expressing the antigen)

  • Non-target cell line (not expressing the antigen)

  • Cell culture medium and supplements

  • Antibody-payload conjugate

  • Free payload (as a control)

  • Cell viability assay reagent (e.g., MTS or CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the antibody-payload conjugate and the free payload.

    • Treat the cells with the different concentrations and incubate for a period of 72-96 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) values for both the antibody-payload conjugate and the free payload on both cell lines.

Visualizing the Workflow and Linker Chemistry

To further elucidate the experimental process and the chemical principles involved, the following diagrams are provided.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody NHS Ester Reaction NHS Ester Reaction Antibody->NHS Ester Reaction This compound This compound This compound->NHS Ester Reaction Tetrazine-Modified Antibody Tetrazine-Modified Antibody NHS Ester Reaction->Tetrazine-Modified Antibody Purification_1 Purification Tetrazine-Modified Antibody->Purification_1 IEDDA Reaction IEDDA Reaction TCO-Payload TCO-Payload TCO-Payload->IEDDA Reaction Antibody-Payload Conjugate Antibody-Payload Conjugate IEDDA Reaction->Antibody-Payload Conjugate Purification_2 Final Purification Antibody-Payload Conjugate->Purification_2

Experimental workflow for this compound conjugation.

G cluster_0 Amine-Reactive Ligation cluster_1 Bioorthogonal Ligation Antibody-NH2 Antibody-NH₂ Amide_Bond Antibody-NH-CO-Linker Antibody-NH2->Amide_Bond NHS_Ester_Linker Linker-NHS NHS_Ester_Linker->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group + Tetrazine_Linker Linker-Tetrazine Dihydropyridazine_Bond Linker-Dihydropyridazine-Payload Tetrazine_Linker->Dihydropyridazine_Bond TCO_Payload Payload-TCO TCO_Payload->Dihydropyridazine_Bond Nitrogen_Gas N₂ Dihydropyridazine_Bond->Nitrogen_Gas +

Chemical principles of the two-step conjugation.

References

Characterization of Proteins Labeled with Me-Tet-PEG9-NHS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount for the development of targeted therapeutics, diagnostics, and research tools. Me-Tet-PEG9-NHS is a state-of-the-art heterobifunctional linker that offers a unique combination of a bioorthogonal reactive group, a polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides an objective comparison of protein labeling with this compound against a traditional NHS-ester PEG linker, supported by experimental data and detailed protocols for characterization.

Performance Comparison: this compound vs. NHS-PEG-Linker

The choice of linker chemistry significantly impacts the outcome of protein conjugation. Here, we compare the performance of this compound, which utilizes a highly specific bioorthogonal reaction, with a standard NHS-PEG9-ester that directly reacts with primary amines.

Table 1: Comparison of Key Performance Parameters

FeatureThis compoundStandard NHS-PEG9-Ester
Reaction Chemistry Two-step: 1) NHS ester reaction with protein amines to introduce the tetrazine moiety. 2) Inverse electron demand Diels-Alder (iEDDA) "click" reaction between the tetrazine and a trans-cyclooctene (TCO)-functionalized molecule.[1][2]One-step: Direct acylation of primary amines (e.g., lysine residues and N-terminus) by the NHS ester to form a stable amide bond.[1]
Specificity High: The iEDDA reaction is bioorthogonal, meaning it is highly specific and does not cross-react with other functional groups in a biological system.[2][3]Low: Reacts with all accessible primary amines, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and positional isomers.
Reaction Kinetics iEDDA reaction is exceptionally fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.NHS ester reaction is slower and the reagent is prone to hydrolysis, especially at higher pH.
Stability of Conjugate The resulting dihydropyridazine bond from the iEDDA reaction is highly stable under physiological conditions. The initial amide bond is also very stable.The amide bond formed is very stable.
Control over Stoichiometry Excellent: The two-step nature allows for precise control over the number of attached molecules (e.g., drugs, fluorophores).Poor: Difficult to control the exact number and location of attached molecules, often resulting in a distribution of species.
Impact on Protein Function Site-specific labeling away from the active site is more likely to preserve protein function.Random labeling can potentially modify critical lysine residues, leading to a loss of biological activity.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful labeling and characterization of proteins.

Protocol 1: Two-Step Labeling of an Antibody with this compound and a TCO-Functionalized Payload

This protocol describes the introduction of a tetrazine handle onto an antibody using this compound, followed by the bioorthogonal conjugation of a TCO-functionalized molecule (e.g., a cytotoxic drug or a fluorescent dye).

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • This compound ester (dissolved in anhydrous DMSO at 10 mM)

  • TCO-functionalized payload (dissolved in DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10)

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody buffer to the Reaction Buffer using a desalting column or buffer exchange with a centrifugal filter.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Introduction of the Tetrazine Moiety:

    • Add a 10-fold molar excess of the this compound ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle agitation.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted linker by buffer exchange into PBS, pH 7.4 using a desalting column or centrifugal filtration.

  • Bioorthogonal Conjugation with TCO-Payload:

    • Add a 3-fold molar excess of the TCO-functionalized payload to the tetrazine-modified antibody.

    • Incubate for 1 hour at room temperature.

    • Remove the excess, unreacted payload by buffer exchange into PBS, pH 7.4.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE, HPLC-SEC, and mass spectrometry to determine the degree of labeling and purity.

Protocol 2: Characterization by HPLC-Size Exclusion Chromatography (HPLC-SEC)

HPLC-SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent.

  • Column: Tosoh TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or equivalent.

  • Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL (at 1 mg/mL).

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the unlabeled antibody as a reference.

  • Inject the purified antibody conjugate.

  • Monitor the chromatogram for the appearance of the main conjugate peak and any high molecular weight species (aggregates) or low molecular weight fragments. The conjugate should elute slightly earlier than the unlabeled antibody due to the increased hydrodynamic radius from the PEG linker and payload.

Protocol 3: Characterization by Mass Spectrometry (Peptide Mapping)

Peptide mapping by LC-MS/MS is used to confirm the covalent attachment of the linker-payload to the protein and to identify the specific lysine residues that have been modified.

Procedure:

  • Sample Preparation:

    • Denature the antibody conjugate (approximately 100 µg) in 6 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0.

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the free cysteines by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Exchange the buffer to a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

    • Digest the protein overnight at 37°C with trypsin (1:50 enzyme-to-substrate ratio).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a C18 reverse-phase column on a nanoLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the MS/MS data against the antibody sequence using a proteomics software package (e.g., Proteome Discoverer, MaxQuant).

    • Include variable modifications for carbamidomethylation of cysteine and the mass of the Me-Tet-PEG9-payload on lysine residues.

    • Identify the peptide fragments containing the modification to pinpoint the specific lysine residues that were labeled.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_labeling Antibody Labeling Workflow cluster_characterization Characterization Workflow Antibody Antibody Tetrazine-Ab Tetrazine-Ab Antibody->Tetrazine-Ab + this compound (Amine Reaction) This compound This compound Final Conjugate Final Conjugate Tetrazine-Ab->Final Conjugate + TCO-Payload (iEDDA Reaction) TCO-Payload TCO-Payload Final Conjugate_c Final Conjugate HPLC-SEC HPLC-SEC Final Conjugate_c->HPLC-SEC Analysis Mass Spec Mass Spec Final Conjugate_c->Mass Spec Analysis SDS-PAGE SDS-PAGE Final Conjugate_c->SDS-PAGE Analysis Purity Purity HPLC-SEC->Purity Identity Identity Mass Spec->Identity Size Size SDS-PAGE->Size

Caption: Workflow for antibody labeling and characterization.

G cluster_pretargeting Pre-targeting Radioimmunotherapy Workflow Inject TCO-Ab Step 1: Inject TCO-Antibody Accumulation Antibody accumulates at tumor site Inject TCO-Ab->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Inject Tetrazine Step 2: Inject Radiolabeled Tetrazine Clearance->Inject Tetrazine InVivo Ligation In vivo iEDDA reaction at tumor site Inject Tetrazine->InVivo Ligation Imaging Step 3: PET/SPECT Imaging InVivo Ligation->Imaging

Caption: Pre-targeting radioimmunotherapy workflow.

References

A Comparative Guide to the Mass Spectrometry Analysis of Me-Tet-PEG9-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring the efficacy, safety, and reproducibility of novel therapeutics like antibody-drug conjugates (ADCs). The Me-Tet-PEG9-NHS ester is a heterobifunctional linker that plays a crucial role in this field. It combines three key features: a methyltetrazine group for exceptionally fast and bioorthogonal "click chemistry"[1][2][3], a hydrophilic 9-unit polyethylene glycol (PEG) spacer to enhance solubility[4], and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules[].

This guide provides a comparative analysis of the mass spectrometry techniques used to characterize this compound and its conjugates. It further compares this linker to common alternatives and presents detailed experimental protocols and data to support analytical workflows.

Performance Comparison: this compound vs. Alternatives

The selection of a linker is a critical decision in bioconjugation, impacting reaction efficiency, conjugate stability, and the pharmacokinetic properties of the final product. Here, we compare the this compound linker to two common alternatives: linkers with a more hydrolytically stable active ester (TFP esters) and linkers utilizing a different polymer backbone (polysarcosine).

FeatureThis compoundAlternative 1: Tet-PEG-TFP EsterAlternative 2: Polysarcosine (PSar)-NHSMass Spectrometry Readout
Amine Reactive Group N-Hydroxysuccinimide (NHS) Ester2,3,5,6-Tetrafluorophenyl (TFP) EsterN-Hydroxysuccinimide (NHS) EsterLC-MS/MS peptide mapping to confirm site of conjugation.
Bioorthogonal Group MethyltetrazineTetrazineN/A (can be incorporated if synthesized)Intact mass analysis to confirm conjugation.
Backbone Polymer Polyethylene Glycol (PEG)Polyethylene Glycol (PEG)Polysarcosine (PSar)MALDI-TOF MS to assess polymer length and purity.
Hydrolytic Stability Moderate. NHS esters have a half-life of minutes at pH 8.High. TFP esters are less susceptible to hydrolysis in aqueous solutions than NHS esters.Moderate (depends on the reactive group).LC-MS can be used to monitor the hydrolysis of the NHS or TFP ester over time.
Reactivity High reactivity with primary amines at pH 7.2-8.5.Reactive, with an optimal pH slightly higher than NHS esters.High reactivity with primary amines at pH 7.2-8.5.LC-MS can monitor the rate of conjugation by observing the disappearance of the starting material and the appearance of the product.
Immunogenicity PEG can be immunogenic in some individuals.PEG can be immunogenic in some individuals.Generally considered non-immunogenic.Not directly measured by MS, but MS is used to characterize the conjugates tested in immunoassays.
MS Characterization Well-established methods for PEGylated proteins.Similar to PEG-NHS, with a different mass shift for the leaving group.Characterized by MALDI-TOF MS and other methods.ESI-MS and MALDI-TOF MS are standard techniques for all three.

Mass Spectrometry Characterization of this compound

Mass spectrometry is an essential tool for the characterization of this compound and its conjugates, confirming molecular weight, assessing purity, and verifying conjugation.

ParameterExpected Mass Spectrometry Result
Molecular Weight 794.86 g/mol
Ionization Method Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Expected ESI-MS Ions [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Expected MALDI-TOF MS Ions Primarily [M+Na]⁺ or [M+K]⁺ depending on the cationizing agent used.
Characteristic Fragmentation Collision-induced dissociation (CID) will show a characteristic neutral loss of 44.03 Da, corresponding to the ethylene glycol monomer unit.

Experimental Protocols

Detailed and reproducible protocols are fundamental for successful bioconjugate analysis. Below are generalized protocols for the LC-MS and MALDI-TOF MS analysis of a peptide conjugated with this compound.

This protocol is adapted from established methods for analyzing modified peptides and proteins.

1. Sample Preparation:

  • Conjugation: React the peptide with this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5) for 1-4 hours at room temperature. A 5- to 20-fold molar excess of the linker is a good starting point.

  • Quenching & Cleanup: Quench the reaction with an amine-containing buffer (e.g., Tris-HCl). Remove excess, unreacted linker using a desalting column (e.g., C18 solid-phase extraction).

  • Reduction and Alkylation (for disulfide-containing peptides): Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Digestion (for protein analysis): For larger protein conjugates, digest the sample into smaller peptides using a protease like trypsin.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 60% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Use a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 (fragmentation) scans of the most abundant precursor ions.

  • MS1 Scan Range: m/z 200-2000.

  • MS2 Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

4. Data Analysis:

  • Identify the conjugated peptide by searching for the expected mass shift. The addition of Me-Tet-PEG9 corresponds to a mass increase from the reaction of the NHS ester with a primary amine.

  • Confirm the site of conjugation by analyzing the MS2 fragmentation data. The presence of b- and y-ions containing the mass modification will pinpoint the modified amino acid.

This protocol is for the general characterization of PEG linkers to assess their molecular weight distribution and purity.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: Prepare a solution of a sodium or potassium salt (e.g., sodium trifluoroacetate) in the same solvent.

  • Analyte Solution: Dissolve the this compound linker in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.

  • Spotting: Mix the matrix, cationizing agent, and analyte solutions in a 10:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. Mass Spectrometry:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire spectra in the appropriate mass range for the expected molecular weight of the linker.

3. Data Analysis:

  • The resulting spectrum should show a distribution of peaks corresponding to the PEG oligomers, adducted with the cation (e.g., Na⁺).

  • The mass difference between adjacent peaks should be approximately 44.03 Da, corresponding to the mass of the ethylene glycol monomer.

Visualizing Workflows and Mechanisms

To clarify the application and reaction of this compound, the following diagrams, generated using Graphviz, illustrate the key processes.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_analysis Mass Spec Analysis mAb Monoclonal Antibody (mAb) Conjugation1 Amine Coupling (mAb-Linker) mAb->Conjugation1 Linker This compound Linker->Conjugation1 Drug TCO-Drug Payload Conjugation2 iEDDA Click Rxn (ADC Formation) Drug->Conjugation2 mAb_Linker mAb-Tet-PEG9 Conjugation1->mAb_Linker ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC mAb_Linker->Conjugation2 IntactMS Intact Mass (DAR Analysis) ADC->IntactMS LC-ESI-MS ReducedMS Reduced mAb (Light/Heavy Chain) ADC->ReducedMS Reduction + LC-MS PeptideMap Peptide Mapping (Site Occupancy) ADC->PeptideMap Digestion + LC-MS/MS

ADC Synthesis and Analysis Workflow.

Reaction_Mechanism cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: iEDDA Click Reaction Linker This compound Product1 Protein-NH-CO-PEG9-Tet-Me Linker->Product1 + Protein Protein-NH2 (e.g., Lysine) Protein->Product1 NHS NHS byproduct Product1->NHS - Final_ADC ADC Product1->Final_ADC + TCO_Drug TCO-Drug TCO_Drug->Final_ADC N2 N2 gas Final_ADC->N2 -

Two-step reaction of this compound.

References

Polysarcosine: A Superior Alternative to PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of a therapeutic's efficacy, safety, and pharmacokinetic profile. While polyethylene glycol (PEG) has long been the industry standard, its limitations have prompted the search for superior alternatives. This guide provides an objective comparison of Polysarcosine (pSar) and PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.

The PEG Dilemma: Limitations of the Gold Standard

Poly(ethylene glycol) (PEG) is a hydrophilic and flexible polymer widely used to improve the solubility, stability, and in vivo half-life of bioconjugates.[1][2][3] This process, known as PEGylation, creates a hydration shell around the conjugated molecule, shielding it from enzymatic degradation and reducing immunogenicity.[1][3]

However, the widespread use of PEG in consumer and pharmaceutical products has led to a significant challenge known as the "PEG dilemma." A substantial portion of the population has pre-existing anti-PEG antibodies, which can lead to the accelerated blood clearance (ABC) of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, PEG is not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity. These drawbacks have necessitated the development of alternative linkers that can offer the benefits of PEG without its associated liabilities.

Polysarcosine (pSar): A Promising Polypeptoid Alternative

Polysarcosine (pSar) has emerged as a leading alternative to PEG. It is a non-ionic, hydrophilic polymer of the endogenous amino acid sarcosine (N-methylated glycine). pSar shares many of the desirable physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and non-immunogenic.

Performance Comparison: pSar vs. PEG

Experimental data from head-to-head studies demonstrate that pSar-based linkers can offer comparable or even superior performance to PEG linkers in various bioconjugation applications.

Physicochemical Properties

Both pSar and PEG exhibit high water solubility and create a large hydrodynamic radius, which contributes to the "stealth" properties of the conjugated molecule. However, studies have shown that pSar has a slightly stiffer polymer backbone compared to PEG.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyPolysarcosine (pSar)Polyethylene Glycol (PEG)References
Composition Polymer of N-methylated glycine (endogenous amino acid)Polymer of ethylene oxide
Immunogenicity Non-immunogenic, no pre-existing antibodies reportedCan elicit anti-PEG antibodies, leading to accelerated blood clearance
Biodegradability Biodegradable into natural amino acidsNon-biodegradable, potential for long-term accumulation
Stealth Properties Excellent, comparable to PEGExcellent
Solubility High water solubilityHigh water solubility
Toxicity Low toxicityMinimal toxicity, but concerns about long-term accumulation
In Vitro Performance

Studies comparing pSar- and PEG-conjugated interferon-α2b (IFN) have shown that PSar-IFN retains more of its biological activity.

Table 2: In Vitro Activity of pSar-IFN vs. PEG-IFN

ConjugateDissociation Constant (K D ) (nM)Association Rate (k on ) (M⁻¹s⁻¹)In Vitro Cytotoxicity (IC 50 )References
Wild-type IFN 1.07-Lower than conjugates
PSar-IFN 1.375.04 x 10⁶Slightly more potent than PEG-IFN
PEG-IFN 1.702.04 x 10⁶Standard benchmark
In Vivo Performance

In animal models, pSar-conjugates have demonstrated significant advantages over their PEGylated counterparts, including improved pharmacokinetics, enhanced therapeutic efficacy, and reduced immunogenicity.

Table 3: In Vivo Performance of pSar-IFN vs. PEG-IFN in a Mouse Tumor Model

ParameterPSar-IFNPEG-IFNReferences
Circulation Half-life Comparable to PEG-IFNStandard benchmark
Tumor Accumulation Higher than PEG-IFNStandard benchmark
Tumor Growth Inhibition Significantly more potentStandard benchmark
Anti-IFN Antibody Induction Considerably less than PEG-IFNStandard benchmark

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Synthesis of pSar-IFN and PEG-IFN Conjugates

This protocol describes the site-specific conjugation of pSar or PEG to interferon-α2b (IFN).

Materials:

  • Cys-IFN (Interferon with an N-terminal cysteine)

  • PhS-PSar (Polysarcosine-phenylthiolester)

  • PEG-maleimide

  • Tris-HCl buffer

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Cys-IFN: Cys-IFN is produced by TEV protease digestion of a fusion protein and concentrated.

  • pSar Conjugation (Native Chemical Ligation):

    • Dissolve Cys-IFN in Tris-HCl buffer.

    • Add a 3-fold molar excess of PhS-PSar powder to the Cys-IFN solution.

    • Incubate the mixture at room temperature for approximately 8 hours.

  • PEG Conjugation (Maleimide Chemistry):

    • Dissolve Cys-IFN in a thiol-free buffer (e.g., PBS), pH 6.5-7.5.

    • Add a 10- to 20-fold molar excess of PEG-Maleimide solution to the protein solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting PSar-IFN or PEG-IFN conjugate using size-exclusion chromatography (SEC) to remove unreacted polymer and other impurities.

  • Characterization: Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and determine purity.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the conjugate that inhibits 50% of cell growth (IC50).

Materials:

  • Daudi cells (or other target cancer cell line)

  • Cell culture medium

  • Wild-type IFN, PSar-IFN, and PEG-IFN

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed Daudi cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of wild-type IFN, PSar-IFN, or PEG-IFN for 48 hours.

  • Add the cell viability reagent to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Plot the cell viability against the logarithm of the conjugate concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Pharmacokinetics and Tumor Accumulation Study

This protocol evaluates the circulation half-life and tumor accumulation of the conjugates in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • PSar-IFN and PEG-IFN

  • PBS (Phosphate-Buffered Saline)

  • Method for quantifying IFN in plasma and tumor tissue (e.g., ELISA)

Procedure:

  • Once tumors reach a specific volume (e.g., ~50 mm³), randomly assign mice to treatment groups (PBS, wild-type IFN, PEG-IFN, or PSar-IFN).

  • Administer a single intravenous (tail vein) injection of the respective treatment.

  • At various time points, collect blood samples and tumor tissues.

  • Process the blood samples to obtain plasma.

  • Homogenize the tumor tissues.

  • Quantify the concentration of IFN in the plasma and tumor homogenates using a validated assay.

  • Plot the plasma concentration versus time to determine the pharmacokinetic parameters, including circulation half-life.

  • Compare the IFN concentration in the tumor tissues between the different treatment groups to assess tumor accumulation.

Visualizing the Advantage: Bioconjugation and its Consequences

The following diagrams illustrate the key concepts discussed in this guide.

cluster_PEG PEGylation cluster_pSar pSarcosylation PEG PEG Linker PEG_Conjugate PEGylated Therapeutic PEG->PEG_Conjugate Drug_PEG Therapeutic Molecule Drug_PEG->PEG_Conjugate Covalent Attachment pSar pSar Linker pSar_Conjugate pSarcosylated Therapeutic pSar->pSar_Conjugate Drug_pSar Therapeutic Molecule Drug_pSar->pSar_Conjugate Covalent Attachment

Caption: General workflows for PEGylation and pSarcosylation.

cluster_PEG PEGylated Therapeutic cluster_pSar pSarcosylated Therapeutic PEG_Therapeutic PEGylated Therapeutic Anti_PEG Anti-PEG Antibody PEG_Therapeutic->Anti_PEG Recognized by Clearance_PEG Accelerated Blood Clearance Anti_PEG->Clearance_PEG Leads to pSar_Therapeutic pSarcosylated Therapeutic No_Antibody No Pre-existing Antibodies pSar_Therapeutic->No_Antibody Not Recognized Prolonged_Circulation Prolonged Circulation pSar_Therapeutic->Prolonged_Circulation Results in

Caption: Immunogenicity comparison of PEGylated and pSarcosylated therapeutics.

Conclusion

The landscape of bioconjugation is evolving beyond its historical reliance on PEG linkers. Polysarcosine has emerged as a compelling alternative, offering significant advantages, including improved biocompatibility, biodegradability, and a lack of immunogenicity. Preclinical studies have demonstrated that pSar can not only match but in some key aspects, outperform PEG, leading to bioconjugates with enhanced therapeutic efficacy and a better safety profile. For researchers and drug developers seeking to optimize their next generation of biotherapeutics, Polysarcosine represents a promising and innovative alternative to traditional PEG linkers.

References

A Head-to-Head Comparison of Bioconjugation Linkers: The Reaction Kinetics of Me-Tet-PEG9-NHS Versus Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability, reactivity, and influence on the final conjugate's properties can significantly impact therapeutic efficacy and safety. This guide provides a comparative analysis of the reaction kinetics of Me-Tet-PEG9-NHS, a bifunctional linker featuring a methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester, against other commonly used amine-reactive linkers.

This compound is a versatile tool in bioconjugation, offering two distinct reactive functionalities. The NHS ester allows for the covalent attachment to primary amines, such as the side chain of lysine residues in proteins, through a well-established acylation reaction. Simultaneously, the methyltetrazine group enables a highly efficient and bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO) partner, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The inclusion of a nine-unit polyethylene glycol (PEG9) spacer enhances aqueous solubility and can minimize steric hindrance.

This guide will delve into the reaction kinetics of the NHS ester functionality of this compound in comparison to other amine-reactive linkers, and also touch upon the kinetics of its bioorthogonal tetrazine ligation.

Quantitative Comparison of Amine-Reactive Linker Kinetics

The reactivity of amine-reactive linkers is paramount for achieving efficient bioconjugation under mild, biocompatible conditions. The primary competing reaction for NHS esters in aqueous media is hydrolysis, which renders the linker inactive. The balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis is a key consideration.

Linker TypeReactive GroupTypical Half-life of Hydrolysis (pH 8.0, 25°C)Key Kinetic Characteristics
PEGylated NHS Ester (e.g., this compound)N-Hydroxysuccinimide EsterMinutes to HoursThe PEG spacer can influence reactivity; longer or bulkier PEGs may decrease reaction rates due to steric hindrance. The rate is highly pH-dependent.
Standard NHS Ester N-Hydroxysuccinimide Ester~1 hour[1][2]Generally requires dissolution in an organic co-solvent (e.g., DMSO, DMF) before addition to the aqueous reaction mixture.
Sulfo-NHS Ester Sulfonated N-Hydroxysuccinimide EsterGenerally more stable than NHS esters in aqueous solution.Water-soluble, allowing for reactions to be conducted entirely in aqueous buffers.[1] The sulfonate group does not significantly alter the reaction mechanism or kinetics compared to NHS esters.
Isothiocyanate IsothiocyanateGenerally more stable to hydrolysis than NHS esters.Reacts with primary amines to form a stable thiourea bond. The reaction is typically slower than with NHS esters.

Table 1. Comparative overview of the reaction kinetics of different amine-reactive linkers.

The Dual Reactivity of this compound: A Kinetic Perspective

Beyond its amine-reactive NHS ester, this compound possesses a tetrazine moiety for bioorthogonal ligation with TCO. This reaction is exceptionally fast and highly specific.

Reaction TypeReactive PartnersSecond-Order Rate Constant (k₂)Key Kinetic Characteristics
Tetrazine Ligation Methyltetrazine + TCOUp to 10³ M⁻¹s⁻¹Extremely fast and selective, proceeding rapidly even at low concentrations in complex biological media. The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
NHS Ester Aminolysis NHS Ester + Primary Amine~10¹ - 10² M⁻¹s⁻¹Rate is dependent on the nucleophilicity of the amine and is in competition with hydrolysis.

Table 2. Comparison of the reaction kinetics of the two reactive functionalities of this compound.

Experimental Protocols

To provide a practical context for the kinetic data, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolytic stability of an NHS ester by monitoring the release of N-hydroxysuccinimide, which absorbs light at approximately 260 nm.

Materials:

  • NHS ester-containing linker (e.g., this compound)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4 and 8.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Equilibrate the amine-free buffer to the desired temperature (e.g., 25°C).

  • Initiate the hydrolysis by diluting the NHS ester stock solution into the buffer to a final concentration of 1 mM.

  • Immediately begin monitoring the increase in absorbance at 260 nm over time.

  • The pseudo-first-order rate constant for hydrolysis (k_obs) can be determined by fitting the absorbance data to a first-order rate equation. The half-life (t₁/₂) can be calculated as ln(2)/k_obs.

Protocol 2: Kinetic Analysis of NHS Ester Reaction with a Model Amine by HPLC

This protocol provides a more direct measurement of the reaction between an NHS ester and a primary amine by monitoring the consumption of the starting materials and the formation of the product.

Materials:

  • NHS ester-containing linker

  • Model amine (e.g., N-α-acetyl-L-lysine)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare stock solutions of the NHS ester and the model amine in the reaction buffer.

  • Initiate the reaction by mixing the NHS ester and the model amine at defined concentrations in the reaction buffer at a constant temperature.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of the quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentrations of the remaining NHS ester, the model amine, and the formed conjugate.

  • The second-order rate constant for the aminolysis reaction can be determined by plotting the concentration of the reactants versus time and fitting the data to a second-order rate equation.

Visualizing the Conjugation Workflow

To illustrate the utility of this compound in a typical bioconjugation workflow, the following diagram outlines the sequential reaction steps.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Protein_Tet Protein-PEG9-Tetrazine Protein->Protein_Tet NHS Ester Reaction (pH 7.2-8.5) MeTetPEG9NHS This compound MeTetPEG9NHS->Protein_Tet Final_Conjugate Protein-PEG9-Tet-Payload Protein_Tet->Final_Conjugate Tetrazine-TCO Ligation (Click Chemistry) TCO_Payload TCO-Payload TCO_Payload->Final_Conjugate

A typical two-step bioconjugation workflow using this compound.

Signaling Pathways and Logical Relationships

The choice of linker can be dictated by the desired biological outcome. For instance, in the context of an ADC, the linker must be stable in circulation but allow for the release of the cytotoxic payload upon internalization into a cancer cell.

signaling_pathway ADC Antibody-Drug Conjugate (e.g., using this compound) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Simplified signaling pathway for an antibody-drug conjugate.

References

TFP Esters: A Superior Alternative to NHS Esters for Amine Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the realm of bioconjugation and drug development, the efficient and reliable formation of stable amide bonds between a molecule of interest and a primary amine on a biomolecule is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagent for this purpose. However, their inherent instability in aqueous environments presents a significant challenge, often leading to low conjugation yields and reproducibility issues. Emerging as a robust alternative, 2,3,5,6-tetrafluorophenyl (TFP) esters offer a compelling solution to these limitations, demonstrating superior hydrolytic stability and enabling more efficient and consistent bioconjugation outcomes.

This guide provides an objective comparison of TFP and NHS esters, supported by experimental data, to assist researchers in selecting the optimal reagent for their amine modification needs.

Performance Comparison: TFP Esters vs. NHS Esters

The primary advantage of TFP esters over NHS esters lies in their significantly greater resistance to hydrolysis, particularly at the neutral to basic pH conditions typically required for efficient amine acylation.[1][2][3] This increased stability translates to a longer half-life in aqueous buffers, ensuring that a higher concentration of the active ester is available to react with the target amine, ultimately leading to higher conjugation yields.[4][5]

While NHS esters can be highly reactive towards primary amines, their rapid hydrolysis is a competing reaction that significantly reduces their efficiency. This is especially problematic when working with low concentrations of valuable biomolecules or when longer reaction times are required. TFP esters, on the other hand, provide a wider experimental window, allowing for more controlled and reproducible conjugations.

Quantitative Data Summary

The following tables summarize the key performance differences between TFP and NHS esters based on available experimental data.

Table 1: Hydrolytic Stability of TFP vs. NHS Ester-Terminated Self-Assembled Monolayers (SAMs)

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Fold Difference (TFP/NHS)
7.0~14 hours~7.5 hours~1.9x
8.0~4.5 hours~1.5 hours~3.0x
10.0~6.3 hours~39 minutes~9.7x

Data adapted from a study on self-assembled monolayers, which provides a direct comparison of the intrinsic stability of the ester linkages in an aqueous environment.

Table 2: General Performance Characteristics

FeatureTFP EstersNHS Esters
Hydrolytic Stability HighLow to Moderate
Optimal Reaction pH 7.5 - 8.57.0 - 8.0
Reaction Speed (Aminolysis) FastVery Fast
Conjugation Efficiency High to Very HighVariable, often lower due to hydrolysis
Reproducibility HighModerate to Low
Byproduct 2,3,5,6-TetrafluorophenolN-hydroxysuccinimide

Chemical Reaction and Workflow

The fundamental reaction for both TFP and NHS esters is the nucleophilic acyl substitution with a primary amine, resulting in the formation of a stable amide bond and the release of the respective leaving group (2,3,5,6-tetrafluorophenol or N-hydroxysuccinimide).

Amine_Reactivity_Workflow cluster_TFP TFP Ester Pathway cluster_NHS NHS Ester Pathway TFP_Ester R-CO-OTFP TFP_Intermediate Tetrahedral Intermediate TFP_Ester->TFP_Intermediate + R'-NH2 TFP_Amine R'-NH2 TFP_Amine->TFP_Intermediate TFP_Product R-CO-NH-R' (Amide Bond) TFP_Intermediate->TFP_Product Stable TFP_Byproduct HO-TFP TFP_Intermediate->TFP_Byproduct NHS_Ester R-CO-ONHS NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + R'-NH2 Hydrolysis Hydrolysis (R-COOH) NHS_Ester->Hydrolysis + H2O (competing reaction) NHS_Amine R'-NH2 NHS_Amine->NHS_Intermediate NHS_Product R-CO-NH-R' (Amide Bond) NHS_Intermediate->NHS_Product Stable NHS_Byproduct HO-NHS NHS_Intermediate->NHS_Byproduct

A simplified workflow comparing the reaction pathways of TFP and NHS esters with primary amines.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for assessing the hydrolysis and aminolysis rates of TFP and NHS esters are provided below.

Protocol 1: Determination of Hydrolysis Rate

This protocol outlines a method to determine the hydrolysis rate of TFP and NHS esters using High-Performance Liquid Chromatography (HPLC).

Materials:

  • TFP ester of the molecule of interest

  • NHS ester of the molecule of interest

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Phosphate buffer (100 mM, pH 8.5)

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated autosampler or reaction vessel

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the TFP and NHS esters in anhydrous DMF or DMSO.

  • Initiate Hydrolysis:

    • Equilibrate the phosphate buffer (pH 7.4 or 8.5) to the desired reaction temperature (e.g., 25°C).

    • To 990 µL of the pre-warmed buffer, add 10 µL of the 10 mM ester stock solution to achieve a final concentration of 100 µM. Mix thoroughly.

  • Time-Course Analysis by HPLC:

    • Immediately inject a 20 µL aliquot of the reaction mixture onto the HPLC system (t=0).

    • Inject subsequent aliquots at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

    • Use a suitable gradient of Mobile Phase A and B to separate the active ester from the hydrolyzed carboxylic acid product.

    • Monitor the elution profile at a wavelength where both the ester and the carboxylic acid can be detected (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak area of the active ester at each time point.

    • Calculate the percentage of remaining active ester relative to the t=0 time point.

    • Plot the natural logarithm of the percentage of remaining active ester versus time. The negative slope of the linear regression will be the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = ln(2)/k.

Protocol 2: Determination of Aminolysis Rate

This protocol describes a method to compare the aminolysis rates of TFP and NHS esters with a model amine, such as N-α-acetyl-L-lysine methyl ester.

Materials:

  • TFP ester of the molecule of interest

  • NHS ester of the molecule of interest

  • N-α-acetyl-L-lysine methyl ester hydrochloride

  • Anhydrous, amine-free DMF or DMSO

  • Phosphate buffer (100 mM, pH 8.0)

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of the TFP and NHS esters in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of N-α-acetyl-L-lysine methyl ester in the phosphate buffer (pH 8.0).

  • Initiate Aminolysis:

    • Equilibrate the phosphate buffer (pH 8.0) to the desired reaction temperature (e.g., 25°C).

    • In a reaction tube, combine 890 µL of the phosphate buffer and 100 µL of the 100 mM lysine stock solution.

    • Initiate the reaction by adding 10 µL of the 10 mM ester stock solution to achieve a final ester concentration of 100 µM and a final lysine concentration of 10 mM. Mix thoroughly.

  • Time-Course Analysis by HPLC:

    • Follow the same HPLC analysis procedure as described in Protocol 1, injecting aliquots at appropriate time intervals.

    • Develop an HPLC method that separates the active ester, the amine starting material, and the resulting amide product.

  • Data Analysis:

    • Integrate the peak area of the amide product at each time point.

    • Plot the product peak area versus time to determine the initial reaction rate.

    • Alternatively, monitor the disappearance of the active ester peak and calculate the pseudo-first-order rate constant as described in Protocol 1.

Conclusion

Decision_Making_Flowchart Start Choosing an Amine-Reactive Ester Question1 Is hydrolytic stability critical for your application? Start->Question1 TFP_Choice Consider TFP Esters Question1->TFP_Choice Yes NHS_Consideration NHS esters may be suitable, but be aware of hydrolysis Question1->NHS_Consideration No Question2 Are you working with low concentrations of biomolecules? NHS_Consideration->Question2 Question2->TFP_Choice Yes Question3 Is reaction reproducibility a major concern? Question2->Question3 No Question3->TFP_Choice Yes Question3->NHS_Consideration No, but monitor closely

A flowchart to guide the selection between TFP and NHS esters.

References

Assessing the Stability of Me-Tet-PEG9-NHS Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of labeling reagents is a critical factor influencing the efficiency, reproducibility, and overall success of their experiments. This guide provides a comprehensive assessment of the stability of Me-Tet-PEG9-NHS conjugates, a popular class of reagents for introducing tetrazine moieties onto biomolecules for subsequent "click" chemistry reactions. We will delve into the factors governing the stability of these conjugates, compare their performance with alternative reagents, and provide detailed experimental protocols for stability assessment.

The this compound conjugate combines three key components: a reactive N-hydroxysuccinimide (NHS) ester for amine coupling, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine group for bioorthogonal reactions. The overall stability of the conjugate is predominantly dictated by the hydrolytic lability of the NHS ester, which is susceptible to degradation in aqueous environments.

Factors Influencing the Stability of this compound Conjugates

The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which renders the molecule incapable of reacting with primary amines on the target biomolecule. The rate of this hydrolysis is significantly influenced by several factors:

  • pH: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. While the conjugation reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of both the desired aminolysis (reaction with amines) and the undesired hydrolysis. Therefore, it is crucial to control the temperature during storage and conjugation reactions.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.

The methyltetrazine moiety, in contrast to the NHS ester, is generally considered to be one of the most stable tetrazine derivatives. The electron-donating methyl group enhances its stability in aqueous solutions and biological media.[2][3][4] The PEG9 linker also contributes to the overall stability and solubility of the conjugate.

Quantitative Stability Data

The following table summarizes the half-life of NHS esters under various conditions, which serves as a proxy for the stability of the reactive component of this compound conjugates.

Reagent ClassLinkage TypeStability of Resulting ConjugateHydrolysis Half-life of Reagent
NHS Esters AmideHighly stable[1]4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6
TFP Esters AmideHighly stable~10-fold longer half-life than NHS esters at pH 10
Carbodiimides AmideHighly stableO-acylisourea intermediate is unstable; stabilized by NHS/Sulfo-NHS
Isothiocyanates ThioureaLess stable than amide bondsN/A

Comparison with Alternative Reagents

Several alternatives to NHS esters are available for amine modification, each with its own advantages and disadvantages in terms of stability and reactivity.

  • Tetrafluorophenyl (TFP) Esters: TFP esters are a popular alternative to NHS esters and are known to be more resistant to hydrolysis, especially at higher pH values. This increased stability can lead to higher conjugation efficiencies.

  • Carbodiimides (e.g., EDC): Carbodiimides are used to activate carboxyl groups for reaction with primary amines. While the resulting amide bond is stable, the activated intermediate is highly unstable and prone to hydrolysis. The addition of NHS or Sulfo-NHS can stabilize this intermediate.

  • Isothiocyanates (e.g., FITC): Isothiocyanates react with primary amines to form thiourea linkages. These bonds are generally less stable than the amide bonds formed by NHS esters.

Experimental Protocols for Stability Assessment

The stability of this compound conjugates can be assessed using several methods that monitor the integrity of the NHS ester.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method quantifies the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis of the NHS ester.

Materials:

  • This compound conjugate

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound conjugate in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Dilute the stock solution in the amine-free buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer at 260 nm.

  • Immediately measure the absorbance of the solution at 260 nm at time zero (A₀).

  • Incubate the solution at a controlled temperature (e.g., 25°C).

  • Measure the absorbance at 260 nm at regular time intervals (e.g., every 10 minutes) until the absorbance plateaus (A_final).

  • The percentage of hydrolyzed NHS ester at each time point can be calculated using the formula: % Hydrolysis = [(A_t - A₀) / (A_final - A₀)] * 100.

  • The half-life (t₁/₂) of the NHS ester can be determined by plotting the percentage of intact NHS ester versus time and fitting the data to a first-order decay curve.

Protocol 2: HPLC-Based Stability Assay

This method directly measures the degradation of the this compound conjugate over time.

Materials:

  • This compound conjugate

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • HPLC system with a suitable C18 column and a UV detector

  • Mobile phases (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a solution of the this compound conjugate in the amine-free buffer at a known concentration.

  • Incubate the solution at a controlled temperature.

  • At various time points, inject an aliquot of the solution onto the HPLC system.

  • Monitor the elution profile at a wavelength where the conjugate absorbs (e.g., 254 nm or the specific absorbance maximum of the tetrazine).

  • Quantify the peak area corresponding to the intact this compound conjugate at each time point.

  • Plot the percentage of the remaining conjugate (relative to the initial time point) against time to determine the degradation kinetics and half-life.

Visualizations

The following diagrams illustrate key processes related to the stability of this compound conjugates.

G cluster_hydrolysis Hydrolysis of this compound MeTetPEG9NHS This compound (Active Conjugate) HydrolyzedProduct Me-Tet-PEG9-COOH (Inactive) MeTetPEG9NHS->HydrolyzedProduct Hydrolysis NHS N-Hydroxysuccinimide MeTetPEG9NHS->NHS Releases Water H₂O

Caption: Hydrolysis of the NHS ester in this compound.

G cluster_workflow Workflow for Stability Assessment start Prepare this compound solution in buffer incubate Incubate at controlled temperature start->incubate aliquot Take aliquots at different time points incubate->aliquot analyze Analyze by HPLC or Spectrophotometry aliquot->analyze data Quantify remaining conjugate analyze->data plot Plot % remaining vs. time data->plot halflife Determine half-life (t₁/₂) plot->halflife

Caption: Experimental workflow for assessing stability.

References

Safety Operating Guide

Proper Disposal of Me-Tet-PEG9-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Me-Tet-PEG9-NHS ester, a bifunctional linker commonly used in bioconjugation and drug development. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step instructions to manage waste streams containing this reagent, thereby minimizing risk and ensuring adherence to safety protocols.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. The toxicological properties of this compound ester have not been fully investigated, and therefore, caution is advised.[1]

Required PPE:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Protective Clothing: A lab coat should be worn at all times.

  • Respiratory Protection: When handling the solid powder, a dust mask is recommended to avoid inhalation.[2]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust when working with the solid form of the reagent.[1]

II. Disposal Procedures for this compound Ester

The appropriate disposal method for this compound ester is contingent on its physical state: unreacted solid, solutions, or contaminated labware. All waste generated should be treated as chemical waste and must not be disposed of in regular trash or down the drain.[2]

A. Unused or Expired Solid this compound Ester
  • Do Not Dispose in Regular Trash: The solid powder form of this compound ester should never be discarded in standard waste bins.

  • Collection: The original vial containing the unused or expired reagent should be placed in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound ester." Follow any additional labeling requirements set forth by your institution's Environmental Health and Safety (EHS) department.

B. Solutions Containing this compound Ester

NHS esters are highly susceptible to hydrolysis in aqueous solutions. This property can be utilized to quench the reactivity of the NHS ester before disposal.

  • Quenching Procedure:

    • For aqueous solutions resulting from conjugation reactions, ensure the reactive NHS ester is neutralized. This can be achieved by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or a glycine solution.

    • Allow the solution to stand for a minimum of one hour at room temperature to ensure complete hydrolysis of the NHS ester.

  • Collection:

    • Aqueous Solutions: After quenching, transfer the solution to a designated aqueous hazardous waste container.

    • Organic Solutions: Solutions of this compound ester in organic solvents (e.g., DMSO, DMF) should be collected in a separate, sealed, and labeled hazardous waste container compatible with organic solvents.

  • No Drain Disposal: Under no circumstances should solutions containing this compound ester be poured down the drain.

C. Contaminated Labware and Materials
  • Collection: All labware, including pipette tips, microfuge tubes, and vials, that has come into direct contact with this compound ester should be collected in a designated hazardous waste container.

  • Decontamination of Glassware: For reusable glassware, rinse thoroughly with a quenching buffer (e.g., TBS or glycine solution) to hydrolyze any residual NHS ester. Following this initial rinse, proceed with standard laboratory glassware cleaning procedures. The initial rinseate should be collected as hazardous aqueous waste.

  • Spill Cleanup: In the event of a spill, the material should be mixed with an inert absorbent material, such as sand or vermiculite. The mixture should then be swept up and placed in a tightly closed container for disposal as hazardous waste.

III. Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound ester.

This compound Ester Disposal Workflow Start Identify this compound Waste Stream Solid Unused/Expired Solid Start->Solid Solution Solution (Aqueous or Organic) Start->Solution Labware Contaminated Labware Start->Labware CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid Quench Quench with Amine Buffer (e.g., Tris, Glycine) Solution->Quench Aqueous? CollectOrganic Collect in Labeled Organic Hazardous Waste Container Solution->CollectOrganic Organic CollectLabware Collect in Labeled Solid Hazardous Waste Container Labware->CollectLabware CollectAqueous Collect in Labeled Aqueous Hazardous Waste Container Quench->CollectAqueous Yes Dispose Arrange for Disposal by Licensed Contractor CollectSolid->Dispose CollectAqueous->Dispose CollectOrganic->Dispose CollectLabware->Dispose

Caption: Decision tree for the proper disposal of this compound ester waste.

IV. Quantitative Data Summary

No quantitative data regarding specific concentration limits for disposal were found in the reviewed safety and handling documents. The primary directive is to treat all forms of this compound ester waste as hazardous and to arrange for its disposal through a licensed and certified waste disposal contractor.

Data PointValueSource
Recommended Quenching Time≥ 1 hourGeneral practice for NHS ester hydrolysis
pH for NHS Ester HydrolysisNeutral to slightly basic

V. Final Recommendations

The disposal of this compound ester must be handled with diligence to ensure the safety of laboratory personnel and to prevent environmental contamination. Always consult your institution's specific EHS guidelines, as local regulations may vary. Unused reagents should be discarded and not stored as stock solutions for extended periods due to their moisture sensitivity. By adhering to these procedures, researchers can maintain a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.